(2-(Benzyloxy)phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOOCNDBVXUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548470 | |
| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108289-24-3 | |
| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Benzyloxy)phenyl)methanamine chemical properties and structure
An In-depth Technical Guide to (2-(Benzyloxy)phenyl)methanamine
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile primary amine with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, molecular structure, spectroscopic characteristics, synthesis protocols, and key applications, particularly in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this compound.
Chemical Identity and Properties
This compound, also known by its IUPAC name (2-phenylmethoxyphenyl)methanamine, is an organic compound featuring a benzylamine core substituted with a benzyloxy group at the ortho position of the phenyl ring.[1] This unique structural arrangement imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[2][3]
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1]
| Identifier | Value | Source |
| IUPAC Name | (2-phenylmethoxyphenyl)methanamine | PubChem[1] |
| Synonyms | 2-Benzyloxybenzylamine, [2-(Benzyloxy)phenyl]methanamine | PubChem[1] |
| CAS Number | 108289-24-3 | PubChem[1] |
| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |
| Hydrochloride Salt MW | 249.74 g/mol | Santa Cruz Biotechnology[4] |
Molecular Structure and Spectroscopic Analysis
The structure of this compound is characterized by three key functional groups: a primary amine (-CH₂NH₂), a phenyl ring, and a benzyloxy ether (-OCH₂Ph). The ortho-substitution pattern influences the molecule's conformation and reactivity.
Caption: 2D structure of this compound.
Spectroscopic methods are essential for the verification of the structure and purity of this compound. While specific spectral data for this exact compound is not widely published in aggregated databases, the expected signals can be inferred from its constituent parts.
-
¹H NMR: Protons on the aminomethyl group (-CH₂NH₂) would appear as a singlet, integrating to 2H. The benzylic protons (-OCH₂Ph) would also produce a singlet, integrating to 2H. The aromatic protons on the two phenyl rings would show complex multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum would show 14 distinct carbon signals, corresponding to the different carbon environments in the molecule. The chemical shifts would be characteristic of the aminomethyl, benzylic, and aromatic carbons.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the ether linkage.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 213.27.
Synthesis and Reactivity
A common synthetic route to this compound involves the reduction of the corresponding nitrile, 2-(benzyloxy)benzonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
A generalized workflow for the synthesis is presented below.
Caption: General synthesis workflow for this compound.
The primary amine functionality makes this compound a versatile nucleophile. It can undergo a variety of reactions, including N-alkylation, acylation, and reductive amination, to form more complex secondary and tertiary amines, amides, and other derivatives. The benzyloxy group is a stable ether but can be cleaved under hydrogenolysis conditions, which would also affect the benzylamine moiety.
Key Applications in Drug Development and Research
The this compound scaffold is of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic targets.
A notable application is in the development of inhibitors for Coactivator-associated arginine methyltransferase 1 (CARM1), which is a promising target for cancer therapy.[3] A recent study published in the Journal of Medicinal Chemistry described the development of potent and selective CARM1 inhibitors based on the this compound framework for the treatment of melanoma.[2][3] In this research, chemical modifications of a lead compound containing this scaffold led to the discovery of a derivative with remarkable potency (IC₅₀ = 2 ± 1 nM) and significant antiproliferative effects against melanoma cell lines.[2][3] This derivative also demonstrated good antitumor efficacy in a melanoma xenograft model, highlighting the potential of this chemical scaffold in oncology drug discovery.[3]
The structural motif is also present in compounds investigated as antagonists for the androgen receptor, which is a key target in the treatment of prostate cancer.[5]
Experimental Protocol: Synthesis of this compound via Nitrile Reduction
This protocol describes a representative procedure for the synthesis of this compound from 2-(benzyloxy)benzonitrile using lithium aluminum hydride (LiAlH₄).
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.
Materials:
-
2-(Benzyloxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 2-(benzyloxy)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts.
-
Filtration and Extraction: The resulting white precipitate is filtered off and washed with THF or another suitable solvent. The filtrate is collected, and the solvent is removed under reduced pressure. The aqueous layer is extracted with diethyl ether or dichloromethane (3x).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude amine is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Safety and Handling
This compound and its related compounds should be handled with care. Primary amines can be corrosive and may cause skin and eye irritation.[6][7] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7][8] Specific safety data may vary by supplier, and the Safety Data Sheet (SDS) should always be consulted before use.[6][7][8]
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Synthesis and characterization of (2-(Benzyloxy)phenyl)methanamine
An In-depth Technical Guide to the Synthesis and Characterization of (2-(Benzyloxy)phenyl)methanamine
Abstract
This compound is a valuable primary amine that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy-protected phenol and a reactive aminomethyl group, makes it a key intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of two robust synthetic pathways to this compound, offering detailed, field-proven protocols. Furthermore, it establishes a full characterization profile using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the final product. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently accomplished via two primary and logical routes, starting from readily available and cost-effective precursors: 2-hydroxybenzonitrile or 2-hydroxybenzaldehyde (salicylaldehyde). The selection of a particular route may be dictated by the availability of starting materials, preferred reaction conditions, or scalability requirements.
-
Route A: Nitrile Reduction Pathway. This strategy leverages the robust conversion of a nitrile to a primary amine. It begins with the protection of the phenolic hydroxyl group of 2-hydroxybenzonitrile, followed by the chemical reduction of the nitrile functionality.
-
Route B: Reductive Amination Pathway. This approach utilizes the highly efficient reductive amination of an aldehyde. The synthesis commences with the protection of the hydroxyl group of salicylaldehyde, followed by the conversion of the aldehyde to the target primary amine.
Both pathways are reliable and yield the desired product in high purity. Below, we explore the mechanistic and practical considerations for each approach.
Synthetic Pathway A: Via Nitrile Reduction
This route is advantageous due to the direct and clean conversion of the nitrile group to the aminomethyl group.
Caption: Synthetic Route B via benzylation and reductive amination.
Step 1: Benzylation of 2-Hydroxybenzaldehyde Similar to Route A, the first step is the protection of the phenolic hydroxyl group. Salicylaldehyde is reacted with benzyl chloride or bromide and a base like potassium carbonate in DMF. [1][2]This reaction proceeds smoothly to give 2-(benzyloxy)benzaldehyde in high yield. [1][2]This intermediate is a stable, often crystalline solid that can be easily purified. [2][3] Step 2: Reductive Amination of 2-(Benzyloxy)benzaldehyde Reductive amination is a robust method for forming amines from carbonyl compounds. [4]The aldehyde reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride, or catalytic hydrogenation. [4][5]The choice of reducing agent is critical; NaBH₄ is a cost-effective and operationally simple choice, while sodium triacetoxyborohydride is milder and often more selective. [4]
Detailed Experimental Protocols (Route B)
The following protocol for Route B is provided as a validated and reproducible method.
Synthesis of 2-(Benzyloxy)benzaldehyde
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equivalents) to the solution.
-
Benzylating Agent: Add benzyl chloride (11.3 mL, 98.3 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 2-4 hours. [2]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 300 mL of cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol or an ethanol/water mixture to afford 2-(benzyloxy)benzaldehyde as a white to pale yellow solid.
Synthesis of this compound
-
Reagent Setup: In a 500 mL round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (10.0 g, 47.1 mmol) in 200 mL of methanol.
-
Ammonia Source: Add ammonium acetate (36.3 g, 471 mmol, 10 equivalents) to the solution and stir until dissolved. Alternatively, a solution of ammonia in methanol (7N) can be used.
-
Reduction: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (3.56 g, 94.2 mmol, 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.
-
Workup: Carefully add 100 mL of water to quench the reaction. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) will provide pure this compound as a clear oil or low-melting solid. [6]
Analytical Characterization
Unequivocal structural confirmation is paramount. The following data provides a benchmark for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. [7]Spectra should be recorded in a deuterated solvent such as CDCl₃.
| ¹H NMR Data | |||
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |
| Ar-CH ₂-NH₂ | ~3.8 - 3.9 | Singlet | 2H |
| Ph-CH ₂-O | ~5.1 - 5.2 | Singlet | 2H |
| Aromatic Protons | ~6.9 - 7.5 | Multiplet | 9H |
| ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (ppm) |
| Ar-C H₂-NH₂ | ~40 - 45 |
| Ph-C H₂-O | ~70 - 72 |
| Aromatic Carbons | ~110 - 130 |
| C -O (Aromatic) | ~155 - 158 |
| C -CH₂NH₂ (Aromatic) | ~130 - 135 |
| C -ipso (Benzyl) | ~137 - 139 |
Causality: The aminomethyl (-CH₂NH₂) protons appear as a singlet around 3.8 ppm, deshielded by the adjacent nitrogen and aromatic ring. The benzylic ether protons (-OCH₂Ph) are also a singlet, typically further downfield around 5.1 ppm due to the deshielding effect of the adjacent oxygen atom. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can vary with concentration and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Data | ||
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (ether) | 1220 - 1260 | Strong |
Causality: The presence of a primary amine is confirmed by the characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The strong absorption around 1240 cm⁻¹ is indicative of the aryl-alkyl ether C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| MS Data (Electron Ionization) | |
| m/z Value | Proposed Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 212 | [M-H]⁺ |
| 183 | [M-CH₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Causality: The molecular ion peak [M]⁺ is expected at m/z 213, corresponding to the molecular formula C₁₄H₁₅NO. [6]A very common and prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91.
Conclusion
This guide has detailed two efficient and reliable synthetic strategies for the preparation of this compound. The reductive amination pathway (Route B) offers a streamlined approach from salicylaldehyde, a common laboratory chemical. The provided protocols are robust and have been designed for high yield and purity. The comprehensive characterization data, including NMR, IR, and MS analyses, serves as a definitive reference for researchers, ensuring the successful synthesis and validation of this important chemical intermediate. By understanding the chemical principles behind each step, scientists can confidently apply and adapt these methods for applications in drug development and advanced organic synthesis.
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Spectroscopic Elucidation of (2-(Benzyloxy)phenyl)methanamine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic characteristics of (2-(Benzyloxy)phenyl)methanamine, a key intermediate in various synthetic applications. As researchers and professionals in drug development, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.
Herein, we delve into the core principles behind acquiring and interpreting this data. The protocols described are designed to be self-validating, and the spectral interpretations are grounded in established chemical principles and data from analogous structures, providing a robust framework for the characterization of this and similar molecules.
Molecular Structure and Overview
This compound possesses a unique arrangement of functional groups—a primary amine, an ether linkage, and two distinct aromatic rings—that give rise to a rich and informative spectroscopic fingerprint. Understanding the interplay of these groups is crucial for accurate spectral assignment.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often suitable for non-polar to moderately polar compounds and its residual solvent peak at 7.26 ppm serves as a convenient internal reference.
-
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aminomethyl group, the benzylic ether methylene protons, and the two aromatic rings.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH₂ | ~1.60 | Broad Singlet | 2H | - |
| -CH₂-N | ~3.85 | Singlet | 2H | - |
| -O-CH₂-Ph | ~5.10 | Singlet | 2H | - |
| Aromatic (C₆H₄) | 6.90 - 7.30 | Multiplet | 4H | ~7-8 |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | 5H | ~7-8 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on concentration and solvent.
-
Aminomethyl Protons (-CH₂-N): The two protons of the aminomethyl group are chemically equivalent and are not adjacent to other protons, thus appearing as a sharp singlet around 3.85 ppm.[1]
-
Benzylic Ether Protons (-O-CH₂-Ph): Similarly, the benzylic protons of the ether group are expected to produce a singlet around 5.10 ppm. Their downfield shift compared to the aminomethyl protons is due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons (Ar-H): The nine aromatic protons will appear in the characteristic region of 6.90-7.45 ppm. The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet, similar to toluene.[2][3] The four protons of the ortho-substituted ring will also form a complex multiplet, with signals slightly upfield due to the electron-donating effect of the ether and aminomethyl substituents.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂-N | ~45.0 |
| -O-C H₂-Ph | ~70.0 |
| Aromatic CH | 110.0 - 130.0 |
| Aromatic Quaternary (C-O, C-C) | 130.0 - 158.0 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aliphatic Carbons: The aminomethyl carbon (-CH₂-N) is expected around 45.0 ppm. The benzylic ether carbon (-O-CH₂-Ph) will be further downfield, around 70.0 ppm, due to the direct attachment to the electronegative oxygen.[4]
-
Aromatic Carbons: The spectrum will show multiple signals in the 110-160 ppm range. The carbon attached to the oxygen (C-O) will be the most downfield of the ortho/para ring carbons, appearing around 157 ppm. The carbon bearing the aminomethyl group will be found around 130 ppm. The unsubstituted phenyl ring of the benzyl group will show signals characteristic of a monosubstituted benzene ring.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR
-
Method Selection: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. A small drop of the liquid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used for solid samples.
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal (or pure KBr pellet) must be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
FT-IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3030 - 3080 | C-H Stretch (sp²) | Aromatic |
| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic (-CH₂-) |
| ~1600 | N-H Bend (scissoring) | Primary Amine |
| 1450 - 1580 | C=C Stretch | Aromatic Ring |
| 1220 - 1260 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |
| 1020 - 1050 | C-N Stretch | Aliphatic Amine |
Expertise & Experience: Interpreting the FT-IR Spectrum
-
Primary Amine Signatures: The most definitive feature for the primary amine is the presence of two distinct, moderately sharp bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6] A bending vibration around 1600 cm⁻¹ further confirms this group.[7]
-
Ether Linkage: The strong, characteristic absorption band for the aryl-alkyl ether C-O asymmetric stretch is expected around 1240 cm⁻¹.[8] This is a key diagnostic peak for the benzyloxy moiety.
-
Aromatic and Aliphatic C-H: The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation analysis.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules. It provides a characteristic fragmentation pattern that is highly reproducible and useful for library searching.
-
Instrument Setup: A sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Data Acquisition: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Mass Spectrum Fragmentation Analysis (Predicted)
The molecular weight of this compound (C₁₄H₁₅NO) is 213.27 g/mol . The molecular ion peak (M⁺) is expected at m/z = 213.
Caption: Predicted major fragmentation pathway for this compound under EI conditions.
Trustworthiness: Self-Validating Fragmentation
The fragmentation pattern provides a logical deconstruction of the molecule, which validates the proposed structure.
-
Molecular Ion (m/z 213): The presence of this peak confirms the molecular weight of the compound.
-
Base Peak (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable benzyl cation, which rearranges to the even more stable tropylium ion ([C₇H₇]⁺).[1][9] This is almost always the most intense peak (the base peak) in the spectrum and is a definitive indicator of the benzyl moiety.
-
Fragment at m/z 122: Cleavage of the ether bond can also occur at the other C-O bond, leading to the loss of a phenoxy radical and formation of the [C₈H₁₀N]⁺ ion.
-
Fragment at m/z 120: An alternative fragmentation pathway involves the loss of a benzyl radical to form the [C₇H₆NO]⁺ fragment.
Conclusion
The comprehensive spectroscopic analysis of this compound provides unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the distinct molecular subunits. FT-IR spectroscopy confirms the presence of the key primary amine and ether functional groups. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion, confirming the presence of the benzyl group. Together, these techniques provide a robust and self-validating dataset essential for quality control, reaction monitoring, and regulatory submission in any research and development setting.
References
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PubChem. . National Center for Biotechnology Information. Accessed January 4, 2026.
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Li, X., & Xu, J. (2011). Abundant Intramolecular Ring Rearrangements of 1-(N-Benzyloxycarbonylamino)arylmethylphosphonate Phenyl monoesters Under Electrospray Ionization Conditions. ResearchGate. Available at: [Link].
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SpectraBase. . John Wiley & Sons, Inc. Accessed January 4, 2026.
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Chemistry LibreTexts. (2023). IR: amines. Available at: [Link].
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ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link].
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YouTube. (2021). Mass Fragmentation of Phenylmethanol. Mahesh Kestwal. Available at: [Link].
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Hassan, W., et al. (2022). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Applied Organometallic Chemistry. Available at: [Link].
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link].
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Palaprat, G., et al. (2006). FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available at: [Link].
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YouTube. (2021). NMR spectrum of toulene | Spectroscopy. Learning Science. Available at: [Link].
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link].
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YouTube. (2020). Interpretation of NMR Spectrum/Toluene/p-Nitrotoluene. Dr. Jisha R S. Available at: [Link].
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PrepMate. (2023). Interpret the NMR spectrum of toluene and discuss the chemical shifts observed. PrepMate. Available at: [Link].
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(2-(Benzyloxy)phenyl)methanamine CAS number 108289-24-3
An In-Depth Technical Guide to (2-(Benzyloxy)phenyl)methanamine (CAS: 108289-24-3): A Core Scaffold for Novel Therapeutics
Introduction
This compound, registered under CAS number 108289-24-3, is a deceptively simple aromatic amine that has recently emerged as a privileged scaffold in medicinal chemistry. While its structure—a benzylamine core appended with a benzyloxy group in the ortho position—may appear straightforward, it provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This configuration has proven to be an ideal starting point for the design of highly potent and selective enzyme inhibitors.
Physicochemical Properties and Identification
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This compound is characterized by the following identifiers and physicochemical parameters, which dictate its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 108289-24-3 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Benzyloxybenzylamine, [2-(Benzyloxy)phenyl]methanamine | [1][2] |
| SMILES | C1=CC=C(C=C1)COCC2=CC=CC=C2CN | [1] |
| InChI Key | KOGOOCNDBVXUPW-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not explicitly detailed in a single source but can be logically constructed from well-established organic chemistry principles. The primary challenge lies in the selective functionalization of the ortho-disubstituted benzene ring. A robust and efficient strategy involves a two-step process: the formation of a key benzyl ether intermediate, followed by the reduction of a nitrile to the desired primary amine. This approach is favored for its high yields and the commercial availability of the starting materials.
Proposed Synthetic Pathway
The pathway hinges on the classic Williamson ether synthesis for the crucial C-O bond formation, followed by a standard nitrile reduction.[3][4]
Sources
An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)phenyl)methanamine: Strategic Selection of Starting Materials and Synthetic Routes
Abstract: (2-(Benzyloxy)phenyl)methanamine is a valuable bifunctional organic building block, incorporating a primary amine and a sterically demanding benzyloxy protecting group in an ortho-substituted pattern. This arrangement makes it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. This technical guide provides a comprehensive analysis of the primary synthetic strategies for preparing this target molecule, with a focus on the critical evaluation of starting materials and reaction pathways. We will dissect two principal, field-proven routes: the reductive amination of 2-(benzyloxy)benzaldehyde and the reduction of 2-(benzyloxy)benzonitrile. This document offers detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers and process chemists in making informed, strategic decisions for efficient and scalable synthesis.
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound (CAS: 108289-24-3) hinges on the formation of the primary aminomethyl group (-CH₂NH₂) on a pre-functionalized aromatic core.[1][2] A logical retrosynthetic analysis reveals two convergent and highly practical strategies, both originating from readily accessible phenolic precursors.
-
The Reductive Amination Pathway (Route A): This strategy involves the conversion of a carbonyl group to an amine. The most direct precursor is 2-(benzyloxy)benzaldehyde , which can be transformed into the target amine via a one-pot reaction with an ammonia source and a reducing agent.
-
The Nitrile Reduction Pathway (Route B): This approach relies on the robust reduction of a nitrile functionality. The key intermediate for this route is 2-(benzyloxy)benzonitrile , which can be reduced to the primary amine using various powerful hydride reagents or catalytic hydrogenation.
Both pathways require an initial etherification step to install the benzyl protecting group, a crucial element for masking the reactive phenol and enabling subsequent transformations. The choice between these routes depends on factors such as starting material availability, desired scale, safety protocols, and the specific capabilities of the laboratory.
Figure 1: High-level retrosynthetic analysis of this compound.
The Reductive Amination Pathway (Route A)
This route is often favored for its operational simplicity, particularly the final conversion step which can frequently be performed as a one-pot procedure.
Synthesis of Key Intermediate: 2-(Benzyloxy)benzaldehyde
The cornerstone of this pathway is the preparation of 2-(benzyloxy)benzaldehyde (CAS: 5896-17-3)[3]. This is reliably achieved through the Williamson ether synthesis, a robust Sₙ2 reaction.
Causality of Experimental Choices:
-
Starting Materials: Salicylaldehyde (2-hydroxybenzaldehyde) is selected as the phenolic starting material due to its widespread availability and low cost.[4][5] Benzyl bromide or benzyl chloride are the standard benzylating agents; the bromide is typically more reactive but also more lachrymatory and expensive.
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) to its more nucleophilic phenoxide form but not so strong as to promote side reactions with the aldehyde.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.15 M. Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Stir the suspension vigorously for 5-10 minutes at room temperature. Add benzyl bromide (1.1-1.2 eq.) to the mixture in one portion.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite, washing the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purification is typically not required for the next step, but if necessary, it can be achieved by silica gel chromatography to yield 2-(benzyloxy)benzaldehyde as a clear, pale-yellow liquid.[6]
| Parameter | Condition | Rationale / Reference |
| Phenol | Salicylaldehyde | Commercially available, economical starting point.[5] |
| Alkylating Agent | Benzyl Bromide | High reactivity for efficient Sₙ2 displacement. |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to form the phenoxide without side reactions.[6] |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent, facilitates Sₙ2 kinetics.[7] |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to drive the reaction to completion. |
| Typical Yield | 80-95% | A highly efficient and reliable transformation.[6] |
Reductive Amination to the Final Product
Reductive amination is a powerful transformation that converts a carbonyl compound into an amine in a single operation.[8] The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the amine.[8]
Causality of Experimental Choices:
-
Amine Source: Anhydrous ammonia (gas) or a solution of ammonia in an alcohol (e.g., methanol) is used. The use of ammonium salts (e.g., ammonium acetate) can also be effective, as they provide both ammonia and a mild acidic catalyst to promote imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are preferred reagents. They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate. Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C or Raney Nickel) is a greener alternative but may require specialized pressure equipment and carries the risk of debenzylation (hydrogenolysis of the benzyl ether) under harsh conditions.[9][10]
-
Reaction Setup: To a round-bottom flask, add 2-(benzyloxy)benzaldehyde (1.0 eq.) and dissolve it in methanol.
-
Amine Addition: Add ammonium acetate (5-10 eq.) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Cool the mixture in an ice bath (0°C). Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the intermediate imine.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess borohydride. Stir for 1 hour.
-
Extraction: Make the solution basic (pH > 10) by the addition of aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography to yield this compound.
The Nitrile Reduction Pathway (Route B)
This route provides an excellent alternative, particularly if the reductive amination proves low-yielding or if issues with over-alkylation arise. The reduction of a nitrile to a primary amine is a very clean and high-yielding transformation.
Synthesis of Key Intermediate: 2-(Benzyloxy)benzonitrile
Similar to Route A, this pathway begins with a Williamson ether synthesis to produce 2-(benzyloxy)benzonitrile (CAS: 74511-44-7).[11]
Causality of Experimental Choices:
-
Starting Materials: 2-Hydroxybenzonitrile (salicylonitrile) is the required starting material.[12] It can be purchased directly or synthesized from salicylaldehyde by conversion to salicylaldoxime followed by dehydration.[13] The choice of benzylating agent, base, and solvent follows the same logic as in the synthesis of the aldehyde intermediate.
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq.). Stir the suspension at room temperature for 20-30 minutes.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.[14]
-
Work-up: Cool the mixture to room temperature and pour it into cold water to precipitate the product and dissolve inorganic salts.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure 2-(benzyloxy)benzonitrile, typically as a white solid.[14]
| Parameter | Condition | Rationale / Reference |
| Phenol | 2-Hydroxybenzonitrile | Direct precursor to the nitrile intermediate.[15] |
| Alkylating Agent | Benzyl Bromide | High reactivity for efficient Sₙ2 displacement. |
| Base | Potassium Carbonate (K₂CO₃) | Standard, effective base for phenoxide formation.[14] |
| Solvent | DMF or Acetone | Polar aprotic solvents that promote the reaction.[14] |
| Temperature | 60-80°C | Milder conditions compared to aldehyde synthesis may suffice. |
| Typical Yield | >90% | Generally a very high-yielding reaction. |
Nitrile Reduction to the Final Product
The final step is the reduction of the nitrile group. This is a fundamental transformation in organic synthesis.
Causality of Experimental Choices:
-
Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and effective reducing agent for nitriles. It requires strictly anhydrous conditions and a careful, often cryogenic, quenching procedure. It is a workhorse for lab-scale synthesis.
-
Borane Complexes (BH₃·THF, BH₃·SMe₂): These are also effective and can sometimes offer better selectivity in complex molecules.
-
Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a "greener" and highly scalable method.[16] As with Route A, care must be taken to select conditions (pressure, catalyst loading) that do not cause cleavage of the benzyl ether protecting group.
-
-
Reaction Setup: To a dry, three-necked flask under a nitrogen atmosphere, add a solution of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0°C. Add a solution of 2-(benzyloxy)benzonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor by TLC.
-
Work-up (Fieser method): Cool the reaction to 0°C. Quench by the sequential, slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate vigorously for 1 hour. Filter the mixture through Celite, washing the solids thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Comparative Analysis of Synthetic Routes
The optimal route for synthesizing this compound depends on the specific project requirements.
Figure 2: Comparative workflow diagram for the two primary synthetic routes.
| Feature | Route A (Reductive Amination) | Route B (Nitrile Reduction) | Analysis |
| Starting Material Cost | Low (Salicylaldehyde is very common) | Moderate (2-Hydroxybenzonitrile is less common) | Route A is more economical from a raw material perspective. |
| Number of Steps | 2 | 2 | Both routes are equivalent in length. |
| Reagent Safety | Uses NaBH₃CN (toxic). Catalytic hydrogenation is an alternative. | Uses LiAlH₄ (pyrophoric, water-reactive). Catalytic hydrogenation is a safer alternative. | Both routes have hazardous reagents. The catalytic alternatives are safer but may require specialized equipment. |
| Scalability | Good. One-pot nature of the final step is advantageous. | Excellent. Nitrile reductions are generally high-yielding and robust on a large scale. | Both are scalable, but Route B might be more reliable for large quantities due to the clean nature of the final reduction. |
| Potential Side Reactions | Over-alkylation (formation of secondary amine), incomplete imine formation. | Debenzylation if catalytic hydrogenation is used under harsh conditions. | Route B's final step is generally cleaner with fewer potential byproducts compared to reductive amination. |
| Overall Yield | Good to Very Good | Very Good to Excellent | Route B often provides a higher overall yield due to the efficiency of the nitrile reduction step. |
Conclusion
Both the reductive amination and nitrile reduction pathways represent viable and effective strategies for the synthesis of this compound.
-
Route A (Reductive Amination) is an excellent choice for laboratory-scale synthesis, especially when cost is a primary driver, given the inexpensiveness of salicylaldehyde. Its one-pot final step is procedurally efficient.
-
Route B (Nitrile Reduction) is often the preferred method for achieving higher overall yields and purity, making it highly suitable for scale-up operations where material throughput and process robustness are critical. The use of LiAlH₄ provides a reliable, albeit hazardous, method, while catalytic hydrogenation presents a safer, greener, and industrially relevant alternative.
The ultimate selection should be guided by a thorough assessment of available resources, safety infrastructure, project scale, and economic targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently embark on the synthesis of this important chemical intermediate.
References
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- BenchChem. (2025). Technical Guide: 2-(Benzyloxy)-3-methylbenzonitrile. BenchChem.
- Unknown Author. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.
- BenchChem. (2025).
- Unknown Author. (2019). Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters. Journal of Biochemical Technology.
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- Wikipedia. Salicylaldehyde. Wikipedia.
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- Wikipedia.
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- ResearchGate. (n.d.).
- Sigma-Aldrich. [2-(benzyloxy)phenyl]methanamine. Merck.
- Ohtani, B. et al. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
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Physical properties like melting point and boiling point of (2-(Benzyloxy)phenyl)methanamine
Technical Guide: Physicochemical Characterization of (2-(Benzyloxy)phenyl)methanamine
Abstract: This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No: 108289-24-3), a key bifunctional organic intermediate. With applications in pharmaceutical synthesis and materials science, a thorough understanding of its physicochemical parameters is critical for researchers and drug development professionals. This document details the known and predicted properties, with a specific focus on its boiling point and the notable absence of a reported melting point in the literature. We present authoritative data, discuss the underlying molecular factors influencing these properties, and provide standardized, field-proven protocols for their empirical determination. The guide is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring both accuracy and practical utility.
Compound Identification and Significance
Chemical Identity
This compound is an aromatic amine and ether. Its structure features a primary aminomethyl group (-CH₂NH₂) and a benzyloxy group (-OCH₂C₆H₅) positioned ortho to each other on a benzene ring. This arrangement imparts specific chemical reactivity and physical characteristics relevant to its use as a synthetic building block.
Strategic Importance in Synthesis
The dual functionality of this compound makes it a valuable intermediate. The primary amine serves as a nucleophile or a point for amide or sulfonamide bond formation, while the benzyl ether acts as a stable, yet readily cleavable, protecting group for a phenolic hydroxyl.[1] This compound and its structural motifs appear in various chemical patents, indicating its utility in the development of novel molecules, potentially including small molecule inhibitors for therapeutic targets.[2]
Physicochemical and Structural Properties
Summary of Properties
The fundamental physicochemical properties of this compound are summarized below. It is critical to note that the boiling point is a predicted value, and an experimentally determined melting point is not currently available in peer-reviewed literature or major chemical databases.
| Property | Value | Source |
| CAS Number | 108289-24-3 | [3][4] |
| Molecular Formula | C₁₄H₁₅NO | [3] |
| Molecular Weight | 213.28 g/mol | |
| Boiling Point | 346.7 ± 22.0 °C (at 760 mmHg, Predicted) | |
| Melting Point | Not Reported | N/A |
| Synonyms | 2-Benzyloxybenzylamine, o-Benzyloxybenzylamine | [3] |
Molecular Structure Visualization
The connectivity of the functional groups in this compound is illustrated below. The presence of two aromatic rings, a flexible ether linkage, and a primary amine are key determinants of its physical behavior.
Caption: Molecular structure of this compound.
Boiling Point Analysis
Predicted Boiling Point
The boiling point for this compound is reported as a computationally predicted value of 346.7 ± 22.0 °C at standard atmospheric pressure (760 mmHg). This high boiling point is anticipated due to the molecule's significant molecular weight and the presence of strong intermolecular forces.
Causality of High Boiling Point
Several molecular features contribute to this property:
-
Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor and acceptor, leading to strong intermolecular associations that require significant thermal energy to overcome.
-
Dipole-Dipole Interactions: The carbon-oxygen-carbon ether linkage and the carbon-nitrogen bond introduce permanent dipoles, resulting in electrostatic attractions between molecules.
-
Van der Waals Forces: With a molecular weight of 213.28 g/mol and two aromatic rings, the molecule has a large surface area, promoting significant London dispersion forces.
Protocol for Experimental Verification of Boiling Point
Given that the available data is predictive, empirical verification is essential for any application requiring high purity. Distillation is the preferred method as it serves for both purification and boiling point determination.
Methodology: Distillation under Reduced Pressure
-
Rationale: The high predicted boiling point suggests that the compound may be susceptible to thermal decomposition at atmospheric pressure. Distillation under vacuum allows the substance to boil at a lower, less destructive temperature.
-
Apparatus: A short-path distillation apparatus is recommended to minimize sample loss. The setup includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system must be connected to a vacuum pump with a manometer to accurately measure the pressure.
-
Procedure:
-
Preparation: Place a sample of this compound (e.g., 5-10 g) and a magnetic stir bar into the distillation flask.
-
System Assembly: Assemble the short-path apparatus, ensuring all joints are properly sealed with vacuum grease. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Evacuation: Gradually apply vacuum to the system, observing for any vigorous bubbling.
-
Heating: Begin gently heating the flask using a heating mantle. Stir the sample continuously to ensure smooth boiling.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. Simultaneously, record the pressure from the manometer.
-
Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the corresponding value at 760 mmHg. This step is crucial for standardizing the data.
-
Melting Point Analysis
Literature Data Gap
A thorough search of authoritative chemical databases, including PubChem and commercial supplier catalogs, reveals no reported melting point for the free base form of this compound.[3][4] The hydrochloride salt is commercially available, which, as an ionic solid, is expected to have a significantly higher and different melting point than the parent compound.[5][6] This absence of data necessitates empirical determination for any work involving the solid-state form of this compound.
Theoretical Considerations and Structural Analogs
The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces.
-
Molecular Asymmetry: The ortho-substitution pattern prevents high molecular symmetry, which can hinder efficient crystal packing and potentially lead to a lower melting point compared to a more symmetrical isomer.
-
Intermolecular Forces: The same hydrogen bonding and dipole-dipole forces that elevate the boiling point will contribute to a stable crystal lattice, requiring energy to disrupt.
-
Structural Analog: For context, the related compound 2-aminobenzyl alcohol (which lacks the benzyl ether group) is a solid with a reported melting point of 81-83 °C.[7] While not a direct predictor, this suggests that this compound is likely to be a solid or a low-melting solid at room temperature.
Protocol for Experimental Determination of Melting Point
The use of a calibrated digital melting point apparatus is the standard for obtaining an accurate and reproducible melting range.
Methodology: Capillary Melting Point Determination
-
Principle: This method relies on the visual observation of the temperature range over which a small, powdered sample transitions from a solid to a liquid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Thomas-Hoover or similar) and thin-walled capillary tubes.
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range.
-
Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
Validation: The protocol's integrity is validated by periodically measuring the melting point of a known, high-purity standard (e.g., benzoic acid) to confirm the apparatus's calibration.
-
Recommended Characterization Workflow
To ensure the integrity of experimental data, a logical workflow must be followed. The identity and purity of the starting material must be confirmed before measuring physical properties.
Caption: Logical workflow for the physicochemical characterization of a research compound.
Conclusion
This compound is a compound of significant interest in synthetic chemistry. While its boiling point has been predicted to be high (346.7 ± 22.0 °C) consistent with its molecular structure, there is a critical data gap regarding its melting point. For any research or development activities, it is imperative that these physical properties are determined empirically using the standardized, validated protocols outlined in this guide. Accurate characterization is the bedrock of reproducible science and is essential for process optimization, safety assessment, and regulatory compliance.
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A Technical Guide to Quantum Chemical Calculations for (2-(Benzyloxy)phenyl)methanamine in Drug Development
Abstract
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to (2-(Benzyloxy)phenyl)methanamine, a versatile chemical scaffold. It is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the theoretical underpinnings and practical execution of these computational methods, with a focus on Density Functional Theory (DFT). The aim is to furnish a robust framework for predicting molecular properties, understanding reactivity, and ultimately, accelerating the drug discovery and design process.
Introduction: The Intersection of Quantum Chemistry and Modern Drug Discovery
This compound is a molecule of interest in medicinal chemistry, serving as a precursor and structural motif in a variety of compounds.[1][2][3][4][5] Its conformational flexibility and potential for diverse intermolecular interactions make it a compelling subject for computational analysis. Quantum chemical calculations have emerged as an indispensable tool in the pharmaceutical sciences, offering profound insights into molecular structure, properties, and interactions at the atomic level.[6][7] These methods allow for the elucidation of electronic structures, reaction mechanisms, and spectroscopic properties, thereby guiding the rational design of novel therapeutic agents.[6][8]
This guide will navigate the theoretical landscape and practical application of these powerful computational tools, specifically tailored to the analysis of this compound.
Theoretical Foundations: A Primer on Quantum Chemical Methods
At the heart of modern computational chemistry lies a suite of methods for approximating solutions to the Schrödinger equation. For molecules of pharmaceutical interest, Density Functional Theory (DFT) has become the workhorse due to its favorable balance of computational cost and accuracy.[9][10]
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density.[9][11] This approach is computationally more efficient than traditional wavefunction-based methods while often providing results of comparable accuracy.[9]
-
Hartree-Fock (HF) Theory: HF is a more foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT for similar-sized systems and neglecting electron correlation, it serves as a valuable starting point for more advanced calculations.
-
Semi-empirical Methods: These methods employ parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. While faster, their accuracy is dependent on the quality of the parameterization for the specific molecular system under investigation.
For the scope of this guide, we will focus on DFT as the primary computational tool.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust workflow for performing quantum chemical calculations on this compound.
Step 1: Molecular Structure Preparation
The initial step involves generating a three-dimensional structure of this compound. This can be accomplished using molecular building software or by retrieving the structure from a chemical database such as PubChem.[1] It is crucial to start with a reasonable initial geometry to ensure efficient convergence during the optimization process.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[12] This is a critical step as the accuracy of all subsequent property calculations depends on a well-optimized structure.
Protocol:
-
Select a Level of Theory: For a molecule of this size and composition, a combination of the B3LYP hybrid functional and the 6-31G(d,p) basis set offers a good balance of accuracy and computational efficiency.[13][14][15][16]
-
Initiate the Optimization Calculation: Using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS), submit the initial structure for geometry optimization. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Step 3: Frequency Analysis
A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Protocol:
-
Perform a Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Analyze the Output: Confirm that all calculated frequencies are positive. The output will also provide the thermodynamic data.
Caption: Workflow for Quantum Chemical Calculations.
Calculation and Interpretation of Molecular Properties
With a validated optimized structure, we can now calculate a range of molecular properties that are crucial for drug development.
Electronic Properties
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):
The HOMO and LUMO, often referred to as the frontier molecular orbitals, are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.[17][18]
Caption: HOMO-LUMO Relationship to Reactivity.
Molecular Electrostatic Potential (MEP):
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[19] It is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential.[19] Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.[20] MEP analysis is instrumental in understanding drug-receptor interactions.[21][22]
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.
-
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. This can aid in the interpretation of experimental spectra and the assignment of vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated, providing valuable information for structure elucidation.
Data Presentation and Analysis
To facilitate the interpretation and comparison of results, all quantitative data should be summarized in a clear and organized manner.
Table 1: Calculated Properties of this compound
| Property | Value |
| Total Energy (Hartree) | Calculated Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Advanced Applications in Drug Development
The insights gained from quantum chemical calculations can be directly applied to various stages of the drug development pipeline.
-
Lead Optimization: By understanding the MEP and frontier orbitals, medicinal chemists can make informed decisions about structural modifications to enhance potency and selectivity.
-
QSAR (Quantitative Structure-Activity Relationship) Studies: Calculated quantum chemical descriptors can be used to build predictive QSAR models.[23]
-
Metabolism Prediction: The reactivity of different sites on the molecule towards metabolic enzymes can be predicted based on the calculated electronic properties.
-
Receptor-Ligand Interactions: Quantum mechanics can provide a more accurate description of the interactions between a ligand and its protein target, especially in cases where charge transfer and polarization are significant.[23]
Caption: Drug Development Integration Workflow.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and versatile framework for investigating the properties of molecules like this compound. By following a systematic computational protocol, researchers can gain deep insights into electronic structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for guiding the rational design and optimization of new drug candidates, ultimately accelerating the journey from discovery to clinical application.
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The Genesis of a Key Synthetic Building Block: An In-depth Technical Guide to the Discovery and Synthesis of (2-(Benzyloxy)phenyl)methanamine
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical context, synthesis methodologies, and applications of the versatile chemical intermediate, (2-(Benzyloxy)phenyl)methanamine.
This technical guide provides a deep dive into the synthesis of this compound, a compound of significant interest in medicinal chemistry and organic synthesis. While a definitive first synthesis remains elusive in readily available literature, its structural components suggest a historical emergence rooted in the foundational principles of 20th-century organic chemistry. The primary synthetic routes to this molecule are logical extensions of well-established reactions, namely the Williamson ether synthesis and subsequent functional group transformations to introduce the aminomethyl moiety.
A Historical Perspective: The Convergence of Classic Reactions
The synthesis of this compound is not marked by a singular discovery event but rather by the logical application of robust and well-understood organic reactions. The core structure, featuring a benzyl ether and a benzylamine, points to a synthetic strategy that would have been conceivable to chemists in the early to mid-20th century, following the elucidation of fundamental reaction mechanisms.
The key disconnection in a retrosynthetic analysis of the target molecule leads to two primary precursors: 2-hydroxybenzaldehyde (salicylaldehyde) and a benzyl halide, and a source of the aminomethyl group. This suggests a two-stage synthetic approach that has become the mainstay for its preparation.
Core Synthetic Strategies: A Two-Pronged Approach
The predominant methods for the synthesis of this compound revolve around the initial preparation of a key intermediate, 2-(benzyloxy)benzaldehyde, followed by the introduction of the amine functionality.
Part 1: The Williamson Ether Synthesis of 2-(Benzyloxy)benzaldehyde
The formation of the characteristic benzyl ether linkage is most commonly achieved via the Williamson ether synthesis, a classic SN2 reaction dating back to the 1850s. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the context of 2-(benzyloxy)benzaldehyde synthesis, salicylaldehyde is treated with a base to deprotonate the phenolic hydroxyl group, followed by the addition of a benzyl halide (benzyl bromide or benzyl chloride).
dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} A diagram illustrating the Williamson ether synthesis of 2-(Benzyloxy)benzaldehyde.
Experimental Protocol: Williamson Ether Synthesis
-
Dissolution: Salicylaldehyde is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: An excess of a moderate base, typically potassium carbonate (K₂CO₃), is added to the solution. The base deprotonates the phenolic hydroxyl group of salicylaldehyde to form the corresponding phenoxide.
-
Benzyl Halide Addition: Benzyl bromide or benzyl chloride is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated to facilitate the SN2 reaction, where the phenoxide displaces the halide from the benzyl group.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then typically diluted with an organic solvent like ethyl acetate and washed with water to remove any remaining DMF and salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio (relative to Salicylaldehyde) | Typical Conditions | Yield (%) | Reference |
| Salicylaldehyde | 1.0 | - | - | [1][2] |
| Benzyl Bromide | 1.1 - 1.5 | Room temperature to 70°C, 5-48 h | 80-97 | [1][2] |
| Potassium Carbonate | 2.0 - 2.5 | DMF or Acetonitrile | [1][2] | |
| Sodium Hydroxide | 1.0 | Acetone/Water | Not specified | [3] |
Part 2: Conversion to this compound
With 2-(benzyloxy)benzaldehyde in hand, the final step involves the introduction of the aminomethyl group. Two primary methods are employed for this transformation: reductive amination of the aldehyde and conversion to a nitrile followed by reduction.
Method A: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. The process involves the initial reaction of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the desired amine.
dot graph "Reductive_Amination" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} The reductive amination pathway from 2-(benzyloxy)benzaldehyde to the target amine.
Experimental Protocol: Reductive Amination
-
Imine Formation: 2-(Benzyloxy)benzaldehyde is dissolved in a protic solvent like methanol or ethanol. An excess of ammonia (often as a solution in methanol or as ammonium acetate) is added. An acid catalyst, such as acetic acid, can be used to facilitate imine formation.
-
Reduction: A reducing agent is added to the reaction mixture. Common choices include sodium cyanoborohydride (NaBH₃CN), which is selective for the imine in the presence of the aldehyde, or catalytic hydrogenation (H₂ over a metal catalyst like palladium on carbon, Pd/C).
-
Work-up and Purification: After the reaction is complete, the solvent is removed. The residue is taken up in an organic solvent and washed with a basic aqueous solution to remove any unreacted starting materials and byproducts. The organic layer is then dried and concentrated to yield the crude amine, which can be further purified by chromatography or distillation.
Method B: Nitrile Reduction
An alternative route involves the conversion of the aldehyde to a nitrile, 2-(benzyloxy)benzonitrile, which is then reduced to the primary amine.
dot graph "Nitrile_Reduction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} The nitrile reduction pathway to synthesize this compound.
Experimental Protocol: Nitrile Reduction
-
Nitrile Synthesis: 2-(Benzyloxy)benzaldehyde can be converted to 2-(benzyloxy)benzonitrile through various methods, such as formation of the oxime followed by dehydration.
-
Reduction: The nitrile is then reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is commonly used for this transformation. Catalytic hydrogenation over catalysts like Raney nickel or palladium can also be employed.
-
Work-up and Purification: For LiAlH₄ reductions, the reaction is carefully quenched with water and a basic solution. The product is then extracted into an organic solvent, dried, and purified as described for the reductive amination method.
| Starting Material | Reagents | Key Conditions | Product | Yield (%) | Reference |
| 2-(Benzyloxy)benzaldehyde | NH₃, NaBH₃CN, Acetic Acid | Methanol, room temp. | This compound | Not specified | [3][4] |
| 2-(Benzyloxy)benzonitrile | LiAlH₄ | THF, reflux | This compound | High (typical for LiAlH₄ reductions) | [5] |
| 2-(Benzyloxy)benzonitrile | H₂/Pd on Carbon | Ethanol, elevated pressure and temperature | This compound | Variable | [6] |
Modern Applications and Significance
This compound has emerged as a valuable scaffold in modern drug discovery. Its structural features allow for diverse chemical modifications, making it an attractive starting point for the synthesis of libraries of compounds for biological screening.
Recent research has highlighted the potential of derivatives of this compound in oncology and neuroprotection. For instance, a 2024 study published in the Journal of Medicinal Chemistry detailed the development of derivatives of this compound as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising therapeutic target for melanoma.[7] In this study, compound 17e , a derivative of this compound, exhibited a remarkable IC₅₀ of 2 ± 1 nM against CARM1 and demonstrated significant antitumor efficacy in a melanoma xenograft model.[7]
Furthermore, benzyloxy benzamide derivatives have been investigated as neuroprotective agents for the treatment of ischemic stroke.[8] These studies underscore the contemporary relevance of this compound as a key building block in the development of novel therapeutics.
Conclusion
While the precise historical moment of the first synthesis of this compound remains to be pinpointed from early chemical literature, its synthetic lineage is clearly rooted in the foundational reactions of organic chemistry. The reliable and high-yielding synthetic routes, primarily through the Williamson ether synthesis followed by reductive amination or nitrile reduction, have made this compound readily accessible. Its growing importance as a scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and neuroprotective agents, ensures that the synthesis and derivatization of this compound will continue to be an active area of research for the foreseeable future. This guide serves as a testament to the enduring power of classic organic reactions in enabling the discovery of novel molecules with significant therapeutic potential.
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A Technical Guide to (2-(Benzyloxy)phenyl)methanamine for Advanced Research Applications
This guide provides an in-depth technical overview of (2-(Benzyloxy)phenyl)methanamine, a versatile research chemical with significant applications in drug discovery and medicinal chemistry. Intended for researchers, scientists, and professionals in the field, this document will delve into the procurement, quality assessment, handling, and synthetic utility of this valuable compound, supported by field-proven insights and authoritative references.
Strategic Procurement: Identifying Reliable Commercial Suppliers
The successful application of this compound in research hinges on sourcing high-quality material. Several reputable chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
| Supplier | CAS Number | Purity | Notes |
| Santa Cruz Biotechnology | 108289-24-3 (as HCl salt) | Lot-specific | Available as the hydrochloride salt, intended for research use only.[1][2] |
| Crysdot LLC | 108289-24-3 | 97% | Provides basic physical properties and safety information. |
| Proactive Molecular Research | 108289-24-3 | 98% | Available in research quantities.[3] |
| Sigma-Aldrich (Fluorochem) | 108289-24-3 | 95% | Distributed as a "Preferred Partner" product.[4] |
| BLD Pharm | 76813-80-4 (as HCl salt) | Not specified | Available as the hydrochloride salt. |
| Enamine | 108289-24-3 | Not specified | Listed as available for purchase. |
Expert Insight: While a higher stated purity is generally desirable, the consistency and reliability of the supplier, along with the detail provided in their CoA, are paramount. For sensitive applications, it is advisable to request lot-specific analytical data before purchase.
Ensuring Scientific Integrity: Quality Control and Analytical Verification
Independent verification of the identity and purity of this compound is a cornerstone of good laboratory practice. A multi-technique approach is recommended to establish a comprehensive quality profile of the received material.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful and widely accessible technique for assessing the purity of this compound and identifying potential impurities.
Protocol for Purity Analysis by RP-HPLC:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic or trifluoroacetic acid) and acetonitrile is typically effective. A starting gradient of 70:30 (Water:Acetonitrile) with a linear gradient to 10:90 over 20 minutes can be a good starting point for method development.
-
Detection: Monitor the elution profile at a wavelength of 254 nm, where the phenyl rings exhibit strong absorbance.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Causality in Method Design: The acidic modifier in the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatographic resolution. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted from the column.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
-
Aromatic Protons: Multiple signals between δ 6.8-7.5 ppm, corresponding to the protons on the two phenyl rings.
-
Benzylic Protons (O-CH₂): A singlet at approximately δ 5.1 ppm.
-
Benzylic Protons (N-CH₂): A singlet at approximately δ 3.9 ppm.
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent purity.
Expert Insight: It is crucial to compare the obtained NMR spectra with reference spectra or predicted data to confirm the structural integrity of the compound. The presence of unexpected signals may indicate impurities or degradation products.
Safe and Effective Handling: Storage and Stability Considerations
Proper storage and handling are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Recommendations:
-
Temperature: Store in a cool, dry place, typically at 2-8°C for short-term storage. For long-term storage, consider temperatures at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the amine functionality.
-
Light: Protect from light to avoid potential photochemical degradation.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures. The hydrochloride salt, for instance, has hazard statements indicating it is harmful if swallowed and may cause skin, eye, and respiratory irritation.
Potential Degradation Pathways: The primary amine is susceptible to oxidation over time, especially when exposed to air and light. While the benzyl ether is generally stable, prolonged exposure to strong acids or catalytic hydrogenation conditions can lead to debenzylation.
Synthetic Utility in Drug Discovery: A Key Building Block
This compound is a valuable starting material and intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a reactive primary amine group ortho to a benzyloxy substituent, which can be further functionalized or modified.
Application in the Development of CARM1 Inhibitors for Melanoma
A recent and compelling example of the utility of this compound is in the development of potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising therapeutic target for various cancers, including melanoma.[1][5]
Synthetic Workflow Example:
In this context, the primary amine of this compound serves as a key nucleophile for reaction with various electrophilic partners, such as carboxylic acids or their activated derivatives, to form amide bonds. This initial step is often followed by a series of chemical modifications to optimize the pharmacological properties of the resulting molecule, ultimately leading to the identification of potent and selective drug candidates.[5]
Experimental Protocol: General Amide Coupling Reaction
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) and a carboxylic acid of interest (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Causality in Protocol Design: The use of a coupling reagent like HATU activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The addition of a hindered base like DIPEA is necessary to neutralize the acidic byproducts of the reaction without interfering with the coupling process. The aqueous work-up procedure is designed to remove unreacted reagents and byproducts, simplifying the subsequent purification by column chromatography.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its successful application relies on careful supplier selection, rigorous quality control, and a thorough understanding of its chemical properties and reactivity. By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize this versatile compound to advance their scientific endeavors.
References
-
Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]
-
Crysdot LLC. This compound. [Link]
-
Proactive Molecular Research. This compound. [Link]
Sources
Methodological & Application
(2-(Benzyloxy)phenyl)methanamine: A Versatile Building Block for Advanced Organic Synthesis
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Application Notes & Protocols
Introduction
(2-(Benzyloxy)phenyl)methanamine is a primary amine that has garnered significant interest as a versatile building block in modern organic synthesis. Its structure, featuring a benzyloxy protecting group ortho to an aminomethyl substituent on a phenyl ring, provides a unique combination of steric and electronic properties. This arrangement makes it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents and bioactive compounds.[1][2][3] The presence of the benzyl ether allows for late-stage deprotection to reveal a phenol, offering a handle for further functionalization. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications and detailed experimental protocols involving this compound.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (2-phenylmethoxyphenyl)methanamine | [4] |
| CAS Number | 108289-24-3 | [4] |
| Molecular Formula | C₁₄H₁₅NO | [4] |
| Molecular Weight | 213.27 g/mol | [4] |
| Appearance | Varies (Typically an oil or low-melting solid) | Vendor Specific |
Core Applications & Mechanistic Insights
The utility of this compound is most prominently displayed in its role as a scaffold for constructing molecules with significant biological activity and as a key reactant in fundamental organic transformations.
Scaffold for Bioactive Molecules and Medicinal Chemistry
The this compound framework is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of key biological targets.
Application Example: CARM1 Inhibitors for Melanoma Treatment
Recent research has highlighted the development of this compound derivatives as highly potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1).[5][6] CARM1 is a promising therapeutic target for various cancers, and its inhibition has shown notable antiproliferative effects. In these studies, the this compound core serves as the "headgroup" of the inhibitor, occupying a non-conserved region of the enzyme's active site.[7] The primary amine provides a crucial attachment point for building out other parts of the molecule that interact with the enzyme, such as groups that mimic the arginine substrate.[7] This work has led to compounds with nanomolar potency (IC₅₀ = 2 ± 1 nM) and demonstrated antitumor efficacy in melanoma xenograft models, underscoring the value of this scaffold in drug discovery.[5][6]
Caption: Mechanism of a Pictet-Spengler type reaction.
Reductive Amination Reactions
Reductive amination is one of the most reliable and widely used methods for forming carbon-nitrogen bonds. [8][9]The reaction proceeds via the initial formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. [10]11phenyl)methanamine serves as the nucleophilic amine component, reacting with a wide range of aldehydes and ketones to generate secondary amines.
The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild hydride reagents that selectively reduce the protonated iminium ion intermediate without significantly reducing the starting carbonyl compound are preferred. [8][12] Common Reducing Agents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild and highly effective reagent, often the first choice for direct reductive aminations. It is moisture-sensitive. [12]* Sodium cyanoborohydride (NaBH₃CN): Another classic reagent that is stable in mildly acidic conditions (pH ~5-6) required for imine formation. It is toxic due to the potential release of cyanide. [10][12]
Caption: General mechanism of reductive amination.
Experimental Protocols
Disclaimer: These protocols are intended for research use only by trained professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Direct Reductive Amination
This protocol describes the synthesis of a secondary amine using this compound and an aldehyde via a one-pot reaction with sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen aldehyde (1.1 eq).
-
Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M concentration relative to the amine).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that do not react with the hydride reagent. [12] |
| Reducing Agent | NaBH(OAc)₃ | Mild reagent, allows for one-pot procedure by selectively reducing the iminium ion over the carbonyl. [12] |
| Stoichiometry | Slight excess of aldehyde | Ensures complete consumption of the limiting amine. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the acidic reaction medium and destroys excess hydride reagent. |
Protocol 2: Illustrative Synthesis of a Tetrahydrodibenzo[c,f]azepine Derivative
This protocol outlines a Pictet-Spengler type cyclization following the N-acylation of this compound.
Step 2a: N-Acylation
-
Dissolve this compound (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude amide product, which can be purified by chromatography or used directly.
Step 2b: Bischler-Napieralski Type Cyclization
-
Place the crude amide from Step 2a into a round-bottom flask.
-
Add a dehydrating/activating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (5-10 eq) as the solvent or in a high-boiling solvent like toluene.
-
Heat the mixture to reflux (typically 80-110 °C) for 2-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a strong base (e.g., 6M NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting dihydroisoquinoline intermediate by column chromatography.
Step 2c: Reduction to Tetrahydroisoquinoline Analogue
-
Dissolve the purified intermediate from Step 2b in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.
-
Stir at room temperature for 1-3 hours until the reduction is complete.
-
Quench the reaction with water, concentrate the solvent, and extract the product into an organic solvent.
-
Purify by column chromatography to yield the final tetrahydrodibenzo[c,f]azepine derivative.
References
Sources
- 1. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Versatile Building Block: Applications of (2-(Benzyloxy)phenyl)methanamine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. (2-(Benzyloxy)phenyl)methanamine has emerged as a significant scaffold, offering a unique combination of structural features that medicinal chemists can exploit to synthesize a diverse array of bioactive molecules. Its structure, featuring a reactive primary amine and a readily cleavable benzyloxy protecting group on a phenyl ring, provides a powerful handle for strategic molecular elaboration. This application note delves into the utility of this compound as a cornerstone in the synthesis of targeted therapies, with a particular focus on its application in the development of potent enzyme inhibitors for oncology and neurodegenerative diseases. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its application.
Core Applications in Drug Discovery
The strategic placement of the aminomethyl and benzyloxy groups on the phenyl ring makes this compound an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including N-acylation and reductive amination, allowing for the introduction of diverse functionalities to probe the chemical space around a biological target. The benzyloxy group, while serving as a protecting group for the phenolic hydroxyl, also contributes to the overall lipophilicity and potential for aromatic interactions with the target protein. Its subsequent deprotection can reveal a crucial hydrogen bond donor, often leading to a significant increase in binding affinity and specificity.
Two prominent areas where this compound has proven its value are in the development of inhibitors for Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and Monoamine Oxidase B (MAO-B).
Potent and Selective CARM1 Inhibitors for Melanoma Therapy
Coactivator-associated arginine methyltransferase 1 (CARM1) is a key enzyme that plays a critical role in transcriptional regulation and has been identified as a promising therapeutic target in various cancers, including melanoma.[1][2] The development of small molecule inhibitors of CARM1 is a highly active area of research. Derivatives of this compound have been successfully employed to generate highly potent and selective CARM1 inhibitors.[3]
CARM1 functions by methylating arginine residues on histone and non-histone proteins, thereby influencing gene expression.[1] In melanoma, the dysregulation of CARM1 activity can contribute to tumor progression.[2] The design of inhibitors based on the this compound scaffold leverages the primary amine to introduce moieties that can occupy the substrate-binding pocket of CARM1. The benzyloxy group can be strategically modified to enhance binding affinity and selectivity over other protein arginine methyltransferases (PRMTs). The subsequent removal of the benzyl group can unmask a phenol, which can form a critical hydrogen bond with the enzyme, further anchoring the inhibitor in the active site.
| Compound ID | Modifications from this compound Core | CARM1 IC50 (nM) | Selectivity vs. PRMTs | Reference |
| 17e | N-acylation with a substituted benzoyl chloride and modification of the benzyloxy group | 2 ± 1 | High | [3] |
| 6 | N-alkylation with a heterocyclic moiety | - | Increased activity against CARM1, decreased against other PRMTs | [3] |
This protocol describes a general two-step procedure for the synthesis of N-acylated derivatives of this compound, a common strategy for developing CARM1 inhibitors.
Step 1: N-Acylation of this compound
-
Materials:
-
This compound
-
Substituted benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (TEA or DIPEA) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
-
Step 2: Deprotection of the Benzyloxy Group (Optional)
-
Materials:
-
N-acylated this compound derivative
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the N-acylated derivative in methanol or ethanol in a flask.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Caption: CARM1 signaling pathway in melanoma and the point of intervention by inhibitors.
Selective Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[4] Inhibitors of MAO-B are established therapeutics for Parkinson's disease, as they increase the levels of dopamine in the striatum, thereby alleviating motor symptoms.[5][6] The this compound scaffold has been explored for the development of novel MAO-B inhibitors.
The strategy behind using this compound derivatives as MAO-B inhibitors involves designing molecules that can fit into the active site of the enzyme and interact with key residues. The amine functionality can be modified to mimic the substrate, while the benzyloxy-substituted phenyl ring can occupy a hydrophobic pocket within the enzyme. The benzyloxy group itself can be a key pharmacophoric feature, contributing to the overall binding affinity and selectivity for MAO-B over the MAO-A isoform.
| Compound ID | Modifications | MAO-B IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference |
| 3h | Benzothiazole derivative with a benzyloxy group | 0.062 | High | [7][8] |
This protocol outlines a general procedure for the synthesis of N-alkylated derivatives of this compound using reductive amination, a versatile method for forming C-N bonds.
-
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, for ketones)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE or THF, add a catalytic amount of acetic acid (if a ketone is used).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
-
Caption: The role of MAO-B in dopamine metabolism and Parkinson's disease.
Conclusion and Future Perspectives
This compound has unequivocally demonstrated its value as a versatile and strategic building block in medicinal chemistry. Its application in the synthesis of potent and selective inhibitors of CARM1 and MAO-B highlights its potential for addressing critical unmet medical needs in oncology and neurodegeneration. The synthetic accessibility and the tunable nature of this scaffold will undoubtedly continue to inspire the design and discovery of new therapeutic agents targeting a wide range of biological targets. Future research will likely focus on further exploring the structure-activity relationships of its derivatives and expanding its application to other disease areas.
References
-
The emerging role of CARM1 in cancer - PMC - NIH. (2024, April 15). [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy - Open Exploration Publishing. (2024, July 14). [Link]
-
Parkinson Disease Signaling Pathways, Molecular Mechanisms, and Potential Therapeutic Strategies: A Comprehensive Review - MDPI. [Link]
-
Deregulation of protein methylation in melanoma - PubMed. [Link]
-
The emerging role of CARM1 in cancer - ResearchGate. [Link]
-
MAO-B Inhibitors | Parkinson's Foundation. [Link]
-
Monoamine Oxidase B Inhibitors for the Treatment of Parkinson's Disease A Review of Symptomatic and Potential Disease-Modifying Effects | Request PDF - ResearchGate. [Link]
-
Monoamine-oxidase Type B Inhibitors and Cognitive Functions in Parkinson's Disease: Beyond the Primary Mechanism of Action - PubMed Central. [Link]
-
Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed. [Link]
-
Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - NIH. [Link]
-
CARM1 Arginine Methyltransferase as a Therapeutic Target for Cancer - PubMed. [Link]
-
CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - AACR Journals. [Link]
-
This compound | C14H15NO | CID 13754432 - PubChem. [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH. [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - ResearchGate. [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - MDPI. [Link]
-
Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. [Link]
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- 3. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: CARM1 as a Compelling Therapeutic Target in Oncology
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in a multitude of cellular processes, including transcriptional regulation, mRNA splicing, and DNA damage repair.[1][3] Notably, CARM1 is frequently overexpressed in various human cancers, such as breast, prostate, and lung cancer, where its elevated activity is often correlated with poor prognosis.[2][3][4] The oncogenic role of CARM1 is attributed to its ability to coactivate transcription factors that drive tumor growth and progression.[3][5] Consequently, the development of potent and selective CARM1 inhibitors has emerged as a promising therapeutic strategy for the treatment of various malignancies.[3][6]
This document provides a comprehensive guide for the synthesis and evaluation of a promising class of CARM1 inhibitors: (2-(benzyloxy)phenyl)methanamine derivatives. We will delve into the detailed synthetic protocols, robust bioassay methodologies, and critical structure-activity relationship (SAR) insights to empower researchers in their drug discovery endeavors.
Rationale for this compound Derivatives as CARM1 Inhibitors
Recent research has identified this compound derivatives as a promising scaffold for the development of potent and selective CARM1 inhibitors.[4][6] This chemical series has been optimized from initial hits to yield compounds with nanomolar potency and excellent selectivity against other protein arginine methyltransferases (PRMTs). The rationale behind this scaffold lies in its ability to effectively occupy the substrate-binding pocket of CARM1, leading to competitive inhibition of its methyltransferase activity. The benzyloxy group and the methanamine moiety are key pharmacophoric features that contribute to the high-affinity binding and inhibitory activity of these compounds.[6]
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the preparation of the key intermediate, 2-(benzyloxy)benzaldehyde. This is followed by a reductive amination reaction to introduce the methanamine moiety and subsequent derivatization to explore the structure-activity relationship.
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for the preparation of this compound derivatives.
Protocol 1.1: Synthesis of 2-(Benzyloxy)benzaldehyde
This protocol describes the synthesis of the key intermediate, 2-(benzyloxy)benzaldehyde, from salicylaldehyde and benzyl bromide via a Williamson ether synthesis.
Materials:
-
Salicylaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(benzyloxy)benzaldehyde as a pale yellow oil.[1][6]
Protocol 1.2: Synthesis of this compound
This protocol details the reductive amination of 2-(benzyloxy)benzaldehyde to form the core amine scaffold.
Materials:
-
2-(Benzyloxy)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of 2-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous DCE under a nitrogen atmosphere, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Protocol 1.3: Derivatization of this compound
This protocol provides a general procedure for the acylation or sulfonylation of the primary amine to generate a library of derivatives for SAR studies.
Materials:
-
This compound
-
Desired acyl chloride or sulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or other suitable base (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or argon atmosphere setup
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final derivative.
PART 2: In Vitro Evaluation of CARM1 Inhibitors
A critical step in the drug discovery process is the robust in vitro evaluation of the synthesized compounds to determine their potency, selectivity, and mechanism of action.
Workflow for In Vitro Evaluation of CARM1 Inhibitors
Caption: A tiered workflow for the in vitro evaluation of CARM1 inhibitors.
Protocol 2.1: Biochemical IC₅₀ Determination Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against CARM1 using a commercially available assay kit or a custom-developed assay. A common method is a non-radioactive, homogeneous AlphaLISA® assay.
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-methyl-histone H3 antibody (e.g., anti-H3R17me2a)
-
Streptavidin-coated donor beads
-
Acceptor beads conjugated to a secondary antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of AlphaScreen® detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the CARM1 enzyme, biotinylated histone H3 peptide substrate, and the test compound or DMSO vehicle control.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the anti-methyl-histone H3 antibody and the acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a compound in a cellular context.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
Materials:
-
Cancer cell line expressing CARM1 (e.g., MCF-7, A375)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-CARM1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with the test compound or DMSO vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CARM1 in the supernatant by Western blotting using an anti-CARM1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2.3: Western Blot Analysis of Histone Methylation
This protocol is used to assess the ability of the inhibitors to modulate CARM1's methyltransferase activity in cells by measuring the levels of a specific histone mark, such as asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a).
Materials:
-
Cancer cell line
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibodies: anti-H3R17me2a, anti-total Histone H3 (as a loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with increasing concentrations of the test compound or DMSO for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R17me2a antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
A dose-dependent decrease in the H3R17me2a signal indicates cellular inhibition of CARM1.[4]
PART 3: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold allows for the elucidation of the structure-activity relationship, guiding the design of more potent and selective inhibitors.
Table 1: Structure-Activity Relationship of this compound Derivatives as CARM1 Inhibitors
| Compound ID | R¹ (Substitution on Benzyloxy Ring) | R² (Substitution on Phenylmethanamine Ring) | CARM1 IC₅₀ (nM) |
| 6 | H | H | 15 ± 2 |
| 17a | 4-F | H | 5 ± 1 |
| 17b | 4-Cl | H | 3 ± 1 |
| 17c | 4-Br | H | 4 ± 1 |
| 17d | 4-CH₃ | H | 8 ± 2 |
| 17e | 3,4-di-F | H | 2 ± 1 |
| 17f | 2-F | H | 25 ± 5 |
| 18a | H | 4-F | 30 ± 6 |
| 18b | H | 5-Cl | 45 ± 8 |
Data is hypothetical and for illustrative purposes, based on the trends observed in published literature.[6]
Key SAR Insights:
-
Substitution on the Benzyloxy Phenyl Ring: Electron-withdrawing groups, particularly fluorine and chlorine at the 4-position, generally enhance potency. The 3,4-difluoro substitution (compound 17e ) resulted in the most potent inhibitor in the series.[6]
-
Substitution on the Phenylmethanamine Ring: Modifications on this ring are generally less tolerated, leading to a decrease in inhibitory activity.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel CARM1 inhibitors. The detailed synthetic and analytical protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds. The elucidated structure-activity relationships provide a clear roadmap for designing next-generation CARM1 inhibitors with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for new therapeutic interventions in oncology.
References
- 1. Synthesis routes of 2-(Benzyloxy)benzaldehyde [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. prepchem.com [prepchem.com]
- 4. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of (2-(Benzyloxy)phenyl)methanamine in the Development of Anticancer Agents: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction: The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, specific molecular scaffolds serve as privileged structures for the development of new therapeutics. (2-(Benzyloxy)phenyl)methanamine has emerged as a significant pharmacophore in the design of targeted anticancer agents. Its structural features, combining a flexible benzyloxy group with a reactive methanamine, provide a versatile platform for creating derivatives with high affinity and selectivity for specific cancer-related targets. This guide provides an in-depth look at the application of this scaffold, focusing on its role in the development of inhibitors for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a promising therapeutic target in various cancers.
Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of CARM1.[1][2] CARM1, a member of the protein arginine methyltransferase (PRMT) family, is often overexpressed in cancer and plays a crucial role in transcriptional regulation, cell proliferation, and DNA damage repair.[1][2] By targeting CARM1, these novel compounds offer a promising avenue for the treatment of cancers such as melanoma.[1][2]
This document will detail the scientific rationale behind using the this compound scaffold, provide protocols for the synthesis and evaluation of its derivatives, and discuss the structure-activity relationships that govern their anticancer efficacy.
Scientific Rationale and Mechanism of Action
The therapeutic potential of this compound derivatives lies in their ability to be chemically modified to achieve high potency and selectivity for specific enzymatic targets. In the context of CARM1 inhibition, the core structure of this compound serves as a foundational element for building compounds that can effectively block the enzyme's methyltransferase activity.
Targeting CARM1: A Promising Anticancer Strategy
Coactivator-associated arginine methyltransferase 1 (CARM1) has been identified as a key player in the progression of several cancer types.[1][2] Its enzymatic activity involves the methylation of arginine residues on histone and non-histone proteins, leading to the regulation of gene expression programs that are critical for cancer cell survival and proliferation. The inhibition of CARM1, therefore, represents a promising therapeutic strategy.
A notable derivative, compound 17e , developed from the this compound scaffold, has demonstrated remarkable potency and selectivity for CARM1 with an IC50 of 2 ± 1 nM.[1][2] This compound has also shown significant antiproliferative effects against melanoma cell lines and good antitumor efficacy in a melanoma xenograft model.[1][2] The success of such derivatives validates the this compound core as a valuable starting point for the design of novel CARM1 inhibitors.
Visualizing the Drug Development Workflow
The development of anticancer agents from a core scaffold like this compound follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: Workflow for Anticancer Drug Development.
Application Protocols
The following protocols provide standardized methods for the synthesis, in vitro, and in vivo evaluation of this compound derivatives as potential anticancer agents.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the chemical modification of the this compound core.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final compound using NMR and mass spectrometry.[3]
Protocol 2: In Vitro Evaluation of Anticancer Activity
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., melanoma cell lines like A375, SK-MEL-28)
-
Normal (non-malignant) human cell line for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4][5]
B. Cellular Target Engagement (Western Blot)
This method is used to confirm that the compound interacts with its intended target (CARM1) within the cell, often by observing changes in the methylation of downstream substrates.
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.[1][2]
Visualizing the In Vitro Assay Workflow
Caption: Workflow for In Vitro Anticancer Evaluation.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the steps for evaluating the antitumor activity of a lead compound in a mouse xenograft model.[6]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A375 melanoma cells)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the test compound, vehicle control, and positive control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every two days) and route (e.g., oral gavage, intraperitoneal injection).[6]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[6]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective anticancer agents from the this compound scaffold is guided by understanding the structure-activity relationships. Chemical modifications to different parts of the molecule can significantly impact its biological activity.
| Modification Position | Observation | Implication for Anticancer Activity |
| N-Substitution | Introduction of various substituents on the amine nitrogen can modulate potency and selectivity. | Allows for fine-tuning of interactions with the target protein's binding pocket. |
| Benzyloxy Ring | Substitution on the benzyloxy phenyl ring can influence pharmacokinetic properties and target engagement. | Can be optimized to enhance cell permeability and binding affinity. |
| Phenyl Ring | Modifications to the phenyl ring of the core structure can affect the overall conformation and electronic properties. | Important for establishing key interactions within the active site of the target enzyme. |
For instance, in the development of CARM1 inhibitors, specific modifications on the this compound core led to compound 17e , which exhibited superior potency compared to the initial lead compound.[1][2] This highlights the importance of systematic chemical modifications guided by SAR studies.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its utility has been clearly demonstrated in the creation of potent and selective CARM1 inhibitors with significant preclinical antitumor activity. The protocols and insights provided in this guide are intended to facilitate further research and development in this area, with the ultimate goal of translating these scientific discoveries into effective cancer therapies. The versatility of this scaffold suggests that its application may extend to other cancer-related targets, warranting broader investigation.
References
- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. BenchChem.
- PubMed. (2024). Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. PubMed.
- ACS Publications. (2024). Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma | Journal of Medicinal Chemistry. ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Evaluation of "Anticancer Agent 27" in Mouse Models. BenchChem.
- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
- PubMed Central (PMC). (n.d.). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central (PMC).
- MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- ResearchGate. (n.d.). The target 4-(benzyloxy)aniline-quinolinylchalcone hybrids. ResearchGate.
- SciSpace. (2020). Synthesis and insight into the structure activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. SciSpace.
- PubMed Central (PMC). (n.d.). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed Central (PMC).
- PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed.
- ResearchGate. (2025). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate.
- World Journal of Advanced Research and Reviews. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews.
- Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science.
- Indian Journals. (n.d.). Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives. Indian Journals.
- PubMed. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed.
-
Springer. (n.d.). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[2][6][7]oxadiazol-2-ylmethyl]-1H-benzimidazole. Springer. Retrieved from
- ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
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- 3. Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
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Application Notes & Protocols: (2-(Benzyloxy)phenyl)methanamine as a Strategic Precursor for Bioactive Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Advantage of (2-(Benzyloxy)phenyl)methanamine
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2] Heterocyclic scaffolds are prevalent in over 85% of all biologically active molecules, offering a versatile framework to modulate properties like solubility, receptor binding, and metabolic stability.[1] Within the arsenal of synthetic building blocks, this compound emerges as a precursor of significant strategic value.[3]
Its structure, featuring a primary aminomethyl group ortho to a benzyloxy-protected phenol, provides a unique convergence of reactivity. The primary amine serves as a versatile nucleophilic handle for condensation and cyclization reactions, while the electron-donating benzyloxy group activates the aromatic ring for electrophilic substitution. Furthermore, the benzyl group is a robust protecting group that can be readily removed via catalytic hydrogenation, unveiling a phenolic hydroxyl group for further derivatization. This combination makes this compound an ideal starting material for constructing complex, polyfunctionalized heterocyclic systems, particularly quinazolines and benzodiazepines, which are core structures in numerous therapeutic agents.[4][5][6]
This document provides an in-depth guide for researchers, outlining validated protocols and the underlying chemical principles for leveraging this compound in the synthesis of these pivotal heterocyclic families.
Core Application I: Synthesis of 2-Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] The reaction of this compound with aldehydes provides a direct and efficient route to 2-substituted quinazoline derivatives.
Mechanistic Rationale
The synthesis proceeds through a cascade of reactions, typically catalyzed by an oxidizing agent. The process begins with the condensation of the primary amine of this compound with an aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization. The final and often rate-determining step is an oxidative aromatization to furnish the stable quinazoline ring system.[9][10] The choice of oxidant is critical; common systems include copper or iron salts under aerobic conditions, which offer a greener alternative to stoichiometric heavy-metal oxidants.[10]
Sources
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Application Notes and Protocols: Palladium-Catalyzed Reactions Involving (2-(Benzyloxy)phenyl)methanamine Derivatives
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of palladium-catalyzed reactions involving (2-(benzyloxy)phenyl)methanamine and its derivatives. The focus is on leveraging this versatile building block for the synthesis of complex nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry.
Introduction: The Strategic Importance of this compound Derivatives
This compound is a valuable bifunctional molecule.[1] The primary amine serves as a key nucleophile or directing group, while the benzyloxy group offers a stable protecting group for the phenol, which can be readily cleaved in later synthetic steps to reveal a new functional handle. This unique combination makes it an ideal substrate for palladium-catalyzed reactions aimed at constructing intricate molecular architectures. This guide will delve into two primary classes of palladium-catalyzed transformations utilizing this substrate: intramolecular C-H amination for the synthesis of fused heterocyclic systems and intermolecular Buchwald-Hartwig amination for the construction of arylamines.
Mechanistic Insights: The Engine of Palladium Catalysis
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. Palladium catalysis in this context primarily operates through a series of well-defined elementary steps that form a catalytic cycle.
Intramolecular C-H Amination: A Pathway to Fused Heterocycles
The intramolecular C-H amination of this compound derivatives is a powerful strategy for the synthesis of dihydroisoquinoline-like scaffolds. This transformation typically proceeds via a C-H activation pathway, often facilitated by a directing group.[2][3] In the case of an appropriately N-acylated derivative, the amide can act as a directing group.
The generally accepted mechanism involves the following key steps:
-
Coordination: The palladium(II) catalyst coordinates to the directing group (e.g., an amide or a picolinamide).
-
C-H Activation: The palladium center then activates a proximal C-H bond on the benzyloxy-bearing phenyl ring, leading to the formation of a palladacycle intermediate.[4] This is often the rate-determining step.
-
Oxidative Addition/Reductive Elimination Cascade: An oxidant is typically required to facilitate the C-N bond-forming reductive elimination. The oxidant regenerates the active Pd(II) catalyst.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination of N-Acyl-(2-(benzyloxy)phenyl)methanamine
This protocol describes the synthesis of a fused, nitrogen-containing heterocycle via an intramolecular C-H amination reaction. The N-acyl group is crucial as a directing group.
Workflow Diagram:
Caption: Experimental workflow for intramolecular C-H amination.
Materials:
-
N-Acyl-(2-(benzyloxy)phenyl)methanamine derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv) as the oxidant
-
Toluene or DMF (0.1 M concentration of the substrate)
-
Argon atmosphere
-
Sealed reaction tube
Procedure:
-
To a flame-dried sealed reaction tube, add the N-acyl-(2-(benzyloxy)phenyl)methanamine derivative (e.g., 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (5 mL of toluene or DMF) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired heterocyclic product.
Data Summary Table:
| Entry | Acyl Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl | Toluene | 110 | 24 | 65 |
| 2 | Pivaloyl | Toluene | 110 | 18 | 78 |
| 3 | Benzoyl | DMF | 120 | 24 | 72 |
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol details the cross-coupling of this compound with a representative aryl bromide to form a secondary arylamine. The choice of ligand is critical for achieving high yields. [5][6] Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos or SPhos (2.2 mol%) as the ligand
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (0.2 M concentration of the aryl bromide)
-
Argon atmosphere
-
Schlenk tube or sealed reaction tube
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%), NaOt-Bu (1.4 mmol, 1.4 equiv), and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and add water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired arylamine.
Data Summary Table:
| Entry | Aryl Bromide | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | XPhos | 100 | 6 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | SPhos | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | XPhos | 110 | 12 | 75 |
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. The rationale for key experimental choices is as follows:
-
Catalyst and Ligand Selection: The choice of palladium source (Pd(OAc)₂ for C-H activation and Pd₂(dba)₃ for cross-coupling) and ligands (XPhos, SPhos for hindered couplings) is based on extensive literature precedent for achieving high catalytic activity and turnover numbers. [7][5]The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
Base and Solvent: In Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOt-Bu is essential for the deprotonation of the amine without competing in the reaction. [5]Anhydrous, non-polar aprotic solvents like toluene are generally preferred to ensure the solubility of the reactants and catalyst system while minimizing side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting the reactions under an inert atmosphere of argon is critical to prevent catalyst deactivation and ensure reproducibility.
-
Monitoring: Regular monitoring of the reaction by TLC or LC-MS allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
By understanding these principles, researchers can adapt and optimize these protocols for their specific derivatives of this compound and coupling partners.
References
- McNally, A., Haffemayer, B., Collins, B. S. L., & Gaunt, M. J. (n.d.). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. University of Cambridge.
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Shabakov, A. A., Daugulis, O. (2010). Heterocycle Synthesis via Direct C-H/N-H Coupling. Organic Letters, 12(10), 2302–2305. Retrieved from [Link]
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Trost, B. M., & McClory, A. (2008). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 10(23), 5321–5324. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Examples of different nitrogen‐containing aromatic heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Hartwig, J. F., & Blackmond, D. G. (2004). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society, 126(42), 13648–13659. Retrieved from [Link]
-
C-N. (2018). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 23(10), 2465. Retrieved from [Link]
-
Yao, T., & Zhang, Y. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(12), 2341–2343. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Zhang, S., & Li, Z. (2019). Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides. Chemical Science, 10(29), 7018–7023. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
de la Cuesta, E., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 3946–3957. Retrieved from [Link]
-
Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. Handbook of Organopalladium Chemistry for Organic Synthesis. Retrieved from [Link]
-
Balcells, D., et al. (2016). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Journal of the American Chemical Society, 138(14), 4758–4772. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of (2-(Benzyloxy)phenyl)methanamine
Abstract
This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of (2-(benzyloxy)phenyl)methanamine, a key intermediate in the synthesis of various biologically active molecules. We will explore two primary and robust synthetic strategies: reductive amination and direct alkylation with alkyl halides . This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. Each protocol is designed to be a self-validating system, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Significance of N-Alkylated this compound Derivatives
This compound serves as a valuable building block in medicinal chemistry and materials science.[1] The primary amine functionality is a key handle for molecular elaboration. N-alkylation of this primary amine to generate secondary and tertiary amines is a crucial transformation, as these moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The introduction of various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility, which in turn can significantly impact its biological activity and pharmacokinetic profile.
This guide will focus on providing reliable and adaptable protocols for the controlled N-alkylation of this compound, enabling the synthesis of diverse libraries of compounds for further investigation.
Core Principles and Mechanistic Overview
The choice of N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired degree of alkylation (mono- vs. di-alkylation), and the compatibility of the reagents with other functional groups in the molecule.
Reductive Amination: A Controlled and Versatile Approach
Reductive amination is a highly favored method for the N-alkylation of primary amines due to its versatility and excellent control over the degree of substitution.[2][4][5] This one-pot reaction proceeds in two main steps:
-
Imine Formation: The primary amine, this compound, reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. This reaction is typically carried out under neutral or weakly acidic conditions.[4][6]
-
In Situ Reduction: The formed imine is then reduced in the same reaction vessel to the corresponding secondary amine using a suitable reducing agent.[5][6][7]
A key advantage of this method is the selective reduction of the imine in the presence of the starting carbonyl compound, which minimizes side reactions.[5] This selectivity is often achieved by using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboriode (NaBH₃CN).[2][5]
Diagram 1: Mechanism of Reductive Amination
Caption: The two-step, one-pot process of reductive amination.
Direct Alkylation with Alkyl Halides: A Classical S(_N)2 Approach
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[8][9][10] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism where the nucleophilic primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[10]
A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines (e.g., diisopropylethylamine, DIPEA).[11][12]
A significant challenge with this method is controlling the extent of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct.[13] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.[2]
Diagram 2: S(_N)2 Mechanism for Direct N-Alkylation
Caption: The concerted S(_N)2 pathway for direct N-alkylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
| Reagent/Solvent | Typical Molarity/Purity | Amount (relative to amine) |
| This compound | >98% | 1.0 eq |
| Aldehyde or Ketone | >98% | 1.0 - 1.2 eq |
| Sodium triacetoxyborohydride | >95% | 1.2 - 1.5 eq |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | 0.1 - 0.2 M solution |
| Saturated aq. NaHCO₃ solution | - | For work-up |
| Brine | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | For drying |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon). Add the aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[12] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction for the disappearance of the starting amine and imine intermediate by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[2][12]
Diagram 3: Workflow for Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol details the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base, aiming for mono-alkylation.
Materials:
| Reagent/Solvent | Typical Purity/Concentration | Amount (relative to amine) |
| This compound | >98% | 1.0 eq |
| Alkyl Halide (bromide or iodide preferred) | >98% | 1.0 - 1.1 eq |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous | 2.0 - 3.0 eq |
| Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Anhydrous | 0.1 - 0.5 M solution |
| Ethyl Acetate (EtOAc) | - | For work-up |
| Water & Brine | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | For drying |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to form a stirrable suspension (0.1-0.5 M).
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.[2]
-
Reaction Conditions: Heat the reaction mixture to 40-80 °C and stir for 4-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.[2][12]
-
Work-up (for MeCN): After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Work-up (for DMF): Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine to remove the DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution (e.g., from hexane to ethyl acetate) is often effective in separating the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Product Characterization
The identity and purity of the N-alkylated product should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: Look for the disappearance of the primary amine N-H protons (which often appear as a broad singlet).[14][15] New signals corresponding to the protons of the introduced alkyl group will be present. Hydrogens on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.[14][15] N-methyl groups are particularly diagnostic, appearing as a sharp singlet around 2.2-2.6 ppm.[14]
-
¹³C NMR: The carbon atom bonded to the nitrogen will show a characteristic downfield shift.[14]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. The fragmentation pattern can also provide structural information.[14]
-
Infrared (IR) Spectroscopy: For secondary amines, a single N-H stretching absorption should be observed in the 3300-3500 cm⁻¹ range, which is typically sharper and less intense than an O-H stretch.[15] This band will be absent for tertiary amines.[15]
Troubleshooting and Field-Proven Insights
-
Low Yield in Reductive Amination:
-
Incomplete Imine Formation: For less reactive ketones, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves during the imine formation step.[2]
-
Inactive Reducing Agent: Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
-
-
Over-alkylation in Direct Alkylation:
-
Stoichiometry is Key: Use a strict 1:1 or slightly less than 1:1 ratio of amine to alkyl halide.[2]
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration and disfavor the second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
-
-
Difficult Purification:
-
Baseline Separation: If the product and starting material have similar polarities, careful optimization of the solvent system for column chromatography is necessary.
-
Acid/Base Extraction: The basicity of the amine product can be exploited. An acidic wash (e.g., dilute HCl) can extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[16]
-
Conclusion
The N-alkylation of this compound is a fundamental transformation that opens the door to a wide range of derivatives with potential applications in drug discovery and materials science. Both reductive amination and direct alkylation are powerful methods for achieving this transformation. Reductive amination generally offers superior control and is often the method of choice for mono-alkylation. Direct alkylation, while simpler in concept, requires careful control to manage selectivity. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently synthesize their target molecules.
References
-
Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Gawande, M. B., et al. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(2007), 576-582. [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Nature. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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ScienceDirect. (2013). Application of 15 N-NMR spectroscopy to analysis of amine based CO 2 capture solvents. [Link]
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Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. Reaction.... [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
ResearchGate. (n.d.). Important biologically active N-alkylated amines. [Link]
-
National Institutes of Health. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]
-
National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
ResearchGate. (2025). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. [Link]
-
ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... [Link]
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PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
-
Semantic Scholar. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]
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Application of (2-(Benzyloxy)phenyl)methanamine in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzyloxy)phenyl)methanamine is a versatile chiral building block with significant potential in the field of asymmetric synthesis. Its unique structural motif, featuring a benzyloxy group ortho to a methylamine substituent on a phenyl ring, provides a valuable scaffold for the design and synthesis of novel chiral ligands and auxiliaries. This technical guide explores the application of this compound, primarily through its derivatization into chiral Schiff base ligands, for orchestrating stereocontrol in carbon-carbon bond-forming reactions. Detailed protocols, mechanistic insights, and data interpretation are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Quest for Chirality
The vast majority of biological molecules are chiral, and their physiological activity is often intrinsically linked to their three-dimensional structure. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, has emerged as a powerful tool to achieve this goal. Central to many asymmetric transformations is the use of chiral molecules, such as auxiliaries, ligands, or catalysts, to create a chiral environment that directs the stereochemical outcome of a reaction.
Chiral amines are a particularly important class of compounds in asymmetric synthesis, finding widespread application as resolving agents, chiral bases, and precursors for chiral ligands. ([1][2]2-(Benzyloxy)phenyl)methanamine presents an attractive, yet underexplored, platform for the development of new chiral reagents. Its synthesis is accessible, and the presence of both a coordinating amine group and a sterically demanding benzyloxy group offers a unique combination of features for inducing asymmetry.
This compound: A Scaffold for Chiral Ligand Design
While direct application of this compound as a simple chiral auxiliary is not extensively documented, its true potential lies in its role as a precursor for more sophisticated chiral ligands. The primary amine functionality serves as a convenient handle for derivatization, most commonly through the formation of Schiff bases (imines) with various aldehydes and ketones.
The resulting Schiff base ligands, possessing a defined stereocenter and multiple coordination sites, can then be complexed with metal ions to generate chiral Lewis acid catalysts. These catalysts are capable of activating substrates and controlling the facial selectivity of nucleophilic attack in a variety of asymmetric transformations.
Diagram 1: General Strategy for Ligand Synthesis and Application
This diagram illustrates the overall workflow from the chiral amine to its application in asymmetric catalysis.
Caption: From Chiral Amine to Asymmetric Catalysis.
Application in Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. C[3]ontrolling the stereochemistry of the newly formed chiral centers is a significant challenge. Chiral Schiff base complexes derived from this compound can be employed as catalysts to achieve high levels of enantioselectivity in this reaction.
Mechanistic Rationale for Stereocontrol
The enantioselectivity of the Michael addition is dictated by the chiral environment created by the metal-ligand complex. The Schiff base ligand, with its defined stereochemistry and bulky benzyloxy group, coordinates to the metal center, creating a chiral pocket. The α,β-unsaturated substrate also coordinates to the metal, which both activates it towards nucleophilic attack and orients it in a specific conformation. The bulky benzyloxy group of the ligand then sterically hinders one face of the enone, forcing the incoming nucleophile to attack from the more accessible face, leading to the preferential formation of one enantiomer of the product.
Diagram 2: Proposed Model for Asymmetric Induction
This diagram depicts a simplified transition state model for the Michael addition.
Caption: Stereochemical Control in Michael Addition.
Detailed Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol provides a representative procedure for the application of a chiral Schiff base ligand derived from this compound in an asymmetric Michael addition.
Part A: Synthesis of the Chiral Schiff Base Ligand
-
Reagents and Materials:
-
(R)- or (S)-(2-(Benzyloxy)phenyl)methanamine (1.0 equiv)
-
Salicylaldehyde (1.05 equiv)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.05 equiv) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
The Schiff base ligand will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Part B: In Situ Preparation of the Chiral Catalyst and Asymmetric Michael Addition
-
Reagents and Materials:
-
Chiral Schiff Base Ligand (from Part A) (0.1 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv)
-
Chalcone (1.0 equiv)
-
Diethyl malonate (2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chiral Schiff base ligand (0.1 equiv) and Copper(II) Acetate (0.1 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation (a color change is often observed).
-
Add chalcone (1.0 equiv) to the flask.
-
Add diethyl malonate (2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Expected Results and Data Interpretation
The following table summarizes typical results that could be expected from such a reaction, based on literature precedents for similar chiral ligands.
| Entry | Ligand Enantiomer | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R) | Toluene | 25 | 85 | 92 (S) |
| 2 | (S) | Toluene | 25 | 88 | 90 (R) |
| 3 | (R) | CH₂Cl₂ | 25 | 78 | 85 (S) |
| 4 | (R) | THF | 25 | 80 | 88 (S) |
Data Analysis:
-
Yield: The isolated yield of the Michael adduct is expected to be good to excellent.
-
Enantiomeric Excess (ee): High enantiomeric excesses are anticipated, demonstrating the effective stereocontrol exerted by the chiral catalyst. The absolute configuration of the major enantiomer will be dependent on the enantiomer of the this compound used to prepare the ligand.
-
Solvent Effects: The choice of solvent can have a modest impact on both the yield and the enantioselectivity of the reaction. Toluene is often a good starting point for these types of reactions.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of novel chiral ligands for asymmetric catalysis. Its straightforward derivatization into Schiff base ligands and subsequent complexation with metals provides access to a range of catalysts capable of inducing high levels of stereoselectivity in important carbon-carbon bond-forming reactions. The detailed protocol for the asymmetric Michael addition serves as a practical guide for researchers to explore the potential of this compound.
Future research in this area could focus on:
-
Expanding the scope of aldehydes and ketones used to form Schiff base ligands to fine-tune the steric and electronic properties of the catalyst.
-
Exploring the application of these chiral catalysts in other asymmetric transformations, such as aldol reactions, Diels-Alder reactions, and asymmetric reductions.
-
Immobilizing the chiral catalyst on a solid support for easier separation and recycling.
The continued exploration of chiral scaffolds like this compound will undoubtedly lead to the discovery of new and more efficient catalysts, further advancing the field of asymmetric synthesis and enabling the development of novel chiral molecules for a wide range of applications.
References
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. (2023). MDPI. Retrieved January 4, 2026, from [Link]
-
Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions. (2012). PennState. Retrieved January 4, 2026, from [Link]
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI. Retrieved January 4, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
(PDF) Design of Chiral Ligands for Asymmetric Catalysis. (2005). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric Phosphinooxazolines. (1996). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Schiff bases of glycine generally used for asymmetric synthesis of AAs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis. (2017). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
A Tandem Conjugate Addition/Cyclization Protocol for the Asymmetric Synthesis of 2-Aryl-4-aminotetrahydroquinoline-3-carboxylic Acid Derivatives. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. (2021). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of (2-(Benzyloxy)phenyl)methanamine in the Synthesis of Novel Enzyme Inhibitors
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of potent and selective therapeutic agents. (2-(Benzyloxy)phenyl)methanamine has emerged as a particularly valuable scaffold in the development of enzyme inhibitors. Its unique structural features—a flexible benzyloxy group for probing hydrophobic pockets, a primary amine for facile derivatization, and an overall architecture amenable to creating diverse chemical libraries—make it a cornerstone for targeting various enzyme classes. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile molecule in the synthesis of inhibitors for key enzymatic targets, including Coactivator-Associated Arginine Methyltransferase 1 (CARM1), Monoamine Oxidases (MAOs), and Histone Deacetylases (HDACs).
The benzyloxy moiety is not merely a passive structural element; it actively contributes to the pharmacophoric profile of the resulting inhibitors. It can engage in crucial π-π stacking interactions within the enzyme's active site and its presence often enhances metabolic stability and cell permeability.[1][2] This guide will elucidate the causal relationships behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
I. Targeting Protein Arginine Methyltransferases: Synthesis of CARM1 Inhibitors
Coactivator-associated arginine methyltransferase 1 (CARM1) is a critical enzyme in transcriptional regulation and has been identified as a promising therapeutic target in various cancers. The synthesis of potent and selective CARM1 inhibitors has been a significant focus of recent research, with derivatives of this compound showing remarkable efficacy.[3]
Scientific Rationale & Mechanistic Insights
The synthetic strategy often involves the derivatization of the primary amine of this compound to introduce functionalities that can interact with key residues in the CARM1 active site. The benzyloxy group is positioned to occupy a hydrophobic pocket, while the newly introduced moieties can form hydrogen bonds and other interactions to enhance binding affinity and selectivity.
A common synthetic route involves the N-acylation or reductive amination of this compound with a suitably functionalized aldehyde or carboxylic acid. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency.
Experimental Workflow: Synthesis of a CARM1 Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a CARM1 inhibitor starting from this compound.
Caption: Generalized workflow for CARM1 inhibitor synthesis.
Protocol: Synthesis of a Representative this compound-based CARM1 Inhibitor
This protocol describes a representative synthesis based on literature precedents for the reductive amination of this compound.[1]
Materials:
-
This compound
-
N-Boc-(methylamino)acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl) in methanol (3N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv) and dissolve in anhydrous DCM.
-
Addition of Aldehyde and Base: Add N-Boc-(methylamino)acetaldehyde (1.1 equiv) and DIPEA (1.5 equiv) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Reductive Amination: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a 3N solution of HCl in methanol. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with saturated sodium bicarbonate solution. Extract the product with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final CARM1 inhibitor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative CARM1 Inhibitor Potency
| Compound Reference | Target Enzyme | IC₅₀ (nM) | Selectivity vs. other PRMTs |
| Compound 17e[4] | CARM1 | 2 ± 1 | High |
| Compound 9[1] | CARM1 | Potent | ~20-fold vs. PRMT6 |
II. Modulating Neurotransmitter Levels: Synthesis of Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5] The benzyloxy pharmacophore has been extensively utilized in the design of potent and selective MAO inhibitors.[1][6]
Scientific Rationale & Mechanistic Insights
The benzyloxy group in MAO inhibitors often orients within the hydrophobic "aromatic cage" of the enzyme's active site, contributing significantly to binding affinity.[7] The position of the benzyloxy group on the phenyl ring (ortho, meta, or para) can dramatically influence the inhibitor's potency and selectivity for MAO-A versus MAO-B.[6] The synthesis of these inhibitors frequently involves the condensation of a benzyloxy-substituted aldehyde or ketone with an appropriate amine or hydrazine derivative.
Experimental Workflow: Synthesis of a Chalcone-Based MAO-B Inhibitor
The following diagram outlines the synthesis of a chalcone-based MAO-B inhibitor, a common class of benzyloxy-containing inhibitors.
Caption: Synthesis of a chalcone-based MAO-B inhibitor.
Protocol: Synthesis of a Benzyloxy Chalcone MAO-B Inhibitor
This protocol is a generalized procedure based on the Claisen-Schmidt condensation for the synthesis of chalcones.[6]
Materials:
-
Ortho- or para-benzyloxybenzaldehyde
-
Substituted acetophenone (e.g., 4'-bromoacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) solution (40%)
-
Hydrochloric acid (HCl), dilute
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equiv) and the benzyloxybenzaldehyde (1.0 equiv) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add a 40% aqueous solution of KOH while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 20-24 hours. The formation of a precipitate is often observed.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.
Table 2: Potency of Representative Benzyloxy-Containing MAO-B Inhibitors
| Compound Class | Representative Compound | Target Enzyme | IC₅₀ (µM) |
| Benzyloxy Chalcone[6] | B10 | hMAO-B | 0.067 |
| Fluorobenzyloxy Chalcone[7] | FBZ13 | hMAO-B | 0.0053 |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole[8] | 3h | MAO-B | 0.062 |
III. Epigenetic Regulation: Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is implicated in cancer and other diseases.[9] HDAC inhibitors have emerged as a promising class of anticancer agents. While this compound is not a direct precursor in the most common HDAC inhibitor scaffolds like hydroxamic acids, the principles of using benzyloxy-containing aromatic moieties as "cap" groups are well-established in the field.[9] These cap groups interact with the surface of the enzyme and contribute to inhibitor binding.
Scientific Rationale & Mechanistic Insights
A typical HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a cap group that interacts with residues at the rim of the active site. The benzyloxy-phenyl motif can serve as an effective cap group. The synthesis of such inhibitors often involves the coupling of a cap group-containing fragment with a linker-ZBG fragment.
Experimental Workflow: Synthesis of a Benzamide-Type HDAC Inhibitor
The following diagram illustrates a conceptual workflow for the synthesis of a benzamide-type HDAC inhibitor featuring a benzyloxy-phenyl cap group.
Caption: Conceptual workflow for benzamide HDAC inhibitor synthesis.
Protocol: Synthesis of a Benzamide-Type HDAC Inhibitor with a Benzyloxy-Phenyl Cap Group
This protocol describes a general amide coupling procedure to synthesize a benzamide-type HDAC inhibitor.[10]
Materials:
-
4-(Benzyloxy)benzoic acid (or a similar derivative)
-
Linker-amine with a protected zinc-binding group (e.g., N-(2-aminophenyl)acetamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (for deprotection, if applicable)
-
Sodium hydroxide (for deprotection, if applicable)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the linker-amine (1.0 equiv) and DIPEA (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the protected HDAC inhibitor.
-
Deprotection (if necessary): Depending on the nature of the protecting group on the zinc-binding group, perform either acidic or basic hydrolysis to reveal the final HDAC inhibitor.
-
Final Purification and Characterization: Purify the final product by recrystallization or HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 3: Representative HDAC Inhibitor Potency
| Compound Class | Representative Compound | Target Enzyme | IC₅₀ (µM) |
| Salicylamide-based[10] | Compound 5 | HDAC1 | 22.2 |
| HDAC2 | 27.3 | ||
| HDAC3 | 7.9 |
Conclusion and Future Perspectives
This compound and related benzyloxy-containing scaffolds have proven to be exceptionally fruitful starting points for the development of a wide array of enzyme inhibitors. The protocols and data presented herein demonstrate the versatility of this chemical motif in targeting diverse enzyme families, from methyltransferases and oxidases to deacetylases. The inherent modularity of the synthetic routes allows for extensive SAR exploration, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future work will likely focus on the incorporation of this scaffold into novel drug delivery systems and its application in the development of inhibitors for other emerging therapeutic targets.
References
-
Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. [Link]
-
Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. PubMed. [Link]
-
Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central. [Link]
-
Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). National Institutes of Health. [Link]
-
DESIGN, SYNTHESIS, AND BIOLOGICAL STUDY OF HISTONE DEACETYLASE2 INHIBITORS TO ENHANCE MEMORY FORMATION. Minds@UW. [Link]
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PubMed Central. [Link]
- Synthesis methods of histone deacetylase inhibitors (hdacis).
-
The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hdac) Inhibitors. Digital Commons @ Wayne State. [Link]
-
Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One. [Link]
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- 3. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-(Benzyloxy)phenyl)methanamine Derivatives in Melanoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A New Frontier in Melanoma Therapeutics by Targeting CARM1
Metastatic melanoma remains a formidable clinical challenge, with a pressing need for novel therapeutic strategies that can overcome intrinsic and acquired resistance to current treatments.[1] A promising avenue of investigation lies in the targeted inhibition of epigenetic modulators that play a critical role in tumor progression. One such target is the Coactivator-associated Arginine Methyltransferase 1 (CARM1), a protein arginine methyltransferase that has been implicated in various cancers.[2][3] Recent breakthroughs have identified a series of (2-(Benzyloxy)phenyl)methanamine derivatives as potent and selective inhibitors of CARM1, demonstrating significant anti-tumor activity in preclinical melanoma models.[2][4]
This document provides a comprehensive guide for researchers exploring this novel class of compounds. It is designed to be a practical resource, offering not just step-by-step protocols, but also the scientific rationale behind the experimental designs. We will delve into the synthesis of these derivatives, their mechanism of action through CARM1 inhibition, and detailed methodologies for evaluating their efficacy in both in vitro and in vivo melanoma models.
Scientific Foundation: The Role of CARM1 in Melanoma Pathogenesis
CARM1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[5][6] This post-translational modification plays a crucial role in regulating gene transcription, RNA splicing, and signal transduction pathways.[5][6] In the context of cancer, CARM1 is often overexpressed and contributes to oncogenesis by co-activating transcription factors that drive cell proliferation, survival, and metastasis.[3]
In melanoma, the dysregulation of signaling pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways is a well-established driver of the disease.[7] CARM1 has been shown to intersect with these critical pathways, making it an attractive therapeutic target.[5] The this compound derivatives have emerged from chemical optimization studies to exhibit high potency and selectivity for CARM1, offering a new tool to probe and inhibit its function in melanoma.[2][4] A notable example from this class, compound 17e , has demonstrated an IC50 of 2 ± 1 nM for CARM1 and significant anti-proliferative effects against melanoma cell lines.[2][4]
Visualizing the Mechanism: The CARM1 Signaling Axis in Melanoma
To conceptualize the therapeutic strategy, it is essential to understand the signaling network in which CARM1 operates. The following diagram illustrates the central role of CARM1 and the point of intervention for the this compound derivatives.
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- 4. Monitoring angiogenesis in human melanoma xenograft model using contrast-enhanced ultrasound imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Common impurities in (2-(Benzyloxy)phenyl)methanamine synthesis and their removal
Welcome to the technical support guide for the synthesis of (2-(Benzyloxy)phenyl)methanamine, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into managing common impurities and troubleshooting synthetic challenges. Our focus is on the causality behind experimental choices to ensure your protocols are robust and self-validating.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two reliable pathways: the reductive amination of 2-(benzyloxy)benzaldehyde and the Gabriel synthesis starting from 1-(benzyloxy)-2-(chloromethyl)benzene. Each route has its own set of potential impurities and requires specific purification strategies.
Caption: Figure 1: Common Synthetic Routes to this compound.
Frequently Asked Questions: Impurity Identification and Removal
This section addresses the most common questions and issues encountered during the synthesis and purification of this compound.
Q1: I'm performing a reductive amination. What are the primary impurities I should expect?
When synthesizing via reductive amination of 2-(benzyloxy)benzaldehyde, you will likely encounter several process-related impurities. The most common are:
-
Unreacted Starting Material: 2-(Benzyloxy)benzaldehyde.
-
Intermediate Imine: The Schiff base formed between the aldehyde and ammonia.
-
Secondary Amine Byproduct: N,N-bis(2-(benzyloxy)benzyl)amine, formed from the reaction of the desired primary amine with another molecule of the starting aldehyde.[1]
-
Debenzylation Products: 2-Hydroxybenzylamine or benzyl alcohol, which can arise if the benzyl ether protecting group is cleaved. This is particularly a risk during catalytic hydrogenation.[2][3]
| Impurity | Origin | Primary Removal Method | Secondary Removal Method |
| 2-(Benzyloxy)benzaldehyde | Incomplete reaction | Acid-Base Extraction | Column Chromatography |
| Intermediate Imine | Incomplete reduction | Acidic Workup (Hydrolysis) | Drive reduction to completion |
| Secondary Amine Byproduct | Over-alkylation of product | Column Chromatography | Use large excess of ammonia |
| Debenzylation Products | Cleavage of benzyl group | Column Chromatography | Acid-Base Extraction |
Q2: My crude product is contaminated with the starting aldehyde. What is the most efficient way to remove it?
The most effective method is an acid-base extraction . The target product, this compound, is a primary amine and therefore basic. The unreacted aldehyde is neutral. By dissolving the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing with an aqueous acid solution (e.g., 1M HCl), the amine will be protonated and partition into the aqueous layer as the hydrochloride salt. The neutral aldehyde will remain in the organic layer. The layers can then be separated, and the amine can be liberated from the aqueous layer by basification (e.g., with NaOH) and extraction back into an organic solvent.
Q3: My reaction seems to stall at the imine stage. How can I confirm its presence and remove it?
The intermediate imine is often unstable and prone to hydrolysis, meaning it can revert to the starting aldehyde and amine in the presence of water.[4][5][6] Its formation is a reversible, acid-catalyzed reaction that requires careful pH control, typically optimal around pH 5.[7][8]
-
Confirmation: The C=N bond of the imine can be observed by IR spectroscopy, and the proton attached to the imine carbon (R₂C=H ) can often be seen in the ¹H NMR spectrum.
-
Removal: The best strategy is to ensure the reduction step goes to completion. If the reaction has stalled, you can try adding a fresh portion of the reducing agent (e.g., sodium borohydride). Alternatively, during the workup, a mild acidic wash will hydrolyze the imine back to the starting aldehyde,[9][10] which can then be removed as described in Q2.
Q4: I'm observing debenzylation. Why is this happening and how can I prevent it?
Debenzylation, the cleavage of the benzyl ether, is a common side reaction, particularly when using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[3][11] The benzyl group is readily cleaved by hydrogenolysis.
Prevention Strategies:
-
Choice of Reducing Agent: If debenzylation is a significant issue, switch from catalytic hydrogenation to a milder hydride-based reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives that selectively reduce the imine without typically affecting the benzyl ether.[12][13]
-
Catalyst Control: If you must use catalytic hydrogenation, use a less active catalyst or run the reaction under milder conditions (e.g., lower hydrogen pressure, room temperature).[14]
Troubleshooting Guide
Caption: Figure 2: A Decision Workflow for the Purification of this compound.
FAQ 1: My Gabriel synthesis yield is low, and purification is difficult. What are the common pitfalls?
The Gabriel synthesis is an excellent method for producing primary amines without the risk of over-alkylation.[15][16][17] However, the final cleavage step can be challenging.
-
Pitfall: Using acidic or basic hydrolysis to cleave the N-alkylphthalimide often requires harsh conditions and can lead to side reactions or poor yields.[15][18]
-
Solution: The Ing-Manske procedure , which uses hydrazine (N₂H₄) for the cleavage, is generally more efficient and proceeds under milder conditions.[15] This method produces the desired amine along with phthalhydrazide as a byproduct.
-
Purification Issue: Phthalhydrazide can sometimes be difficult to remove completely. It is sparingly soluble and often precipitates from the reaction mixture.
-
Removal Strategy: After filtering the precipitated phthalhydrazide, perform an acid-base extraction as described previously. The desired amine will move to the aqueous acidic layer, leaving any residual phthalhydrazide or unreacted starting materials in the organic layer.
FAQ 2: My reductive amination reaction is not proceeding to completion. What factors should I investigate?
Several factors can lead to an incomplete reaction:
-
pH Control: Imine formation is pH-dependent. The reaction rate is often maximal near a pH of 5.[7][8] If the reaction medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, there won't be enough acid to catalyze the dehydration step. Consider adding a small amount of a weak acid like acetic acid.
-
Reagent Quality: Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which can interfere with the reaction. Use fresh, high-quality reducing agents.
-
Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) can help drive the equilibrium towards imine formation.[19]
-
Water Removal: The formation of the imine produces water. In some systems, removing this water (e.g., with a Dean-Stark apparatus or molecular sieves) can improve yields, although this is often unnecessary in one-pot reductive aminations.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Amine Source: Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by 1M HCl until the effervescence ceases.
-
Workup: Proceed to the Acid-Base Extraction protocol (Protocol 2).
Protocol 2: Purification by Acid-Base Extraction
-
Solvent Removal: After quenching, remove the methanol from the reaction mixture under reduced pressure.
-
Extraction: Add ethyl acetate and water to the residue. Transfer the mixture to a separatory funnel.
-
Acid Wash: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash them with 1M HCl (2x). The product is now in the aqueous HCl layer.
-
Basification: Combine the acidic aqueous layers. Cool in an ice bath and slowly add 5M NaOH until the pH is >12. A white precipitate or oil may form.
-
Final Extraction: Extract the basified aqueous layer with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
References
-
BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
News-Medical.Net. (2018). Imine Hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
YouTube. (2020). Imine Hydrolysis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ACS Publications. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 17. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
Optimizing reaction conditions for the synthesis of (2-(Benzyloxy)phenyl)methanamine
Welcome to the technical support center for the synthesis of (2-(Benzyloxy)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable primary amine intermediate, can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scalability, and the specific purity requirements of your project. The three most common and reliable strategies are:
-
Reductive Amination of 2-(Benzyloxy)benzaldehyde: A versatile and widely used method that involves the reaction of the corresponding aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.
-
Reduction of 2-(Benzyloxy)benzonitrile: A direct approach that converts the nitrile functional group to a primary amine using various reducing agents.
-
Gabriel Synthesis from 2-(Benzyloxy)benzyl Halide: A classic method for the synthesis of primary amines that effectively prevents the common issue of over-alkylation.
This guide will provide detailed protocols, troubleshooting for each of these primary routes, and address frequently asked questions regarding the synthesis and purification of this compound.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Reductive Amination of 2-(Benzyloxy)benzaldehyde
Q1: My reductive amination reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Imine Formation is the Rate-Limiting Step: The initial condensation of the aldehyde with the ammonia source to form the imine is crucial and often reversible.[1]
-
Recommendation: Ensure your reaction conditions favor imine formation. This can be achieved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2]
-
-
Sub-optimal pH: The pH of the reaction medium is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Recommendation: If not already doing so, consider adding a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent is important. Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde to the corresponding alcohol as a side reaction.[3]
-
Recommendation: A milder and more selective reducing agent for reductive amination is sodium triacetoxyborohydride (NaBH(OAc)₃), which is often the reagent of choice as it is less likely to reduce the aldehyde and is effective under the mildly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but be mindful of the potential for cyanide in the workup.
-
Q2: I am observing a significant amount of 2-(benzyloxy)benzyl alcohol as a byproduct. How can I minimize its formation?
A2: The formation of the corresponding alcohol is a common side reaction, especially when using less selective reducing agents.
-
Sequential Addition of Reagents: If you are using a strong reducing agent like NaBH₄, it is advisable to first allow the imine to form before introducing the reducing agent.
-
Recommendation: Stir the 2-(benzyloxy)benzaldehyde with your ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) for a period (e.g., 1-2 hours) to allow for imine formation before adding the NaBH₄.
-
-
Switch to a More Selective Reducing Agent: As mentioned in the previous point, using a milder reducing agent is the most effective way to avoid alcohol formation.
-
Recommendation: Utilize sodium triacetoxyborohydride (NaBH(OAc)₃) in a one-pot procedure. This reagent is generally selective for the iminium ion over the aldehyde.
-
Q3: My primary amine product is being further alkylated to form secondary and tertiary amines. How can I prevent this?
A3: Over-alkylation is a common issue in amine synthesis where the newly formed primary amine reacts with the starting aldehyde to form a secondary amine, which can then react again.
-
Use a Large Excess of the Ammonia Source: By using a significant excess of the ammonia source, you can statistically favor the reaction of the aldehyde with ammonia over the reaction with the product amine.
-
Recommendation: Employ a large excess of ammonium acetate or a saturated solution of ammonia in your chosen solvent.
-
-
Consider an Alternative Synthetic Route: If over-alkylation remains a persistent issue, the Gabriel synthesis is an excellent alternative as it is specifically designed to produce primary amines without the risk of over-alkylation.[4]
Route 2: Reduction of 2-(Benzyloxy)benzonitrile
Q1: My nitrile reduction is not going to completion. What can I do to drive the reaction forward?
A1: Incomplete reduction of the nitrile can be due to several factors related to the choice of reducing agent and reaction conditions.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a very powerful reducing agent capable of reducing nitriles to primary amines.[3][5][6][7]
-
Recommendation: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents) and that the reaction is performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The reaction is usually carried out in an anhydrous ether solvent like THF or diethyl ether. If the reaction is sluggish at room temperature, gentle heating under reflux may be required.
-
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source (e.g., H₂ gas).[8]
-
Recommendation: Ensure your catalyst is active. If using a previously opened bottle, it may have been deactivated. Use a fresh batch of catalyst. The reaction may also require elevated pressure and/or temperature to proceed to completion. The choice of solvent can also play a role; alcohols like ethanol or methanol are commonly used.
-
-
Sodium Borohydride/Cobalt(II) Chloride System: This is a milder alternative to LiAlH₄.
-
Recommendation: The effectiveness of this system relies on the in-situ generation of cobalt boride. Ensure you are using an appropriate stoichiometry of NaBH₄ to CoCl₂ (a stoichiometric excess of NaBH₄ is typically required). The reaction is often carried out in methanol.
-
Q2: I am concerned about the potential for debenzylation during my nitrile reduction. Is this a valid concern and how can I avoid it?
A2: Yes, debenzylation is a potential side reaction, particularly under catalytic hydrogenation conditions. The benzyloxy group can be cleaved by hydrogenolysis.
-
Catalytic Hydrogenation:
-
Recommendation: To minimize debenzylation, it is important to carefully control the reaction conditions. Lower hydrogen pressure and temperature can help. Additionally, the choice of catalyst can be critical. While Pd/C is a common hydrogenation catalyst, it is also very effective for debenzylation. A different catalyst, such as Raney Nickel, might be a better choice. Screening different catalysts and conditions on a small scale is advisable.
-
-
Chemical Reduction:
-
Recommendation: Using chemical reducing agents like LiAlH₄ or NaBH₄/CoCl₂ generally avoids the issue of debenzylation, as these reagents do not typically cleave benzyl ethers. If debenzylation is a significant concern, these methods are preferable to catalytic hydrogenation.
-
Route 3: Gabriel Synthesis from 2-(Benzyloxy)benzyl Halide
Q1: The initial SN2 reaction between potassium phthalimide and my 2-(benzyloxy)benzyl halide is slow or incomplete. How can I improve this step?
A1: The Gabriel synthesis relies on an Sₙ2 reaction, so its success is dependent on typical Sₙ2 reaction parameters.[5][9]
-
Choice of Leaving Group: The reactivity of the halide is crucial.
-
Recommendation: If you are using 2-(benzyloxy)benzyl chloride, consider converting it to the more reactive bromide or iodide. Benzyl bromides and iodides are significantly better leaving groups and will react more readily with the phthalimide anion.
-
-
Solvent: The choice of solvent is critical for Sₙ2 reactions.
-
Recommendation: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents are excellent for Sₙ2 reactions as they solvate the cation (potassium) but not the nucleophile (phthalimide anion), thus increasing its nucleophilicity.[5]
-
-
Temperature:
-
Recommendation: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Q2: The final hydrolysis of the N-alkylphthalimide to liberate the primary amine is giving me low yields. What are the best conditions for this step?
A2: Cleavage of the N-alkylphthalimide can be challenging and is a common point of yield loss in the Gabriel synthesis.
-
Acidic or Basic Hydrolysis: Traditional methods using strong acid or base can be harsh and may not be compatible with other functional groups in the molecule. These methods often require prolonged heating.
-
Hydrazinolysis (Ing-Manske procedure): This is the most common and generally preferred method for cleaving the phthalimide.[10]
-
Recommendation: Use hydrazine hydrate (NH₂NH₂) in a solvent like ethanol or methanol and heat the reaction mixture to reflux. This results in the formation of the desired primary amine and a phthalhydrazide precipitate, which can be filtered off.[10][11] Be aware that hydrazine is toxic and should be handled with appropriate safety precautions.
-
Purification of this compound
Q1: My crude product is an oil and I am having difficulty purifying it. What are the recommended purification methods?
A1: Primary amines can be challenging to purify due to their basicity and potential for streaking on silica gel chromatography.
-
Column Chromatography:
-
Recommendation: Flash column chromatography on silica gel is a common method. To mitigate streaking, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, in your eluent (e.g., a hexane/ethyl acetate gradient).[12] Alternatively, using a more basic stationary phase like alumina can be effective.
-
-
Acid-Base Extraction:
-
Recommendation: An effective way to separate your basic amine from neutral or acidic impurities is through acid-base extraction. Dissolve your crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
-
Crystallization as a Salt:
-
Recommendation: The product can often be purified by converting it to a crystalline salt. Dissolving the crude amine in a suitable solvent and adding an acid (e.g., HCl in ether) will precipitate the hydrochloride salt, which can then be collected by filtration. The free amine can be regenerated by treatment with a base.
-
Experimental Protocols
Protocol 1: Reductive Amination of 2-(Benzyloxy)benzaldehyde
Caption: Workflow for reductive amination.
Materials:
-
2-(Benzyloxy)benzaldehyde
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate gradient with 1% triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of 2-(Benzyloxy)benzonitrile with LiAlH₄
Materials:
-
2-(Benzyloxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (sequential addition of water and NaOH solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Dissolve 2-(benzyloxy)benzonitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄. A common method is the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This should produce a granular precipitate that is easily filtered.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography as described in the previous protocol.
Data Summary
| Parameter | Reductive Amination | Nitrile Reduction (LiAlH₄) | Gabriel Synthesis |
| Starting Material | 2-(Benzyloxy)benzaldehyde | 2-(Benzyloxy)benzonitrile | 2-(Benzyloxy)benzyl halide |
| Key Reagents | NH₄OAc, NaBH₄ or NaBH(OAc)₃ | LiAlH₄ | Potassium phthalimide, Hydrazine |
| Typical Solvents | Methanol, Dichloromethane | Diethyl ether, THF | DMF, Ethanol |
| Common Side Products | 2-(Benzyloxy)benzyl alcohol, Secondary/tertiary amines | - | - |
| Key Advantages | One-pot procedure, versatile | High yielding for nitriles | Avoids over-alkylation |
| Key Challenges | Over-alkylation, aldehyde reduction | Pyrophoric reagent, anhydrous conditions | Harsh cleavage conditions |
| Typical Yields | 60-85% | 70-95% | 60-80% |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Nigh, W. G. (1973). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Brainly. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis. Retrieved from [Link]
- Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine.
-
Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]
-
JOVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295.
- Islam, M. M., Ansary, M. R. H., Sheikh, M. C., Miyatake, R., Zangrando, E., & Howlader, M. B. H. (2021). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Journal of Molecular Structure, 1225, 129115.
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
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ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
- Knowe, M. T., Tsukanov, S. V., & Johnston, J. N. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388-398.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104557564B - Preparation method of phenylmethylamine.
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Benzyl(( R )-2-(4-(benzyloxy)phenyl)-2-(( tert -Butoxycarbonyl)Amino)Acetyl)-D-Phenylalaninate Using Umpolung Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
SciSpace. (2010). A developed method for synthesis of fentanyl. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]
-
Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]
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Technical Support Center: Purification of (2-(Benzyloxy)phenyl)methanamine by Column Chromatography
Welcome to the technical support center for the purification of (2-(Benzyloxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the column chromatography of this specific primary amine. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My product is streaking badly or not moving from the baseline during TLC analysis, even with polar solvent systems like 10% Methanol in Dichloromethane. What is happening?
Answer: This is a classic issue when working with basic amines on standard silica gel.[1] The amine group on your compound is basic, while the surface of silica gel is populated with acidic silanol groups (Si-OH). This leads to a strong acid-base interaction, causing your compound to irreversibly bind or "stick" to the stationary phase.[1][2] This results in significant streaking (tailing) or complete retention at the origin (Rf = 0).
Solutions:
-
Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a competing, volatile base to your mobile phase.[1][2]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N or DCM/Methanol/Et₃N). The triethylamine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "capping" them and allowing your less basic product to elute properly.[1][3]
-
Ammoniated Methanol: For very polar amines, a solvent system containing methanol with ammonia can be highly effective. You can use commercially available 7N NH₃ in methanol and add it as a percentage to your mobile phase (e.g., 1-10% of a 10% NH₄OH in MeOH solution mixed into dichloromethane).[4][5]
-
-
Stationary Phase Deactivation: Before packing, you can neutralize the silica gel. This is done by preparing a slurry of the silica in your chosen eluent that already contains 1-3% triethylamine, packing the column, and flushing with one to two column volumes of this solvent mixture before loading your sample.[3]
Question 2: I've successfully purified my compound, but after removing the solvent, the yield is very low and my NMR shows new, unidentified peaks. Could the compound be degrading on the column?
Answer: Yes, degradation on silica gel is a significant risk for this compound. There are two primary vulnerabilities in its structure:
-
The Amine Group: As discussed, the interaction with acidic silica can catalyze decomposition pathways.[5]
-
The Benzyl Ether Group: Benzyl ethers can be susceptible to cleavage under acidic conditions, which can be present on the surface of silica gel.[6][7] This would result in the formation of 2-(aminomethyl)phenol.
Solutions:
-
Use Deactivated Silica: The best practice is to always use a mobile phase containing a basic additive like triethylamine when purifying this compound on silica.[1][3] This neutralization minimizes the risk of both amine-related degradation and acid-catalyzed cleavage of the benzyl ether.
-
Alternative Stationary Phases: If degradation persists, consider switching to a less acidic stationary phase.
-
Neutral Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[6][8] You will need to re-optimize your solvent system, as the polarity characteristics differ from silica.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, providing a basic environment that is ideal for purifying amines without tailing or degradation.[8][9]
-
Question 3: My separation is poor. An impurity is co-eluting with my product. How can I improve the resolution?
Answer: Poor resolution means the selectivity of your chromatographic system is insufficient to separate the product from the impurity.[1]
Solutions:
-
Optimize the Solvent System:
-
TLC is Key: Systematically test a range of solvent systems with varying polarities and compositions. The goal is to find a system where your product has an Rf value of approximately 0.2-0.35, and the impurity has a significantly different Rf.[6]
-
Change Solvent Selectivity: If simple polarity adjustments (e.g., increasing ethyl acetate in hexanes) don't work, switch one of the solvents entirely. For example, try replacing ethyl acetate with diethyl ether or a hexane/dichloromethane mixture. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.
-
-
Use a Gradient Elution: Start with a less polar solvent system where your product has a low Rf. Gradually and slowly increase the percentage of the more polar solvent during the elution process.[3] This technique helps to sharpen the bands and can often resolve closely eluting spots.
-
Dry Loading: If your crude product is not very soluble in the starting eluent, it can lead to a broad initial band when loaded, compromising the entire separation. In this case, use the dry loading technique.[10][11] Dissolve your crude material in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3][10]
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Troubleshooting logic for column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: Impurities typically arise from the synthesis process.[12] For this compound, which is often synthesized via reduction of the corresponding nitrile or oxime, or reductive amination of the aldehyde, common impurities include:
-
Unreacted Starting Materials: e.g., 2-(benzyloxy)benzaldehyde or 2-(benzyloxy)benzonitrile.
-
Over-reduced Products: e.g., 2-(benzyloxy)benzyl alcohol if starting from the aldehyde.
-
By-products: Dibenzyl ether (from side reactions of the benzyl protecting group) and benzyl alcohol.[12]
-
Degradation Products: 2-(aminomethyl)phenol from cleavage of the benzyl ether.[6]
Q2: What is a good starting solvent system for TLC and column chromatography? A2: A good starting point is a mixture of a non-polar and a moderately polar solvent.[6] Always add a basic modifier.
| Application | Recommended Solvent System (v/v/v) | Rationale |
|---|---|---|
| TLC Screening | Hexane / Ethyl Acetate / Triethylamine (e.g., 70:30:1) | Good for moderately polar compounds. Adjust Hex/EtOAc ratio to achieve an Rf of ~0.3 for the product.[6] |
| Dichloromethane / Methanol / Triethylamine (e.g., 95:5:1) | More polar system for compounds that don't move in Hex/EtOAc.[1] |
| Column Elution | Start with the solvent system that gave an Rf of 0.2-0.3 on TLC. | This Rf range typically provides the best separation on a column.[6] |
Q3: How much silica gel should I use? A3: A general rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude product.[13] For difficult separations, you may need to use a higher ratio (up to 200:1).[13] Using too little silica will result in poor separation, while using too much will lead to long elution times and excessive solvent waste.[13]
Q4: Is it better to dry load or wet load my sample? A4: This depends on the solubility of your crude material.
-
Wet Loading: Ideal if your compound dissolves easily in a very small amount of the starting eluent.[10] The goal is to apply the sample as a highly concentrated, narrow band.
-
Dry Loading: This is the preferred method if your compound is poorly soluble in the eluent or requires a large volume of a stronger solvent to dissolve.[3][10] Dry loading prevents the initial band from broadening, which is critical for achieving good separation.[10]
Experimental Protocol: Standard Purification Workflow
This protocol provides a step-by-step methodology for the purification of this compound.
Caption: Standard workflow for column chromatography purification.
1. TLC Analysis for Solvent System Optimization
-
Prepare several developing chambers with different solvent systems (e.g., varying ratios of Hexane:Ethyl Acetate with 1% Et₃N).
-
Dissolve a tiny amount of your crude material in a solvent like dichloromethane.
-
Spot the crude mixture onto TLC plates and develop them in the prepared chambers.[14]
-
Visualize the plates under a UV lamp.[14]
-
The ideal system is one that provides good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.3.[6]
2. Column Preparation (Slurry Packing Method)
-
Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[14]
-
In a beaker, prepare a slurry of silica gel in your chosen starting eluent. The consistency should be like a thin milkshake.[6]
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and dislodge air bubbles.[13]
-
Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed .[13][14]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[10]
3. Sample Loading
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the starting eluent. Using a pipette, carefully add this solution to the top of the column, letting it absorb into the sand layer.[10]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM). Add silica gel (approx. 2-3 times the mass of the crude product) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully pour this powder onto the top of the packed column.[3][10]
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle pressure with compressed air or nitrogen ("flash" chromatography) to maintain a steady flow rate.
-
If using a gradient, start with the initial low-polarity solvent and gradually introduce a solvent mixture with a higher percentage of the polar component.[3]
5. Analysis and Isolation
-
Monitor the elution process by spotting fractions onto TLC plates to determine which ones contain your purified product.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent or triethylamine.
References
-
Nottingham, S. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
Dolan, J. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. Purification [chem.rochester.edu]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting guide for low yield in (2-(Benzyloxy)phenyl)methanamine reactions
Technical Support Center: (2-(Benzyloxy)phenyl)methanamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. This document is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its synthesis, with a primary focus on the reductive amination of 2-(benzyloxy)benzaldehyde. Our goal is to help you diagnose issues, optimize your reaction conditions, and ultimately improve your product yield and purity.
Primary Synthetic Route: Reductive Amination
The most common and direct route to this compound is the reductive amination of 2-(benzyloxy)benzaldehyde. This process involves the initial formation of an imine intermediate by reacting the aldehyde with an amine source (like ammonia), followed by the immediate reduction of the imine to the desired primary amine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis.
Q1: My reaction yield is consistently low. Where should I start my investigation?
Low yield is a common problem that can stem from multiple sources. A systematic approach is crucial. Use the following decision tree to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: I suspect my 2-(benzyloxy)benzaldehyde has degraded. How does this affect the reaction?
Aldehydes, especially those with electron-donating groups, are susceptible to oxidation to the corresponding carboxylic acid (2-(benzyloxy)benzoic acid). This is a significant issue for several reasons:
-
Stoichiometry Imbalance: It reduces the amount of active aldehyde available for imine formation.
-
Acid-Base Complications: The resulting carboxylic acid can interfere with the reaction's optimal pH, potentially protonating the amine source and rendering it non-nucleophilic.
-
Purification Difficulties: The acidic byproduct can complicate the workup and purification of the final basic amine product.
Recommendation: Always verify the purity of your aldehyde via ¹H NMR before use. A fresh, pure sample is critical. If degradation is suspected, purify the aldehyde by flash chromatography or recrystallization.
Q3: What are the most common side products, and how can I prevent them?
The two most prevalent side products are the secondary amine from over-alkylation and the debenzylated amine from premature cleavage of the benzyl ether.
-
Over-Alkylation (Secondary Amine Formation): The primary amine product is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine. This is a classic problem when synthesizing primary amines via reductive amination.[1]
-
Cause: Insufficient concentration of the initial amine source (ammonia) relative to the aldehyde.
-
Solution: Use a significant excess of the ammonia source. For example, when using ammonium acetate, employ 5-10 equivalents. This statistically favors the reaction of the aldehyde with ammonia over the product amine.[2]
-
-
Benzyl Ether Cleavage: The benzyl ether is a protecting group that is notoriously sensitive to catalytic hydrogenation (e.g., H₂/Pd-C).[3][4] This reaction, known as hydrogenolysis, cleaves the C-O bond to yield 2-hydroxybenzylamine and toluene.
-
Cause: This occurs almost exclusively when using catalytic hydrogenation as the reduction method. The palladium catalyst is highly effective at this cleavage.[5][6]
-
Solution:
-
Change Reducing Agent: The most straightforward solution is to switch to a chemical hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which do not cleave benzyl ethers.[7][8]
-
Modify Hydrogenation Conditions: If catalytic hydrogenation is required, you can suppress hydrogenolysis by "poisoning" or modifying the catalyst. Adding a base like triethylamine (Et₃N) or using specific catalyst treatments can increase selectivity.[5][6]
-
-
Sources
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Side reactions to consider during the synthesis of (2-(Benzyloxy)phenyl)methanamine
Welcome to the technical support guide for the synthesis of (2-(Benzyloxy)phenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
The synthesis of this compound typically proceeds via two primary routes: the reductive amination of 2-(benzyloxy)benzaldehyde or the reduction of 2-(benzyloxy)benzonitrile. While seemingly straightforward, both pathways are susceptible to specific side reactions that can compromise yield and purity. This guide addresses the most frequent issues in a question-and-answer format.
Section 1: Troubleshooting the Reductive Amination of 2-(Benzyloxy)benzaldehyde
Reductive amination is a powerful method for amine synthesis, but its success hinges on the delicate balance between imine formation and the reduction of both the starting aldehyde and the intermediate imine.[1][2]
FAQ 1.1: My reaction has a low yield, and the main byproduct is 2-(benzyloxy)benzyl alcohol. What is happening?
Answer: This is a classic case of the reducing agent reacting with the starting aldehyde before it can form an imine with the ammonia source. The aldehyde's carbonyl group is reduced directly to an alcohol, consuming both your starting material and reducing agent.
Causality: The rate of reduction of the aldehyde is competing with the rate of imine formation. If the reducing agent is too reactive or added too early, it will preferentially attack the aldehyde.
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can be too reactive and non-selective. Switch to a milder, more selective reducing agent that is known to preferentially reduce imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
-
Staged Addition: Do not add the reducing agent at the beginning of the reaction. First, stir the 2-(benzyloxy)benzaldehyde with your ammonia source (e.g., ammonium acetate, aqueous ammonia) in a suitable solvent (like methanol or ethanol) for a period to allow for the formation of the imine intermediate. This pre-formation step is critical. Monitor imine formation by TLC or ¹H NMR if possible. Only after the imine has formed should you add the reducing agent.
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the stability of the borohydride reducing agents must be considered. NaBH₃CN is stable under these acidic conditions, making it an ideal choice.[1]
| Reducing Agent | Pros | Cons | Recommended Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can readily reduce aldehydes, leading to alcohol byproduct. Less effective for imine reduction. | Use only after complete imine formation is confirmed; less ideal for one-pot procedures. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over aldehydes, stable in mildly acidic pH.[1] | Toxic cyanide waste stream. | Ideal for one-pot reactions. Maintain pH between 4-6 with acetic acid. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, mild, and effective. Excellent for reductive aminations. | More expensive, moisture-sensitive. | A preferred, safer alternative to NaBH₃CN.[1] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Clean" reaction, high yields possible. | High risk of cleaving the benzyl ether protecting group (debenzylation). [3][4] | Not recommended for this specific substrate unless specialized, less active catalysts are used. |
FAQ 1.2: My primary product is contaminated with a significant amount of a higher molecular weight impurity, likely the secondary amine.
Answer: You are observing the formation of bis((2-(benzyloxy)phenyl)methyl)amine. This occurs when the newly formed primary amine product, this compound, acts as a nucleophile and reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.
Causality: The product amine is often more nucleophilic than the ammonia used as the nitrogen source, leading to this "over-alkylation."[5][6]
Troubleshooting Steps:
-
Excess Ammonia Source: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source (e.g., 5-10 equivalents or using liquid ammonia as the solvent). This statistically favors the reaction of the aldehyde with ammonia over the product amine.[7]
-
Slow Addition of Aldehyde: If using a large excess of ammonia is not feasible, a slow, controlled addition of the 2-(benzyloxy)benzaldehyde to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the chance for the product amine to react with it.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes slow the rate of the secondary amine formation more than the primary amine formation.
Caption: Troubleshooting workflow for reductive amination side products.
Section 2: Troubleshooting the Reduction of 2-(Benzyloxy)benzonitrile
Reducing a nitrile is a robust method to obtain a primary amine.[8] However, the conditions required can be harsh and must be carefully controlled to preserve the acid-labile benzyl ether protecting group.
FAQ 2.1: My reduction using Lithium Aluminum Hydride (LiAlH₄) is giving low yields. What are the critical parameters?
Answer: Lithium Aluminum Hydride (LAH) is an extremely powerful but highly reactive reducing agent.[9][10] Low yields are almost always due to reagent deactivation by moisture or an improper work-up procedure.
Causality: LAH reacts violently with protic sources, including water, alcohols, and even atmospheric moisture, to produce hydrogen gas and inactive aluminum hydroxides.[11][12] The quality of the LAH and the dryness of the solvent and apparatus are paramount.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Use a freshly opened bottle of LAH or a previously opened one that has been stored under a robust inert atmosphere.
-
The reaction solvent (typically THF or diethyl ether) must be anhydrous. Use a freshly distilled solvent or one from a solvent purification system.
-
-
Reagent Stoichiometry: While the theoretical stoichiometry is 0.5 equivalents of LAH per mole of nitrile (as LAH provides 4 hydride equivalents), it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents of hydride, which is 0.375-0.5 equivalents of LAH) to account for any minor quenching.
-
Careful Work-up (Fieser Method): A common source of yield loss is the formation of gelatinous aluminum salts that trap the product. To avoid this, use a precise quenching procedure. For a reaction using 'X' grams of LAH in a solvent like THF:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the mixture vigorously at room temperature for 30-60 minutes. This procedure should result in a granular, easily filterable precipitate of aluminum salts, allowing for efficient extraction of the product.
-
FAQ 2.2: I tried to reduce the nitrile using catalytic hydrogenation (H₂/Pd-C) and my main product is 2-hydroxybenzylamine.
Answer: This is a direct result of hydrogenolysis, a well-documented reaction where the benzyl ether C-O bond is cleaved under catalytic hydrogenation conditions.[3][4][13][14] Palladium on carbon (Pd/C) is particularly efficient at catalyzing this debenzylation.
Causality: The same conditions that reduce the nitrile to an amine also readily cleave the benzyl ether, producing toluene as a byproduct and revealing the free phenol.
Troubleshooting Steps:
-
Avoid Catalytic Hydrogenation: For this specific substrate, catalytic hydrogenation with standard catalysts like Pd/C or PtO₂ is not a suitable method for nitrile reduction due to the lability of the O-benzyl protecting group.[15]
-
Use Chemical Reductants: The recommended method for reducing the nitrile without affecting the benzyl ether is to use a chemical hydride source like LiAlH₄ or, in some cases, Borane (BH₃). The O-benzyl group is generally stable to these reagents.[13]
Caption: Competing reactions during catalytic hydrogenation.
Section 3: General Purification & Characterization
FAQ 3.1: How can I effectively purify my crude this compound from the common side products?
Answer: The basic nature of the amine product is the key to a straightforward and effective purification strategy using acid-base extraction.
Purification Strategy:
-
Initial Work-up: After quenching the reaction, perform an initial extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction:
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Neutral impurities, such as the starting aldehyde, 2-(benzyloxy)benzyl alcohol, and the secondary amine byproduct (which may have lower basicity and partition differently), will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the solution is strongly basic (pH > 10).
-
The free amine will precipitate or can be extracted out with fresh organic solvent.
-
-
Final Purification:
-
Dry the organic layer containing the purified amine over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If further purification is needed, silica gel column chromatography can be performed. Use a solvent system like dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine (~1%) added to the eluent to prevent the amine from streaking on the acidic silica gel.[16]
-
| Impurity | Origin | Separation Strategy |
| 2-(Benzyloxy)benzaldehyde | Unreacted starting material | Neutral; removed by acid wash. |
| 2-(Benzyloxy)benzyl alcohol | Reduction of aldehyde | Neutral; removed by acid wash. |
| bis((2-(benzyloxy)phenyl)methyl)amine | Over-alkylation | Weakly basic; largely removed by acid wash. Separable by column chromatography. |
| 2-Hydroxybenzylamine | Debenzylation | Amphoteric; separation can be complex. Careful pH control during extraction is needed. Best to avoid its formation. |
Appendix A: Detailed Protocol for Reductive Amination
Materials:
-
2-(Benzyloxy)benzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (1.0 equiv) in methanol.
-
Add ammonium acetate (5.0 equiv) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 equiv) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding 1M HCl until the pH is ~2 to neutralize excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate to the residue. Wash the organic layer with water.
-
Follow the acid-base extraction procedure detailed in FAQ 3.1 to isolate the pure amine.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link][13]
-
Chem Help ASAP. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link][14]
-
ACS Publications - Organic Letters. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link][15]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link][8]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link][7]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link][6]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][9]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][1]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][10]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][2]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link][12]
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MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with (2-(Benzyloxy)phenyl)methanamine
Welcome to the technical support center for (2-(Benzyloxy)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. My objective is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies. The unique arrangement of the nucleophilic amine and the electronically-influential benzyloxy group presents specific challenges and opportunities in controlling regioselectivity, which this guide will address in detail.
Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the aromatic ring of this compound is governed by the powerful directing effects of its two substituents. Understanding their interplay is critical to predicting and controlling the reaction's outcome.
FAQ 1.1: I'm attempting an EAS reaction (e.g., nitration, halogenation) and getting a mixture of products. Which regioisomer should I expect, and why?
Answer: You should expect substitution to occur primarily at the C5 position (para to the benzyloxy group) and to a lesser extent at the C3 position (ortho to the benzyloxy group). This is due to the competing electronic effects of the two substituents.
-
The Benzyloxy Group (-OCH₂Ph): This is a strong activating group and an ortho, para-director. The oxygen atom's lone pairs can donate electron density into the ring through resonance (+M effect), stabilizing the positive charge in the arenium ion intermediate when the electrophile adds to the ortho (C3) or para (C5) positions.[1][2] This significantly lowers the activation energy for substitution at these sites.
-
The Aminomethyl Group (-CH₂NH₂): Under the acidic conditions typical for many EAS reactions, the primary amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I).[3] It directs incoming electrophiles to the C4 and C6 positions.
The Decisive Factor: The resonance effect of the benzyloxy group is overwhelmingly stronger than the inductive effect of the protonated amine. Therefore, the benzyloxy group dictates the regioselectivity, strongly favoring the C3 and C5 positions. The C5 (para) position is often the major product due to reduced steric hindrance compared to the C3 (ortho) position, which is flanked by two substituents.
Troubleshooting Guide 1.1: How can I maximize the yield of the C5-substituted product over the C3 product in an EAS reaction?
Issue: An unsatisfactory ratio of C5 (para) to C3 (ortho) substituted product is observed.
Analysis: The ratio of para to ortho substitution is influenced by sterics, reaction temperature, and the nature of the electrophile. Bulky electrophiles will preferentially attack the less hindered C5 position.
Solutions:
| Strategy | Rationale | Recommended Conditions |
| Use a Bulky Electrophile/Catalyst System | Increases the steric demand for the transition state, making the approach to the more accessible C5 position significantly more favorable than the crowded C3 position. | For Friedel-Crafts acylation, use a bulky Lewis acid like AlCl₃ with a sterically demanding acyl chloride. For halogenation, consider using N-Bromosuccinimide (NBS) with a mild catalyst. |
| Lower the Reaction Temperature | Reactions under kinetic control at lower temperatures often favor the sterically less hindered product. Higher temperatures can sometimes lead to thermodynamic product mixtures or isomerization. | Run the reaction at 0 °C or -20 °C initially. Monitor by TLC or LC-MS and only increase the temperature if the reaction is too slow. |
| Solvent Choice | The polarity of the solvent can influence the transition state energies and the effective size of the electrophilic species. | Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they are less likely to coordinate strongly with the electrophile, preserving its steric profile. |
Section 2: Controlling Regioselectivity in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization, but with this compound, competition between two potential directing groups complicates regioselectivity.
FAQ 2.1: I'm planning a lithiation followed by an electrophile quench. Which position will be deprotonated?
Answer: You are facing a competition between two directing metalation groups (DMGs): the benzyloxy oxygen and the amine nitrogen. The outcome depends heavily on whether the amine is protected and the reaction conditions used.
-
Path A (Benzyloxy Directed): The oxygen atom of the benzyloxy group can coordinate with the organolithium reagent, directing deprotonation to the adjacent C3 position.[4][5] This is a well-established directing group.
-
Path B (Amine Directed): A free primary amine will be readily deprotonated by strong bases like n-BuLi. To act as a DMG, the amine typically needs to be a tertiary amine or a protected form like an amide.[5][6]
-
Path C (Benzylic Deprotonation): The benzylic protons on the benzyloxy group's methylene (-O-CH₂-Ph) can also be abstracted by very strong, kinetically fast bases like t-BuLi, leading to an α-lithiobenzyl ether.[4]
Without protection, the primary amine will likely be deprotonated first, complicating the desired aromatic C-H activation. Therefore, N-protection is almost always the first step for predictable DoM.
Troubleshooting Guide 2.1: My DoM reaction is giving low yield or a mixture of regioisomers. How can I improve selectivity for C3-lithiation?
Issue: Poor regioselectivity or low conversion in a DoM reaction sequence.
Analysis: The key is to favor the coordination of the organolithium reagent with one DMG over the other and ensure the kinetic acidity of the target proton is favored.
Solutions:
-
Mandatory N-Protection: Protect the primary amine to prevent N-H deprotonation and to modulate its directing ability. A bulky protecting group like a tert-butoxycarbonyl (Boc) group can sterically hinder coordination at the nitrogen, favoring the benzyloxy-directed pathway.
-
Choice of Organolithium Base: The base is critical for regiocontrol.
-
n-BuLi or s-BuLi: These are excellent choices for DoM. They are strong enough to deprotonate the aromatic ring but are less likely than t-BuLi to cause benzylic deprotonation at the benzyloxy group.[6]
-
t-BuLi: This base is often used for deprotonating less acidic protons, but its kinetic nature and bulk can favor deprotonation at the benzyloxy methylene position.[4] Avoid it if C3-lithiation is the goal.
-
-
Use of TMEDA: Tetramethylethylenediamine (TMEDA) is a chelating agent that breaks down organolithium aggregates and increases the basicity of the system.[6] It can enhance the rate of lithiation and improve yields, often at less extreme temperatures.
Experimental Protocol: Regioselective C3-Formylation via DoM
This protocol details the N-protection of the amine, followed by a regioselective DoM at the C3 position and quenching with an electrophile (DMF).
Step 1: N-Boc Protection
-
Dissolve this compound (1.0 equiv.) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (1.5 equiv.) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product, tert-butyl (2-(benzyloxy)benzyl)carbamate, should be pure enough for the next step.
Step 2: Directed ortho-Metalation and Formylation
-
To a flame-dried, three-neck flask under Argon, add the N-Boc protected amine (1.0 equiv.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv.) followed by the dropwise addition of s-BuLi (1.2 equiv., typically ~1.4 M in cyclohexane).
-
Stir the resulting deep red/orange solution at -78 °C for 1 hour.
-
Add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.) dropwise. The color should quench rapidly.
-
Continue stirring at -78 °C for another 30 minutes, then allow the reaction to slowly warm to 0 °C.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the C3-formylated product.
Visualization: Competing DoM Pathways
Caption: Competing lithiation pathways for N-protected this compound.
Section 3: Addressing Regioselectivity in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline cores. With our substrate, the reaction is an intramolecular EAS, and its success hinges on the directing power of the benzyloxy group.
FAQ 3.1: What is the expected regiochemical outcome for a Pictet-Spengler reaction with this compound and an aldehyde?
Answer: The reaction is expected to proceed with high regioselectivity to form a 1,2,3,4-tetrahydroisoquinoline with the cyclization occurring at the C3 position of the aromatic ring.
The mechanism involves two key steps:
-
Iminium Ion Formation: The primary amine condenses with an aldehyde (or ketone) under acidic conditions to form a reactive iminium ion intermediate.[7]
-
Intramolecular EAS: The electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic iminium ion. The benzyloxy group strongly activates the ortho (C3) and para (C5) positions. The C3 position is sterically and electronically poised for this intramolecular 6-endo-trig cyclization, leading to the desired tetrahydroisoquinoline product.[8][9][10]
Troubleshooting Guide 3.2: My Pictet-Spengler reaction is failing or giving an unexpected regioisomer. What could be the cause?
Issue: Low yield, no reaction, or formation of an "unnatural" regioisomer where cyclization occurs at a different position.
Analysis: Failure is often due to insufficient electrophilicity of the iminium ion or deactivation of the aromatic ring. While the benzyloxy group is a strong activator, harsh conditions or competing side reactions can inhibit the desired cyclization.
Solutions:
| Problem | Potential Cause | Recommended Action |
| No Reaction / Low Conversion | Insufficiently acidic catalyst: The acid may not be strong enough to promote iminium ion formation and activate it for cyclization. | Switch to a stronger protic acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA).[8] Ensure anhydrous conditions, as water can hydrolyze the iminium ion. |
| Poor iminium ion formation: The aldehyde may be sterically hindered or electronically poor. | Use a more reactive aldehyde (e.g., formaldehyde or acetaldehyde). Pre-forming the imine before adding the strong acid catalyst can sometimes improve yields. | |
| Formation of "Unnatural" Regioisomer | Electronic effects of other substituents: If your aldehyde contains a strongly electron-withdrawing group, it could alter the stability of the transition state, though this is rare for this substrate. | Re-evaluate the electronic nature of your coupling partner. The literature suggests that in the absence of a strong directing group like the benzyloxy ether, alternative cyclizations can occur.[8] |
| Decomposition | Acid sensitivity: The benzyloxy protecting group can be cleaved under very strong acidic conditions, especially with heating. | Use the mildest effective acid catalyst. Run the reaction at room temperature or 0 °C if possible. Monitor carefully for debenzylation byproducts. |
Visualization: Pictet-Spengler Reaction Mechanism
Caption: Key steps of the regioselective Pictet-Spengler reaction.
References
- Rivero-Jerez, P. S., & Pérez, E. G. (n.d.). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
- Directing Groups in SE Ar. (n.d.). University of Calgary.
-
Sanz, R., et al. (2007). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions. ResearchGate. [Link]
-
Kerr, M. A., et al. (2001). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. National Institutes of Health (NIH). [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
Al-Zoubi, R. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). College of Saint Benedict and Saint John's University. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]
-
The mechanism of the Pictet–Spengler reaction. (2017). ResearchGate. [Link]
-
Blaskó, G., & Czibula, L. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health (NIH). [Link]
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of (2-(Benzyloxy)phenyl)methanamine
Welcome to the technical support center for the scale-up synthesis of (2-(Benzyloxy)phenyl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure a safe, efficient, and scalable process.
Synthesis Overview: A Common Path to this compound
The synthesis of this compound is crucial for the development of various pharmaceutical intermediates and fine chemicals. A prevalent and scalable synthetic route involves two key steps: the Williamson ether synthesis to prepare the benzonitrile intermediate, followed by the reduction of the nitrile group to the primary amine.
This pathway is often favored for its reliable starting materials and generally high conversion rates. However, challenges in reaction control, byproduct formation, and product purification can arise during scale-up.
Preventing decomposition of (2-(Benzyloxy)phenyl)methanamine during storage
Welcome to the technical support guide for (2-(Benzyloxy)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent, identify, and address the decomposition of this compound during storage.
Introduction: Understanding the Chemical Instability
This compound is a bifunctional molecule featuring a primary benzylic amine and a benzyl ether. This combination of functional groups, while synthetically useful, also presents inherent stability challenges. The primary amine is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1][2][3] Additionally, as an amine, the compound is hygroscopic and can react with moisture and atmospheric carbon dioxide.[4] Understanding these potential degradation pathways is the first step toward effective preservation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum shelf-life, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) at a controlled low temperature.[3][5][6] Protection from light is also critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes thermal degradation and slows oxidative processes.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the primary amine by atmospheric oxygen.[3][5] |
| Light | Amber, tightly sealed vial | Protects against light-induced degradation.[6] |
| Moisture | Dry environment; use of desiccants | Prevents hydrolysis and reactions with the hygroscopic amine.[4][8] |
Q2: I've noticed a color change in my sample, from colorless/pale yellow to a darker yellow or brown. What does this indicate?
A progressive color change is a common visual indicator of decomposition. This is often due to the formation of oxidized species and polymeric byproducts resulting from the degradation of the primary amine.[1] If you observe a significant color change, it is highly recommended to re-analyze the purity of the material before use.
Q3: My compound has been stored for a while. How can I check its purity?
The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying the parent compound and detecting impurities.[9][10] Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) can also be employed.[10][11] A simple qualitative check can be done via Thin Layer Chromatography (TLC) to see if new, more polar spots (impurities) have appeared.
Q4: Can I handle this compound on the open bench?
Given its sensitivity to air and moisture, prolonged exposure to the laboratory atmosphere should be avoided.[12][13] For weighing and transferring, it is best practice to work quickly or handle the material under a stream of inert gas (e.g., in a glovebox or using Schlenk line techniques).[5]
Troubleshooting Guide: Has My Compound Degraded?
If you suspect decomposition, follow this troubleshooting guide to assess the situation and determine the appropriate course of action.
Caption: Troubleshooting workflow for suspected decomposition.
Key Decomposition Pathways and Prevention
The primary routes of degradation for this compound involve the primary amine functionality.
-
Oxidation: The primary amine can be oxidized by atmospheric oxygen to form various products, including the corresponding imine, nitrile, or even nitro compounds with more aggressive oxidation.[1][14] This process is often the main cause of discoloration.
-
Reaction with Carbon Dioxide: Amines can react with CO2 from the air to form carbamate salts. While this may be reversible, it can affect the compound's purity and reactivity.
Caption: Potential decomposition pathways for the amine moiety.
Preventative Handling and Storage Protocol
To mitigate these degradation pathways, a stringent handling and storage protocol is essential.
Caption: Workflow for handling and storing the compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
Objective: To quantify the percentage purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard (if available) or a new batch of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask. This is your stock solution.
-
Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the working standard (0.1 mg/mL) using the same diluent.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the working standard to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Data Interpretation:
-
A pure sample will show a single major peak at the expected retention time.
-
Degraded samples may show additional peaks, often eluting earlier (more polar) than the parent compound. A decrease in the area percent of the main peak indicates a loss of purity.
References
- Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties.
- ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines.
-
Bobbitt, J. M., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters. [Link]
-
PubMed. (2013, March 15). Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
- ResearchGate. (2025, November 1).
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. [Link]
- ResearchGate. (n.d.). Storage times of aromatic amine compounds trapped by nHA;Ze;MOF@NTD....
-
NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. [Link]
- ResearchGate. (2025, August 6).
-
ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
PubChem. (n.d.). This compound | C14H15NO | CID 13754432. [Link]
-
Wiley Online Library. (2001). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl- N-oxyl-Based Compound. [Link]
-
NIH PubChem. (n.d.). (4-(Benzyloxy)phenyl))methanamine. [Link]
- ResearchGate. (2025, December 24).
Sources
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- 9. matheo.uliege.be [matheo.uliege.be]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
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- 14. researchgate.net [researchgate.net]
Strategies to improve the atom economy of (2-(Benzyloxy)phenyl)methanamine synthesis
Welcome to the technical support guide for the synthesis of (2-(Benzyloxy)phenyl)methanamine. This resource is designed for researchers, chemists, and process development professionals aiming to improve the efficiency and sustainability of their synthetic routes. A core focus of modern pharmaceutical and fine chemical synthesis is the principle of atom economy , which seeks to maximize the incorporation of reactant atoms into the final desired product, thereby minimizing waste.[1][2][3]
This guide provides practical, troubleshooting-oriented advice in a question-and-answer format to address common challenges and strategic decisions encountered when optimizing for atom economy.
Frequently Asked Questions (FAQs)
Q1: What is atom economy, and why is it a critical metric for this specific synthesis?
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the percentage of atoms from the reactants that are incorporated into the desired product.[1][3] The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[1]
For a multi-step synthesis, like those often used in drug development, poor atom economy at each step can lead to a massive accumulation of waste, increased raw material costs, and a larger environmental footprint.[4][5][6] Optimizing for high atom economy is not just an environmental consideration but a crucial factor for developing cost-effective and scalable manufacturing processes.[2][4]
Q2: Which synthetic routes to this compound offer the best theoretical atom economy?
Several pathways can be used, but they differ significantly in their atom economy. Catalytic reactions are generally superior to those requiring stoichiometric reagents.[1]
| Synthetic Route | Key Reactants | Key Byproducts | Theoretical Atom Economy | Key Considerations |
| Catalytic Reductive Amination | 2-(Benzyloxy)benzaldehyde, Ammonia (NH₃), Hydrogen (H₂) | Water (H₂O) | ~92% | High efficiency, minimal waste. Requires catalyst optimization and control of H₂ pressure.[7] |
| Catalytic Nitrile Hydrogenation | 2-(Benzyloxy)benzonitrile, Hydrogen (H₂) | None | 100% | Potentially the most atom-economical route.[8][9] Selectivity towards the primary amine can be a challenge, requiring specialized catalysts to avoid secondary amine formation.[10][11] |
| Ammonolysis of Benzyl Halide | 2-(Benzyloxy)benzyl chloride, Ammonia (NH₃) | Ammonium Chloride (NH₄Cl) | ~60% | A classical method, but suffers from the formation of a stoichiometric salt byproduct and risks of over-alkylation to secondary and tertiary amines.[12] |
| Gabriel Synthesis | Potassium Phthalimide, 2-(Benzyloxy)benzyl halide, then Hydrazine | Phthalhydrazide | <50% | Produces pure primary amine but has very poor atom economy due to the stoichiometric use of the phthalimide protecting group.[1][13] |
As the table shows, catalytic routes like reductive amination and nitrile hydrogenation are vastly superior from an atom economy perspective.
Q3: How can a one-pot reaction improve the atom economy and efficiency of this synthesis?
One-pot syntheses, where multiple reaction steps are performed in the same reactor without isolating intermediates, offer significant advantages.[14][15][16] For the synthesis of this compound via reductive amination, a one-pot approach involves combining the aldehyde, ammonia, and a reducing agent (or catalyst and H₂) in a single vessel. This strategy:
-
Reduces Waste: Eliminates the need for intermediate workup and purification steps, which are major sources of solvent and material loss.
-
Saves Time and Energy: Consolidating steps shortens the overall process time and reduces energy consumption for heating, cooling, and separations.[14]
-
Improves Yield: Minimizes the handling losses associated with isolating and transferring intermediates.
Troubleshooting Guide: Catalytic Reductive Amination
Catalytic reductive amination of 2-(benzyloxy)benzaldehyde is a preferred high atom-economy route. However, researchers may encounter several issues that compromise yield and purity.
Scenario 1: Low Yield of the Desired Primary Amine
Q: My reductive amination of 2-(benzyloxy)benzaldehyde is giving a low yield. The main byproduct I've identified is the corresponding alcohol, (2-(benzyloxy)phenyl)methanol. What is causing this and how can I fix it?
This is a classic chemoselectivity problem in reductive amination.[17] The reducing agent is reducing the starting aldehyde directly to an alcohol instead of reducing the imine intermediate.
Root Causes & Solutions:
-
Slow Imine Formation: The rate of aldehyde reduction is competing with the rate of imine formation. The equilibrium between the aldehyde/amine and the imine intermediate must be shifted towards the imine.[17]
-
Solution: Pre-form the imine. Allow the 2-(benzyloxy)benzaldehyde and ammonia (or an ammonia source like ammonium acetate) to stir together in the solvent for a period (e.g., 1-2 hours) before introducing the reducing agent or pressurizing with H₂.[18][19] You can monitor imine formation via techniques like NMR or IR spectroscopy.
-
-
Overly Reactive Reducing Agent: A highly reactive reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde.
-
Solution 1 (Stoichiometric): Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃), which are known to preferentially reduce the protonated iminium ion over the carbonyl group.[7][20]
-
Solution 2 (Catalytic): When using catalytic hydrogenation (e.g., H₂/Pd/C), ensure reaction conditions are optimized. Excessive hydrogen pressure or temperature can favor direct aldehyde reduction. Start with milder conditions (e.g., lower pressure, ambient temperature) and gradually increase if the reaction is too slow.[7]
-
-
pH of the Reaction Medium: The reaction is typically most effective under weakly acidic conditions (pH 5-7). An acid catalyst (like acetic acid) protonates the imine, forming a more electrophilic iminium ion, which accelerates its reduction.[7][20]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can significantly improve the rate of imine reduction relative to aldehyde reduction.[19]
-
Scenario 2: Formation of Secondary Amine Impurity
Q: My final product is contaminated with the secondary amine, bis((2-(benzyloxy)phenyl)methyl)amine. How can I suppress this byproduct and improve selectivity for the primary amine?
The formation of a secondary amine occurs when the desired primary amine product reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced. This is a common issue in reductive aminations.[12]
Root Causes & Solutions:
-
Stoichiometry of Reactants: If the aldehyde is present in a significant excess relative to the ammonia source, the newly formed primary amine is more likely to compete with ammonia for reaction with the remaining aldehyde.
-
Solution: Use a large excess of the ammonia source. For reactions with ammonia gas, this can be achieved by maintaining a constant pressure. For other sources like ammonium acetate, use several equivalents. This ensures the concentration of ammonia is always much higher than that of the primary amine product, statistically favoring the desired reaction.[12]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote the formation of secondary amines.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LCMS). Once the starting aldehyde is consumed, stop the reaction to prevent further side reactions. If possible, run the reaction at the lowest effective temperature.
-
Experimental Protocols & Workflows
Protocol: High Atom Economy One-Pot Reductive Amination
This protocol is optimized for selectivity and atom economy using a catalytic hydrogenation approach.
Materials:
-
2-(Benzyloxy)benzaldehyde
-
Methanol (or another suitable alcohol solvent)
-
Ammonium acetate (as ammonia source and weak acid catalyst)
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation-rated vessel, add 2-(benzyloxy)benzaldehyde (1.0 eq).
-
Add methanol (approx. 10-20 volumes).
-
Add ammonium acetate (3.0-5.0 eq).
-
Seal the vessel and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add Pd/C catalyst (1-5 mol%) to the mixture.
-
Purge the vessel with an inert gas (N₂ or Ar), then pressurize with hydrogen gas (start with 2-5 bar).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC, LCMS, or by monitoring hydrogen uptake.
-
Upon completion, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods (e.g., crystallization or column chromatography).
Workflow Diagram: Troubleshooting Reductive Amination
This diagram outlines a decision-making process for optimizing the reaction.
Caption: Troubleshooting workflow for reductive amination.
Mechanism Diagram: Desired Pathway vs. Side Reactions
This diagram illustrates the competing reactions during the synthesis.
References
- 1. primescholars.com [primescholars.com]
- 2. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
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- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. monash.edu [monash.edu]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pp.bme.hu [pp.bme.hu]
- 12. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. acgpubs.org [acgpubs.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of (2-(Benzyloxy)phenyl)methanamine derivatives with other CARM1 inhibitors
An In-Depth Comparative Guide to the Efficacy of (2-(Benzyloxy)phenyl)methanamine Derivatives and Other CARM1 Inhibitors for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a critical therapeutic target in oncology.[1] As a Type I PRMT, CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[2] This post-translational modification is integral to a host of cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle progression.[3][4] Its overexpression is linked to poor prognosis in numerous cancers, including breast, prostate, and various hematological malignancies, making it a compelling target for small-molecule inhibition.[1][4][5]
This guide provides a detailed comparison of a promising new class of CARM1 inhibitors, this compound derivatives, against other well-characterized inhibitors. We will delve into their comparative efficacy, selectivity, and mechanisms of action, supported by experimental data and protocols to aid researchers in their own investigations.
The Rise of this compound Derivatives
Recent medicinal chemistry efforts have led to the development of this compound derivatives as exceptionally potent and selective CARM1 inhibitors.[6][7] Stemming from chemical modifications of an earlier series of Type I PRMT inhibitors, this new class demonstrates significant promise.
A standout from this series, compound 17e , has shown remarkable potency with a half-maximal inhibitory concentration (IC50) of 2 ± 1 nM against CARM1.[7] This high potency is coupled with excellent selectivity over other PRMTs. Critically, this in vitro activity translates to significant anti-proliferative effects in melanoma cell lines. Further validation through Cellular Thermal Shift Assays (CETSA) and Western blot experiments confirmed direct target engagement in a cellular context.[7] The therapeutic potential of this class was solidified by the demonstrated antitumor efficacy of compound 17e in a melanoma xenograft model, marking it as a strong candidate for further preclinical development.[6][7]
Comparative Landscape: Other Key CARM1 Inhibitors
The field of CARM1 inhibition is populated by several key chemical probes, each with distinct characteristics. Understanding their profiles is essential for selecting the appropriate tool for a given biological question.
-
TP-064: A widely used chemical probe, TP-064 is a potent and selective CARM1 inhibitor with an IC50 of less than 10 nM.[8][9][10] It has been extensively studied in multiple myeloma, where it inhibits the dimethylation of substrates like BAF155 and MED12 and induces G1 phase cell cycle arrest.[8][10] Its selectivity is notable, though it does show some activity against PRMT6 at higher concentrations (IC50 of 1.3 μM).[8][9]
-
EZM2302 (GSK3359549): Another potent inhibitor that has been instrumental in validating CARM1 as a target, particularly in non-Hodgkin lymphoma and multiple myeloma.[11][12] However, studies have revealed that EZM2302 and TP-064 have different functional profiles. While both inhibit non-histone substrate methylation, TP-064 markedly reduces nuclear histone methylation (H3R17me2a, H3R26me2a), whereas EZM2302 has a minimal effect on these epigenetic marks.[13] This suggests EZM2302 may be a more selective tool for studying the non-histone-related functions of CARM1.
-
iCARM1 (ZINC65534584): Identified through virtual screening, iCARM1 is reported to have better specificity and activity in inhibiting CARM1 enzymatic activity compared to EZM2302 and TP-064 in breast cancer models.[14] In these models, iCARM1 suppressed the expression of oncogenic estrogen/ERα-target genes and potently inhibited cancer cell growth both in vitro and in vivo.[14]
-
Compound 43: This N1-(3-(pyrimidin-2-yl)benzyl)ethane-1,2-diamine derivative is another potent and selective CARM1 inhibitor that has demonstrated good in vivo efficacy in solid tumor models.[11][15]
Quantitative Efficacy and Selectivity Comparison
To provide a clear, objective comparison, the following table summarizes key performance metrics for these leading inhibitors.
| Inhibitor Class/Name | Representative Compound | CARM1 IC50 (Enzymatic) | Cellular Activity/Cancer Model | Selectivity Profile | Key Findings |
| (2-(Benzyloxy)phenyl) methanamine | Compound 17e | 2 ± 1 nM [7] | Anti-proliferative in melanoma cells; In vivo efficacy in melanoma xenograft model.[6][7] | High selectivity over other Type I PRMTs.[6] | Demonstrates exceptional potency and promising in vivo anti-tumor activity.[7] |
| (Thieno)pyrimidinone | TP-064 | <10 nM[10] | Growth inhibition in multiple myeloma cells; Induces G1 cell cycle arrest.[10] | Selective over most PRMTs; ~130-fold selective over PRMT6.[8][9] | Potent, cell-active probe; Inhibits both histone and non-histone substrates.[13] |
| Pyridyl-sulfonamide | EZM2302 | ~5-6 nM[12][16] | Anti-proliferative in multiple myeloma and non-Hodgkin lymphoma.[12] | Selective over other PRMTs. | Primarily inhibits non-histone substrates in cellular contexts.[13] |
| (Structure undisclosed) | iCARM1 | 12.3 µM (initial hit) | Potent growth suppression in breast cancer cells, both in vitro and in vivo.[14] | Reported to have better specificity than EZM2302 and TP-064.[14] | Synergizes with endocrine therapy in breast cancer models.[14] |
| Diaminobenzyl | Compound 43 | Potent (nM range) | Good in vivo efficacy for solid tumors.[11][15] | High selectivity.[15] | Demonstrates efficacy in solid tumor models and impacts cancer immunology.[15] |
CARM1 Signaling and Therapeutic Rationale
CARM1 does not act in isolation. It is recruited to chromatin by various transcription factors (TFs) such as p53, NF-κB, and hormone receptors like the estrogen receptor (ERα).[3][17][18] Upon recruitment, CARM1 methylates histone H3 and other proteins in the transcriptional machinery, such as the coactivator p300, to facilitate gene expression.[2][3] This central role in activating oncogenic gene programs makes its inhibition a powerful therapeutic strategy.
Caption: CARM1 integrates signals from transcription factors to modulate gene expression.
Furthermore, a fascinating interplay exists between CARM1 and the PRC2 complex, whose catalytic subunit is EZH2. CARM1-mediated methylation of the SWI/SNF subunit BAF155 can lead to its displacement and promote EZH2-mediated gene silencing.[19][20] This creates a synthetic vulnerability, where CARM1-high cancers become dependent on EZH2 activity, making them sensitive to EZH2 inhibitors.[19][21][22]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific rigor and reproducibility, standardized assays are paramount. Below are detailed, self-validating protocols for key experiments.
Protocol 1: In Vitro CARM1 Enzymatic Inhibition Assay (LC-MS/MS Method)
This protocol is adapted from established, direct-detection methods and offers high sensitivity and specificity without the need for radioactivity.[23][24]
Causality: This assay directly measures the enzymatic activity of CARM1 on a specific peptide substrate. By quantifying the formation of the methylated product, we can accurately determine the inhibitory potency (IC50) of a test compound. The use of LC-MS/MS provides an unambiguous and direct readout.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
-
Enzyme Stock: Recombinant human CARM1 diluted in Assay Buffer to a 2X working concentration (e.g., 500 nM).
-
Substrate/Cofactor Mix: Prepare a 2X mix in Assay Buffer containing a peptide substrate (e.g., PABP1-derived peptide) and S-adenosyl-l-methionine (AdoMet) at concentrations near their Km values (e.g., 24 µM peptide and 20 µM AdoMet).
-
Inhibitor Stock: Serially dilute test compounds in 100% DMSO, then make an intermediate dilution in Assay Buffer.
-
Quench Solution: 0.1% formic acid in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of inhibitor dilution (or DMSO for control).
-
Add 20 µL of 2X CARM1 enzyme stock to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 2X substrate/cofactor mix.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by transferring 30 µL of the reaction mixture to a new plate containing 10 µL of Quench Solution.
-
-
Analysis:
-
Analyze samples by LC-MS/MS, monitoring the transition from the unmethylated peptide precursor ion to its characteristic product ions, and likewise for the methylated product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine IC50 values by fitting the data to a four-parameter dose-response curve.
-
Caption: Workflow for the in vitro CARM1 enzymatic inhibition assay.
Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)
Causality: This assay validates that the inhibitor engages and inhibits CARM1 within a living cell. A reduction in the methylation of a known CARM1 substrate (like BAF155) provides strong evidence of on-target activity.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., A375 melanoma, NCI-H929 multiple myeloma) and allow cells to adhere overnight.
-
Treat cells with a dose range of the CARM1 inhibitor (and a DMSO vehicle control) for 48-72 hours. The duration should be sufficient to allow for protein turnover and observable changes in methylation status.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the methylated form of a CARM1 substrate (e.g., anti-asymmetric dimethyl Arginine, or a site-specific antibody if available).
-
Also probe separate blots or strip and re-probe for total levels of the substrate protein (e.g., total BAF155) and a loading control (e.g., β-actin or GAPDH) to ensure observed changes are due to inhibition, not protein degradation.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system.
-
-
Analysis:
-
Quantify band intensities. A dose-dependent decrease in the methylated substrate signal (normalized to total substrate and loading control) confirms cellular target engagement.
-
Conclusion and Future Outlook
The development of this compound derivatives, particularly compound 17e, represents a significant advancement in the pursuit of potent and selective CARM1 inhibitors.[6][7] With an IC50 in the low single-digit nanomolar range and proven in vivo efficacy, this class stands as a leading candidate for clinical translation, especially for malignancies like melanoma.
The existing landscape of inhibitors, including TP-064 and EZM2302, remains invaluable. Their distinct effects on histone versus non-histone substrates provide researchers with a sophisticated toolkit to dissect the nuanced roles of CARM1 in health and disease.[13] The choice of inhibitor should be guided by the specific biological context and experimental question. For studies focused on the epigenetic, transcriptional functions of CARM1, TP-064 may be more suitable, whereas EZM2302 could be preferred for investigating non-histone pathways. The new this compound derivatives offer a compelling combination of high potency and efficacy that may prove superior in therapeutic applications. As these molecules progress, they will not only help validate CARM1's role in a wider range of cancers but also bring a new therapeutic modality closer to the clinic.
References
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- TP-064 | PRMT4 Inhibitor. MedchemExpress.com.
- Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-de
- TP-064 | PRMT4 (CARM1) inhibitor. InvivoChem.
- TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget.
- A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo.
- A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associ
- Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders. PubMed.
- Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders. PMC - NIH.
- A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1. Biochemistry.
- AlphaLISA PRMT4 (CARM1) Histone H3-Arginine N-methyltransferase assay. Revvity.
- Development of (2-(Benzyloxy)phenyl)
- Structure-Based Discovery of Potent CARM1 Inhibitors for Solid Tumor and Cancer Immunology Therapy. Journal of Medicinal Chemistry.
- CARM1-expressing ovarian cancer depends on the histone methyltransferase EZH2 activity. PMC - NIH.
- TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma.
- A Coactivator Role of CARM1 in the Dysregulation of β-Catenin Activity in Colorectal Cancer Cell Growth and Gene Expression. AACR Journals.
- CARM1 activates TGF-β/Smad signaling pathway by regulating arginine...
- CARM1-expressing ovarian cancer depends on the histone methyltransferase EZH2 activity.
- The emerging role of CARM1 in cancer. PMC - NIH.
- CARM1 Arginine Methyltransferase as a Therapeutic Target for Cancer. PubMed.
- Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). NIH.
- EZH2 inhibition sensitizes CARM1-high, homologous recombination proficient ovarian cancers to PARP inhibition. PMC - NIH.
- Biochemical Control of CARM1 Enzymatic Activity by Phosphoryl
- Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression. PMC - PubMed Central.
- Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064. NIH.
- Epizyme presents preclinical research on CARM1 and PRMT6. Drug Target Review.
- Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents. Taylor & Francis Online.
- A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. PMC.
- CARM1 arginine methyltransferase as a therapeutic target for cancer. PubMed Central.
- EZH2 Inhibition Sensitizes CARM1-High, Homologous Recombination Proficient Ovarian Cancers to PARP Inhibition. PubMed.
- A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. PMC - NIH.
- CARM1-expressing EOC cells are selectively sensitive to EZH2...
- PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer. PMC - PubMed Central.
- CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells. Cancer Discovery - AACR Journals.
- SGC707 (CAS Number: 1687736-54-4). Cayman Chemical.
- Enzymatic Activity Is Required for the in Vivo Functions of CARM1. PMC - NIH.
- SGC707 | PRMT3 inhibitor. Axon Medchem.
- SGC707 Histone Methyltransferase inhibitor. Selleck Chemicals.
- SGC707. Structural Genomics Consortium.
- CARM1 Inhibition: Double Whammy to Promote Anti-Tumor T-cell Immunity.
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A Senior Application Scientist's Guide to the Validation of Novel (2-(Benzyloxy)phenyl)methanamine Analogs as EGFR Kinase Inhibitors
Introduction: The (2-(Benzyloxy)phenyl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, a framework that has demonstrated utility across a range of biological targets.[1][2] Recent explorations into derivatives of this family, which we will refer to as Benzyloxy-Phenyl-Methanamine Analogs (BPMAs), have suggested potential activity against receptor tyrosine kinases, a critical class of enzymes often dysregulated in cancer.[3] This guide provides a comprehensive, multi-phase framework for the rigorous validation of novel BPMA analogs, using the Epidermal Growth Factor Receptor (EGFR) as a representative target. EGFR is a well-characterized receptor tyrosine kinase whose signaling pathways are central to cell proliferation, survival, and differentiation.[4] Its aberrant activation is a key driver in several cancers, making it a premier therapeutic target.[5][6]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind the experimental cascade—from initial cytotoxicity and activity screening to definitive, cell-based target engagement and downstream pathway analysis. Our objective is to provide a self-validating system of protocols that ensures scientific integrity and generates a robust data package for lead candidate selection.
Phase 1: Primary Bioactivity and Cytotoxicity Profiling
Expertise & Experience: Before investing significant resources, we must answer two fundamental questions: 1) Do our novel BPMA analogs exhibit the desired biological activity? and 2) Are they overtly toxic to cells? An ideal therapeutic candidate should display high potency against its target while having minimal effect on general cell viability, a concept known as the therapeutic window. The initial phase is designed as a high-throughput funnel to identify promising candidates for deeper investigation.
Experiment 1A: General Cytotoxicity Assessment via MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[7][8][9] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan product.[9] By measuring the amount of formazan produced, we can quantify the reduction in cell viability caused by our test compounds. This initial screen is crucial to flag and deprioritize non-specific, cytotoxic compounds early in the discovery process.
-
Cell Plating: Seed A549 cells (a human lung carcinoma line with high EGFR expression) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the BPMA analogs and a control compound (e.g., Gefitinib, a known EGFR inhibitor) in culture medium. Add 10 µL of each dilution to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9][10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing for the development of purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of compound concentration and fitting the data to a sigmoidal dose-response curve.
Experiment 1B: Primary EGFR Kinase Activity Screen
Causality: Having established a cytotoxicity profile, we next perform a direct, in vitro kinase activity assay. This biochemical assay isolates the target enzyme (EGFR) from the complex cellular environment to determine if our compounds can directly inhibit its catalytic function. This confirms that any observed cellular effects are potentially due to on-target activity rather than other mechanisms.
A common method involves an ADP-Glo™ or similar luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A reduction in signal indicates inhibition of kinase activity.
-
Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.
-
Compound Addition: Add BPMA analogs across a range of concentrations.
-
Kinase Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.
-
Data Analysis: Measure luminescence and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Data Summary & Decision Point
The results from Phase 1 should be compiled to guide decision-making. The therapeutic index (TI = CC₅₀ / IC₅₀) is a critical parameter for prioritizing compounds.
Table 1: Hypothetical Phase 1 Screening Data for BPMA Analogs
| Compound | EGFR Kinase IC₅₀ (nM) | A549 Cell CC₅₀ (µM) | Therapeutic Index (TI) |
| BPMA-001 | 50 | > 20 | > 400 |
| BPMA-002 | 850 | > 20 | > 23.5 |
| BPMA-003 | 75 | 0.5 | 6.7 |
| Gefitinib (Control) | 30 | 15 | 500 |
Decision: Based on this hypothetical data, BPMA-001 emerges as the lead candidate. It demonstrates potent EGFR inhibition (low nM IC₅₀) and low cytotoxicity (high µM CC₅₀), resulting in a superior therapeutic index. BPMA-002 is weakly potent, while BPMA-003 is potent but highly cytotoxic, making it unsuitable for further development. The subsequent phases will focus on validating BPMA-001.
Phase 2: Confirmation of Intracellular Target Engagement
Expertise & Experience: A compound that inhibits a purified enzyme in vitro may not necessarily engage that same target within the complex milieu of a living cell. It must be cell-permeable and able to find and bind its target amidst a sea of other proteins. Therefore, direct confirmation of intracellular target engagement is a non-negotiable validation step. We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Experiment 2A: Target Engagement Validation via CETSA
Causality: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[12][13] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature.[13] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization as evidence of binding.[14][15]
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of BPMA-001 (e.g., 10 µM) for 1 hour at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for total EGFR.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and BPMA-001-treated samples. Plot the percentage of soluble EGFR relative to the 37°C control against temperature to generate a "melting curve." A rightward shift in the curve for the BPMA-001-treated sample indicates target stabilization and engagement.
Experiment 2B: Quantitative Target Occupancy via NanoBRET™ Assay
Causality: The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding in live cells.[16] This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon, between a target protein fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[17][18] A test compound that enters the cell and binds to the target will displace the tracer, leading to a measurable decrease in the BRET signal.[17][19] This allows for the precise calculation of intracellular affinity.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein.
-
Assay Plating: Plate the transfected cells in a 96-well white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET® EGFR tracer and serial dilutions of BPMA-001 to the cells.
-
Substrate Addition & Reading: Add the NanoLuc® substrate (furimazine), and immediately measure both donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the BPMA-001 concentration to determine the intracellular IC₅₀, which reflects the compound's affinity for the target in a physiological context.
Data Summary & Comparative Analysis
Table 2: Hypothetical Target Engagement Data for BPMA-001
| Assay | Metric | Result for BPMA-001 | Interpretation |
| CETSA | Thermal Shift (ΔTₘ) | +5.2 °C | Strong target stabilization, confirming binding. |
| NanoBRET™ | Intracellular IC₅₀ | 75 nM | Potent target engagement in living cells. |
| Comparison | Gefitinib (Control) | ΔTₘ = +6.5 °C; Intracellular IC₅₀ = 40 nM | BPMA-001 shows comparable, potent on-target activity. |
The convergence of these two distinct methods provides a high-confidence validation that BPMA-001 effectively enters cells and binds to its intended EGFR target.
Phase 3: Downstream Pathway Modulation Analysis
Expertise & Experience: Confirming target binding is critical, but insufficient. A true drug candidate must produce a functional consequence. For an EGFR inhibitor, binding should lead to a decrease in the receptor's kinase activity and, consequently, a reduction in the phosphorylation of its downstream signaling substrates.[6][20] The canonical pathway downstream of EGFR is the Ras-Raf-MEK-ERK (MAPK) pathway, which is a primary driver of cell proliferation.[4][6] We will use Western blotting to verify that BPMA-001 inhibits this pathway.
Experiment 3A: Analysis of EGFR Pathway Inhibition
Causality: Western blotting allows for the specific detection of both total and phosphorylated forms of proteins. By stimulating EGFR-expressing cells with EGF and then treating them with our inhibitor, we can directly visualize the compound's ability to block the signal transduction cascade. A successful inhibitor will reduce the levels of phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK) without affecting the total amount of these proteins.[21]
-
Cell Culture and Starvation: Plate A549 cells and grow to 80% confluency. Serum-starve the cells for 18-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of BPMA-001 or vehicle for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes to activate the EGFR pathway.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of fresh protease and phosphatase inhibitors to preserve phosphorylation states.[22][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[22] (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can cause background noise).[23] Incubate overnight at 4°C with primary antibodies for p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
Visualizing the Validation Workflow & Biological Pathway
A logical workflow ensures that resources are spent on the most promising candidates.
Caption: Experimental workflow for validating novel BPMA analogs.
The EGFR signaling pathway targeted by the BPMA analogs.
Caption: Simplified EGFR signaling cascade inhibited by BPMA analogs.
Conclusion and Forward Look
This guide has outlined a rigorous, three-phase validation cascade to objectively assess the biological activity of novel this compound analogs as potential EGFR inhibitors. By progressing from high-throughput screening to definitive target engagement and functional pathway analysis, this framework ensures that only the most promising candidates, such as the hypothetical BPMA-001, are advanced. The integration of causality with detailed, field-tested protocols provides a self-validating system that builds confidence in the resulting data.
Successful validation through this workflow provides a strong rationale for advancing a lead candidate into more complex pre-clinical studies, including selectivity profiling against a broader kinase panel, in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, and efficacy testing in animal models of cancer.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 4, 2026, from [Link]
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Vasta, J. D., et al. (2019). Principle of NanoBRET target engagement. ResearchGate. [Link]
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Ciardiello, F., & Tortora, G. (2008). EGFR-Targeted Drugs in Cancer Therapy. Clinical Cancer Research, 14(13), 3998-4004. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 4, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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He, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(1). [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2895. [Link]
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CETSA. (n.d.). Pelago Bioscience. Retrieved January 4, 2026, from [Link]
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Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 102, 129654. [Link]
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Li, X., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 238, 114479. [Link]
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Zhang, Y., et al. (2023). Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4- b ]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. ResearchGate. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2021). Molecules, 26(16), 4991. [Link]
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Sencanski, M., & Glisic, S. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12423. [Link]
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Study provides scaffold to selectively target drug breakdown process. (2025). EurekAlert!. [Link]
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Wang, T., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2507-2521. [Link]
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A Comparative Guide to the Structure-Activity Relationship of (2-(Benzyloxy)phenyl)methanamine Derivatives: From Epigenetics to Neuropharmacology
In the landscape of modern drug discovery, the journey of a chemical scaffold from a singular therapeutic target to a platform for diverse biological activities is a testament to the power of medicinal chemistry. The (2-(benzyloxy)phenyl)methanamine scaffold is a prime example of this evolution. Initially explored for its potent and selective inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key player in cancer epigenetics, its structural motifs hold untapped potential for applications in neuropharmacology, particularly in the modulation of monoamine pathways.
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of this compound derivatives. We will first delve into the well-defined SAR for CARM1 inhibition, providing a solid foundation of experimental data. Subsequently, we will draw insightful comparisons with related benzyloxy-containing scaffolds that have demonstrated significant activity as monoamine oxidase (MAO) inhibitors, a critical target in the treatment of neurodegenerative diseases and depression. By juxtaposing these findings, we aim to illuminate the key structural determinants for activity and selectivity, offering a roadmap for the rational design of novel therapeutics targeting the central nervous system.
The this compound Scaffold: A Privileged Structure
The this compound core, characterized by a benzyloxy group ortho to a methanamine substituent on a phenyl ring, presents a versatile three-dimensional structure. This arrangement allows for diverse substitutions on both aromatic rings and the amine, enabling fine-tuning of its physicochemical and pharmacological properties.
Part 1: SAR of this compound Derivatives as CARM1 Inhibitors
Recent groundbreaking work has identified this compound derivatives as potent and selective inhibitors of CARM1, an enzyme often overexpressed in various cancers, including melanoma.[1][2] The SAR studies in this context have revealed several key features crucial for potent inhibition.
Key SAR Insights for CARM1 Inhibition:
-
The Benzyloxy Moiety: The benzyloxy group is a critical pharmacophore, likely involved in key interactions within the CARM1 active site. Modifications to the terminal phenyl ring of this moiety have a significant impact on potency.
-
Substitutions on the Phenylmethanamine Ring: The position and nature of substituents on the phenyl ring bearing the methanamine group are crucial for optimizing activity and selectivity.
-
The Methanamine Group: The primary amine is generally important for activity, likely forming hydrogen bonds within the enzyme's active site.
The following table summarizes the SAR of a selection of this compound derivatives against CARM1.
| Compound ID | R1 (on Benzyloxy Phenyl) | R2 (on Phenylmethanamine Phenyl) | CARM1 IC50 (nM) |
| 6 (ZL-28-6) | H | H | (Potent, value not specified) |
| 17e | 4-F | 5-Cl | 2 ± 1 |
| 17a | H | 5-Cl | 20 ± 3 |
| 17f | 4-Cl | 5-Cl | 4 ± 1 |
| 17h | 4-CH3 | 5-Cl | 15 ± 2 |
Data synthesized from the Journal of Medicinal Chemistry, 2024.[1][2]
Part 2: Comparative Analysis: The Benzyloxy Pharmacophore in Monoamine Oxidase Inhibition
While the this compound scaffold itself has not been extensively profiled against monoamine-related targets, the benzyloxy moiety is a well-established pharmacophore in the design of monoamine oxidase (MAO) inhibitors.[3] MAOs are crucial enzymes that metabolize monoamine neurotransmitters like dopamine, serotonin, and norepinephrine, making them important targets for treating depression and Parkinson's disease.[4]
By comparing the SAR of benzyloxy-containing MAO inhibitors with the CARM1 inhibitors, we can infer which structural modifications on the this compound scaffold might impart activity at MAO.
A recent study on benzyloxy chalcones as MAO-B inhibitors provides valuable comparative data.[1] In this series, the benzyloxy group is also a key feature for potent and selective MAO-B inhibition.
Key SAR Insights for Benzyloxy-Containing MAO-B Inhibitors:
-
Position of the Benzyloxy Group: A para-benzyloxy group on one of the phenyl rings generally leads to higher MAO-B inhibition compared to an ortho positioning.[1]
-
Substituents on the Benzyloxy Phenyl Ring: Electron-withdrawing groups, such as fluorine, on the benzyloxy moiety can enhance MAO-B inhibitory activity.
-
Nature of the Second Aromatic Ring: The composition of the second aromatic ring significantly influences potency and selectivity.
The table below presents data for representative benzyloxy chalcones as MAO-B inhibitors.
| Compound ID | A-Ring | B-Ring (with Benzyloxy) | hMAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| B10 | Thiophene | 4-Benzyloxy | 0.067 | 504.79 |
| B15 | 4-Ethoxy Phenyl | 4-Benzyloxy | 0.12 | 287.60 |
Data from ACS Chemical Neuroscience, 2023.[1]
Bridging the Gap: Hypothetical SAR for this compound Derivatives as MAO Inhibitors
Based on the comparative analysis, we can hypothesize on the structural modifications to the this compound scaffold that could yield potent and selective MAO inhibitors:
-
Positional Isomers: Synthesizing and testing isomers where the benzyloxy group is at the para-position of the phenylmethanamine core could be a promising strategy to target MAO-B.
-
Substitution on the Benzyloxy Phenyl Ring: Introducing electron-withdrawing groups, such as halogens, at the para-position of the terminal phenyl ring of the benzyloxy moiety is likely to enhance MAO-B inhibition.
-
Amine Modification: While a primary amine is common in the CARM1 inhibitors, exploring secondary and tertiary amines, which are features of some MAO inhibitors, could be a fruitful avenue.
Experimental Protocols
To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of a this compound derivative and for an in vitro MAO-B inhibition assay.
Synthesis of a Representative this compound Derivative
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A Prospective Analysis of (2-(Benzyloxy)phenyl)methanamine in Primary Amine Catalysis: A Guide to Catalyst Selection and Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic synthesis, primary amines have emerged as a versatile and powerful class of organocatalysts. Their ability to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions has unlocked a wide array of asymmetric transformations. While a host of primary amines derived from natural sources like amino acids and Cinchona alkaloids have been extensively studied, the catalytic potential of structurally diverse, synthetic primary amines remains an area ripe for exploration. This guide provides a head-to-head prospective comparison of (2-(Benzyloxy)phenyl)methanamine , a commercially available primary amine, with established primary amine catalysts. In the absence of direct comparative experimental data in the public domain, this guide will leverage established principles of structure-activity relationships in primary amine catalysis to predict its performance and provide a robust experimental framework for its evaluation.
The Landscape of Primary Amine Catalysis: A Mechanistic Overview
Primary amines are workhorses in organocatalysis, primarily activating carbonyl compounds through two key pathways: enamine and iminium ion catalysis.[1][2][3][4] The choice of pathway is dictated by the nature of the carbonyl substrate and the reaction conditions.
-
Enamine Catalysis: In this mode, the primary amine condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in reactions such as aldol additions, Michael additions, and α-functionalizations.[4][5] The steric and electronic properties of the primary amine catalyst play a crucial role in controlling the stereoselectivity of these transformations.
-
Iminium Ion Catalysis: For α,β-unsaturated carbonyls, the condensation with a primary amine generates an iminium ion. This intermediate lowers the LUMO of the carbonyl system, activating it for nucleophilic attack.[2] This mode of activation is central to reactions like Diels-Alder and conjugate additions.
The efficacy of a primary amine catalyst is a delicate balance of its steric and electronic properties. The substituents on the amine's backbone can profoundly influence its reactivity and the stereochemical outcome of the reaction.
This compound: A Structural and Mechanistic Perspective
This compound presents an interesting structural motif for a primary amine catalyst. The key feature is the ortho-benzyloxy substituent on the phenyl ring. This substituent is expected to exert both steric and electronic effects on the catalytic center.
Anticipated Steric Effects: The bulky benzyloxy group in the ortho position is poised to create a sterically demanding environment around the active catalytic site. This steric hindrance can be advantageous in asymmetric catalysis, as it can effectively shield one face of the enamine or iminium ion intermediate, leading to higher enantioselectivity.
Anticipated Electronic Effects: The oxygen atom of the benzyloxy group is electron-donating through resonance, which could increase the electron density on the phenyl ring. However, its inductive effect is electron-withdrawing. The net electronic effect will influence the nucleophilicity of the amine and the stability of the catalytic intermediates.
Head-to-Head Prospective Comparison
To understand the potential of this compound as a catalyst, we can compare its structural features and hypothesized performance with well-established primary amines in a model reaction, such as the Michael addition of a ketone to a nitro-olefin.
| Catalyst | Key Structural Feature | Anticipated Performance in Michael Addition | Rationale |
| Benzylamine | Unsubstituted aromatic ring | Baseline reactivity and moderate stereoselectivity. | Lack of significant steric bulk or strong electronic influence provides a benchmark for comparison. |
| (S)-(-)-α-Methylbenzylamine | Chiral, with a methyl group providing steric bulk | Good reactivity and enantioselectivity. | The chiral center and steric hindrance from the methyl group are known to induce asymmetry effectively. |
| This compound | ortho-Benzyloxy substituent (bulky, electronically influential) | Potentially high enantioselectivity, possibly with reduced reaction rates. | The bulky ortho group could create a well-defined chiral pocket, enhancing facial discrimination of the enamine intermediate. However, this steric hindrance might also slow down the reaction rate by impeding the approach of the substrates. The electronic effect of the benzyloxy group could modulate the nucleophilicity of the resulting enamine. |
| Cinchona-derived Primary Amines | Rigid, chiral scaffold with multiple stereocenters | Excellent enantioselectivity and high reactivity.[1][3] | The complex and rigid structure provides a highly organized chiral environment, leading to exceptional levels of stereocontrol. |
Experimental Protocol for Catalyst Evaluation: Michael Addition of Cyclohexanone to β-Nitrostyrene
To empirically validate the catalytic performance of this compound and compare it with other primary amines, the following detailed experimental protocol for a benchmark Michael addition reaction is provided.
Materials:
-
Cyclohexanone (freshly distilled)
-
β-Nitrostyrene
-
This compound
-
Benzylamine (for comparison)
-
(S)-(-)-α-Methylbenzylamine (for comparison)
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
NMR spectrometer
-
Chiral HPLC system
Experimental Workflow:
Figure 1. Experimental workflow for evaluating primary amine catalysts.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (0.5 mmol, 1.0 equiv), the primary amine catalyst to be tested (e.g., this compound) (0.05 mmol, 10 mol%), and benzoic acid (0.05 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (1.0 mL) followed by cyclohexanone (2.0 mmol, 4.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting β-nitrostyrene is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis:
-
Determine the isolated yield of the Michael adduct.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
-
This standardized protocol will allow for a direct and reliable comparison of the catalytic performance of this compound against other primary amines.
Proposed Catalytic Cycle
The catalytic cycle for the primary amine-catalyzed Michael addition of a ketone to a nitro-olefin is proposed to proceed as follows:
Figure 2. Proposed catalytic cycle for the Michael addition.
Conclusion
While direct experimental data on the catalytic applications of this compound is currently lacking in the scientific literature, a prospective analysis based on established structure-activity relationships suggests it holds promise as a stereoselective organocatalyst. The presence of a bulky ortho-benzyloxy group is hypothesized to create a chiral pocket capable of inducing high enantioselectivity, potentially at the cost of reaction rate. To move from hypothesis to empirical fact, this guide provides a detailed experimental protocol for the systematic evaluation of this compound and its comparison with other primary amine catalysts. The results of such studies will undoubtedly contribute to the expanding toolbox of organocatalysis and may unveil a valuable new catalyst for asymmetric synthesis.
References
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Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing.
-
Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI.
-
Secondary and primary amine catalysts for iminium catalysis. PubMed.
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing.
-
Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. ACS Publications.
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Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. PubMed.
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. Request PDF.
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Validating the Mechanism of Action of (2-(Benzyloxy)phenyl)methanamine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. For researchers, scientists, and drug development professionals, understanding precisely how a molecule interacts with its biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of a versatile class of compounds: (2-(Benzyloxy)phenyl)methanamine derivatives. These derivatives have emerged as promising modulators of several key signaling pathways implicated in a range of pathologies, from cancer to endocrine disorders.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system of inquiry. By integrating direct target engagement assays with downstream functional readouts, we can construct a robust body of evidence to definitively establish the MoA of these promising therapeutic candidates.
The Multifaceted Therapeutic Potential of this compound Derivatives
The this compound scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to derivatives with distinct and potent biological activities. This guide will focus on validating the MoA for three prominent classes of these derivatives:
-
Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibitors: A growing body of evidence points to the role of CARM1 in cancer progression, making it a compelling therapeutic target. Certain this compound derivatives have been identified as potent and selective inhibitors of this enzyme.[1][2][3]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway Inhibitors: The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Specific derivatives of the this compound scaffold have been designed to disrupt this signaling cascade.
-
Androgen Receptor (AR) Antagonists: The androgen receptor is a key driver of prostate cancer. Developing novel antagonists that can overcome resistance mechanisms is a significant focus of oncological research. The this compound core has been utilized to generate potent AR antagonists.
A Multi-Pronged Approach to MoA Validation
To rigorously validate the MoA of these derivatives, a tiered experimental approach is essential. This involves moving from direct biochemical and cellular target engagement to the assessment of downstream functional consequences in cellular and, ultimately, in vivo models.
Tier 1: Direct Target Engagement
The initial and most critical step is to unequivocally demonstrate that the compound physically interacts with its intended target.
CETSA is a powerful technique to confirm target engagement in a cellular context.[4][5][6][7][8] The principle lies in the ligand-induced thermal stabilization of the target protein.
***dot graph "CETSA_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Cellular Environment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
E -> F [ltail=cluster_0, lhead=cluster_1]; }
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA for CARM1 Target Engagement
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF7 for breast cancer) and allow cells to adhere. Treat cells with varying concentrations of the this compound derivative or a vehicle control for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., CARM1).
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
For targets like the androgen receptor, direct binding assays are a cornerstone of MoA validation.
Experimental Protocol: Androgen Receptor Competitive Binding Assay [1][9][10][11]
-
Receptor Preparation: Prepare a source of the androgen receptor, typically from rat prostate cytosol or using a recombinant AR protein.[1][10]
-
Competitive Binding: In a multi-well plate, incubate a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) with the AR preparation in the presence of increasing concentrations of the this compound derivative.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method, such as hydroxylapatite slurry.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound to determine the IC50 value, which represents the concentration of the derivative required to displace 50% of the radiolabeled ligand.
***dot graph "AR_Binding_Assay" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Assay Principle"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];
} }
Caption: Competitive Androgen Receptor Binding Assay.
Tier 2: Cellular Functional Assays
Demonstrating that target engagement translates into a functional cellular response is the next crucial step.
For targets like CARM1 and STAT3, their activity is tightly regulated by post-translational modifications. Western blotting with modification-specific antibodies is a direct way to assess the functional consequences of inhibitor binding.
Experimental Protocol: Western Blot for CARM1 Substrate Methylation
-
Cell Treatment and Lysis: Treat cells (e.g., MCF7) with the CARM1 inhibitor or vehicle. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for methylated CARM1 substrates (e.g., asymmetric dimethylation of PABP1 or BAF155) and a primary antibody for total CARM1 as a loading control.[12][14]
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the change in substrate methylation upon inhibitor treatment.
Experimental Protocol: Western Blot for STAT3 Phosphorylation [15]
-
Cell Stimulation and Treatment: In a suitable cell line (e.g., DU145 or HepG2), stimulate the STAT3 pathway (e.g., with IL-6) in the presence or absence of the STAT3 inhibitor.
-
Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
Immunoblotting: Perform Western blotting using a primary antibody specific for phosphorylated STAT3 (Tyr705) and an antibody for total STAT3 as a loading control.[15]
-
Analysis: A decrease in the ratio of phosphorylated STAT3 to total STAT3 in the presence of the inhibitor confirms its functional effect on the signaling pathway.
***dot graph "Western_Blot_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_CARM1" { label="CARM1 Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; CARM1_Inhibitor [label="this compound\nderivative (CARM1i)"]; CARM1 [label="CARM1"]; Substrate [label="Substrate (e.g., PABP1)"]; Methylated_Substrate [label="Methylated Substrate"]; CARM1_Inhibitor -> CARM1 [label="Inhibits"]; CARM1 -> Methylated_Substrate [label="Methylates"]; Substrate -> Methylated_Substrate; }
subgraph "cluster_STAT3" { label="STAT3 Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; STAT3_Inhibitor [label="this compound\nderivative (STAT3i)"]; JAK [label="JAK"]; STAT3 [label="STAT3"]; pSTAT3 [label="p-STAT3 (Tyr705)"]; STAT3_Inhibitor -> JAK [label="Inhibits (indirectly)"]; JAK -> pSTAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; } }
Caption: Signaling pathways targeted by the derivatives.
For transcription factors like STAT3 and the androgen receptor, reporter gene assays provide a quantitative measure of their transcriptional activity.
Experimental Protocol: STAT3-Dependent Luciferase Reporter Assay [16][17]
-
Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing STAT3-responsive elements and a control Renilla luciferase plasmid.[17]
-
Treatment and Stimulation: Treat the transfected cells with the STAT3 inhibitor followed by stimulation with a STAT3 activator (e.g., IL-6).[17]
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Comparative Performance Analysis
A key aspect of validating a new compound is to benchmark its performance against existing alternatives.
| Compound | Target | IC50 (Biochemical Assay) | Cellular Potency (e.g., EC50) | Selectivity | Reference |
| This compound Derivative (Example) | CARM1 | ~10 nM | ~100 nM | High vs. other PRMTs | Fictional Data |
| EZM2302 (GSK3359088) | CARM1 | 6 nM | Nanomolar range in MM cells | Broad selectivity against other HMTs | [18][19] |
| TP-064 | CARM1 | <10 nM | 43 nM (MED12 dimethylation) | Inactive against most PRMTs except PRMT6 | [2][20] |
| This compound Derivative (Example) | STAT3 | ~500 nM | ~2 µM (Cell viability) | - | Fictional Data |
| Stattic | STAT3 | 1.27 µM (DNA-binding) | 0.29 µM (Cell viability) | - | [21] |
| This compound Derivative (Example) | AR | ~1 µM | ~5 µM (Cell growth inhibition) | - | Fictional Data |
| Bicalutamide | AR | ~150 nM | Micromolar range | Non-steroidal antiandrogen | [22] |
Note: The data for the this compound derivatives are illustrative examples. Actual values would be determined experimentally.
Conclusion
The validation of the mechanism of action for this compound derivatives requires a systematic and multi-faceted experimental approach. By combining direct target engagement assays like CETSA and competitive binding with functional cellular assays such as Western blotting for post-translational modifications and reporter gene assays, a robust and compelling case for a specific MoA can be built. Furthermore, objective comparison with established inhibitors provides crucial context for the compound's potency and potential therapeutic utility. The methodologies outlined in this guide provide a comprehensive framework for researchers to rigorously validate their findings and advance the development of this promising class of therapeutic agents.
References
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ACS Publications. (2024). Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]
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PubMed. (2024). Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. [Link]
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National Center for Biotechnology Information. (n.d.). Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders. [Link]
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ResearchGate. (2017). Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma. [Link]
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Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]
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ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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ACS Publications. (n.d.). A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. [Link]
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National Center for Biotechnology Information. (n.d.). A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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ResearchGate. (n.d.). EZM2302 is orally available with potent in vivo CARM1 inhibition. [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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National Center for Biotechnology Information. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]
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EPA. (n.d.). AR Binding Assay Fact Sheet. [Link]
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Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. [Link]
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PubMed. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. [Link]
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Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
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ACS Publications. (2023). Utilizing the HiBiT System to Identify CARM1 Degraders for Targeted Cancer Therapy. [Link]
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National Center for Biotechnology Information. (n.d.). Cell-based assays for screening androgen receptor ligands. [Link]
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ACS Publications. (2022). A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1. [Link]
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CETSA. (n.d.). CETSA. [Link]
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National Center for Biotechnology Information. (n.d.). Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist. [Link]
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National Center for Biotechnology Information. (n.d.). Enzymatic Activity Is Required for the in Vivo Functions of CARM1. [Link]
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National Center for Biotechnology Information. (n.d.). A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1. [Link]
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National Center for Biotechnology Information. (2017). Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma. [Link]
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RSC Publishing. (2023). Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning. [Link]
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Semantic Scholar. (n.d.). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]
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Bioscientifica. (n.d.). Androgen receptor antagonists for prostate cancer therapy. [Link]
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National Center for Biotechnology Information. (2018). Structural Based Screening of Antiandrogen Targeting Activation Function-2 Binding Site. [Link]
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National Center for Biotechnology Information. (n.d.). Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies. [Link]
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National Center for Biotechnology Information. (2023). Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064. [Link]
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ACS Publications. (n.d.). Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies. [Link]
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National Center for Biotechnology Information. (n.d.). A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. [Link]
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A Senior Application Scientist's Guide to the Synthesis of (2-(Benzyloxy)phenyl)methanamine: A Comparative Analysis of Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. (2-(Benzyloxy)phenyl)methanamine is a valuable building block in medicinal chemistry, and its efficient, reproducible synthesis is a critical starting point for many research endeavors. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, complete with experimental data, detailed protocols, and an analysis of the underlying chemical principles to empower you to make informed decisions for your specific research needs.
Introduction to this compound
This compound, a primary amine, serves as a versatile scaffold in the design and synthesis of a wide range of biologically active molecules. Its structure, featuring a benzyloxy-substituted phenyl ring, allows for diverse functionalization and interaction with biological targets. The primary amine group is a key handle for amide bond formation, reductive amination, and other common transformations in drug discovery. Consequently, access to a reliable and scalable synthesis of this intermediate is of significant interest. This guide will dissect and compare three primary synthetic strategies, evaluating them on key performance indicators such as yield, purity, scalability, and overall practicality.
Route 1: Reductive Amination of 2-(Benzyloxy)benzaldehyde
This two-step approach is arguably the most direct and commonly employed route. It commences with the readily available and inexpensive salicylaldehyde, which is first protected as its benzyl ether, followed by reductive amination to furnish the target primary amine.
Step 1: Williamson Ether Synthesis of 2-(Benzyloxy)benzaldehyde
The initial step involves the protection of the phenolic hydroxyl group of salicylaldehyde via a Williamson ether synthesis. This classic S(_N)2 reaction proceeds by deprotonating the phenol with a suitable base, followed by nucleophilic attack on benzyl halide.
Experimental Protocol: Synthesis of 2-(Benzyloxy)benzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K(_2)CO(_3)) (1.5 - 2.0 eq.) to the solution.
-
Alkylation: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1 - 1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. The filtrate is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(benzyloxy)benzaldehyde as a white solid or pale yellow oil.
Step 2: Reductive Amination to this compound
The resulting aldehyde is then converted to the primary amine via reductive amination. This transformation typically proceeds through the in-situ formation of an imine with ammonia, which is then reduced by a suitable hydride reagent.
Experimental Protocol: Reductive Amination of 2-(Benzyloxy)benzaldehyde
-
Imine Formation: Dissolve 2-(benzyloxy)benzaldehyde (1.0 eq.) in methanol. To this solution, add a solution of ammonia in methanol (a significant excess, e.g., 7 N solution). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH(_4)) (1.5 - 2.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate imine.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. The crude amine can be purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the synthesis of this compound via reductive amination.
Route 2: Reduction of 2-(Benzyloxy)benzonitrile
An alternative strategy involves the preparation and subsequent reduction of 2-(benzyloxy)benzonitrile. This route offers a different set of reaction conditions and potential impurity profiles, which may be advantageous depending on the available laboratory resources and desired purity.
Step 1: Synthesis of 2-(Benzyloxy)benzonitrile
Similar to the first route, this pathway begins with a Williamson ether synthesis, this time starting from 2-hydroxybenzonitrile.
Experimental Protocol: Synthesis of 2-(Benzyloxy)benzonitrile
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq.) in a polar aprotic solvent like DMF.
-
Base Addition: Add a suitable base such as potassium carbonate (K(_2)CO(_3)) (1.5 eq.).
-
Alkylation: Add benzyl bromide (1.2 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: The work-up and purification are similar to the synthesis of 2-(benzyloxy)benzaldehyde, typically involving filtration, extraction, and purification by recrystallization or column chromatography.
Step 2: Reduction of the Nitrile to the Primary Amine
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH(_4)) or through catalytic hydrogenation.
Experimental Protocol A: Reduction with LiAlH(_4)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH(_4)) (2.0 - 3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-(benzyloxy)benzonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH(_4) in grams.
-
Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by column chromatography.
Experimental Protocol B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 2-(benzyloxy)benzonitrile (1.0 eq.) in a suitable solvent such as ethanol or methanol containing ammonia.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus and agitate at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the catalyst through a pad of Celite and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the desired amine. Further purification can be achieved by chromatography if necessary.
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Route 3: The Gabriel Synthesis
The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct alkylation of ammonia. This route involves the alkylation of potassium phthalimide with a suitable benzyl halide, followed by hydrazinolysis to release the primary amine.
Step 1: Synthesis of 2-(Benzyloxy)benzyl Halide
The key precursor for this route is 2-(benzyloxy)benzyl alcohol, which can be prepared by the reduction of 2-(benzyloxy)benzaldehyde. The alcohol is then converted to the corresponding benzyl halide.
Experimental Protocol: Synthesis of 2-(Benzyloxy)benzyl Bromide
-
Alcohol Preparation: Reduce 2-(benzyloxy)benzaldehyde with sodium borohydride (NaBH(_4)) in methanol to obtain 2-(benzyloxy)benzyl alcohol.
-
Halogenation: Dissolve the 2-(benzyloxy)benzyl alcohol (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM). Add phosphorus tribromide (PBr(_3)) (0.4 eq.) dropwise at 0 °C.
-
Reaction and Work-up: Stir the reaction at room temperature for 1-2 hours. Quench the reaction by carefully pouring it onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na(_2)SO(_4), and concentrate to give the crude benzyl bromide, which is often used in the next step without further purification.
Step 2: Gabriel Synthesis of the Primary Amine
The synthesized benzyl halide is then used to alkylate potassium phthalimide.
Experimental Protocol: Gabriel Synthesis
-
Alkylation: Suspend potassium phthalimide (1.1 eq.) in DMF and add a solution of 2-(benzyloxy)benzyl bromide (1.0 eq.) in DMF. Heat the mixture to 80-100 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide. Filter, wash with water, and dry the solid.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol or methanol and add hydrazine hydrate (2.0 - 3.0 eq.). Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Purification: Cool the mixture, filter off the phthalhydrazide, and concentrate the filtrate. The residue can be taken up in an organic solvent and washed with aqueous acid and base to purify the amine. Further purification by column chromatography may be necessary.[1]
Caption: Workflow for the Gabriel synthesis of this compound.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a consolidation of typical yields and considerations reported in the literature for analogous transformations.
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Gabriel Synthesis |
| Starting Material | Salicylaldehyde | 2-Hydroxybenzonitrile | Salicylaldehyde |
| Number of Steps | 2 | 2 | 3 |
| Overall Yield (Typical) | 60-80% | LiAlH(_4): 50-70% H(_2)/Catalyst: 60-85% | 50-70% |
| Key Reagents | NaBH(_4), Ammonia | LiAlH(_4) or H(_2)/Catalyst | PBr(_3), K-Phthalimide, Hydrazine |
| Scalability | Good | LiAlH(_4): Moderate (exothermicity) H(_2)/Catalyst: Excellent | Good |
| Safety Considerations | NaBH(_4) is flammable. | LiAlH(_4) is highly pyrophoric. Catalytic hydrogenation requires specialized equipment. | PBr(_3) is corrosive. Hydrazine is toxic and carcinogenic. |
| Potential Impurities | Unreacted aldehyde, secondary amine | Unreacted nitrile, over-reduced products | Unreacted benzyl halide, phthalimide-related byproducts |
| Reproducibility | Generally high | LiAlH(_4): Can be variable depending on reagent quality and work-up. H(_2)/Catalyst: High | High |
Conclusion and Recommendations
Each of the discussed synthetic routes presents a viable pathway to this compound, with distinct advantages and disadvantages.
-
Route 1 (Reductive Amination) is often the preferred method due to its directness, high yields, and the use of relatively mild and inexpensive reagents. Its reproducibility is generally high, making it a reliable choice for routine synthesis.
-
Route 2 (Nitrile Reduction) offers a solid alternative. The catalytic hydrogenation approach is particularly attractive for its high yields and scalability, although it requires specialized equipment. The LiAlH(_4) reduction is a powerful method but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent, which may affect reproducibility.
-
Route 3 (Gabriel Synthesis) is a classic and robust method for preparing primary amines with high purity, effectively avoiding the formation of secondary and tertiary amine byproducts. While it involves an additional step compared to the other routes, its reliability and the clean nature of the final product can be highly advantageous, especially when high purity is a critical requirement.
The optimal choice of synthesis will ultimately depend on the specific needs of the researcher, including the desired scale, available equipment, purity requirements, and safety considerations. By understanding the nuances of each approach as detailed in this guide, scientists can confidently select and execute the most appropriate synthesis for their research and development endeavors.
References
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- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: Harlow, 1989.
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- Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
- Gibson, M. S.; Bradshaw, R. W. Angew. Chem. Int. Ed. Engl.1968, 7 (12), 919–930. (Review of Gabriel Synthesis)
- Ing, H. R.; Manske, R. H. F. J. Chem. Soc.1926, 2348. (Ing-Manske procedure for Gabriel Synthesis)
Sources
Safety Operating Guide
Understanding the Hazard Profile of (2-(Benzyloxy)phenyl)methanamine
An In-Depth Guide to the Proper Disposal of (2-(Benzyloxy)phenyl)methanamine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to provide value beyond the product itself, building a foundation of trust through scientific integrity and operational excellence.
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]
This hazard profile dictates the necessity for stringent safety protocols during handling and disposal to prevent accidental exposure.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes that could cause serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. For larger quantities or in case of a spill, impervious clothing may be necessary.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a suitable respirator should be worn. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing risks at each stage.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6] this compound waste should be segregated as follows:
-
Keep separate from other chemical wastes : Do not mix amine waste with other chemical waste streams to prevent hazardous reactions.[6]
-
Solid vs. Liquid Waste : Keep solid and liquid waste containing this compound in separate, clearly labeled containers.[5][7]
-
Incompatible Materials : Store away from strong oxidizing agents and acids. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[6]
Containerization and Labeling: Clarity and Compliance
The integrity of the disposal process relies on proper containerization and labeling.
-
Container Selection : Use only appropriate, compatible containers for waste storage. Plastic is often preferred for liquid waste.[8] The container must be in good condition, with a tightly sealing lid to prevent leaks and the release of fumes.[6][9]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][10] The label should also include relevant hazard pictograms.
On-Site Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]
-
Storage Conditions : Store the sealed waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
-
Secondary Containment : Utilize secondary containment, such as a spill tray, to contain any potential leaks.[7]
-
Accumulation Limits : Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage.[8][10]
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[3][6]
-
Contact your institution's Environmental Health and Safety (EHS) office : Your EHS department will provide specific instructions and arrange for the collection of the hazardous waste.[8][10]
-
Complete necessary paperwork : Fill out any required waste disposal forms accurately and completely.
-
Prepare for pickup : Ensure the waste container is properly sealed, labeled, and stored in the designated SAA for collection by the disposal company.
Never attempt to dispose of this compound by pouring it down the drain or into the regular trash. This can lead to environmental contamination and is a violation of regulations.[6]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and the spilled chemical into a labeled, sealable container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after the material pickup is complete.[3]
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office.
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[11]
Disposal of Empty Containers
Empty containers that held this compound must also be handled with care.
-
Triple Rinsing : Unless the container held an acutely toxic waste (P-listed), it should be triple rinsed with a suitable solvent (e.g., water or another appropriate solvent).[5]
-
Disposal of Rinsate : The rinsate from the triple rinsing process must be collected and disposed of as hazardous waste.
-
Container Disposal : After triple rinsing and removal or defacing of the original label, the empty container may be disposed of in the appropriate glass or plastic recycling bin.[5]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pfw.edu [pfw.edu]
- 10. odu.edu [odu.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of (2-(Benzyloxy)phenyl)methanamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (2-(Benzyloxy)phenyl)methanamine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets (SDS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] This dictates a stringent approach to personal protective equipment and engineering controls to minimize exposure.
Key Hazard Statements:
These classifications underscore the importance of preventing direct contact and inhalation. The benzyloxy and methanamine functional groups can contribute to its irritant properties, necessitating a comprehensive safety strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a procedural formality but a critical barrier against chemical exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation.[1][2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect against accidental splashes that could cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved and closing in the front. Consider a chemically resistant apron for larger quantities. | To protect the skin on your arms and body from potential splashes and spills.[4] |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation (e.g., a chemical fume hood). If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][2] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing risk during the handling of this compound. The following diagram and procedural steps outline a best-practice approach from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as detailed in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any potential dust or vapors.
-
Reaction Setup: If the chemical is to be used in a reaction, ensure the setup is secure and, if necessary, under an inert atmosphere to prevent unwanted side reactions.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A suitable solvent, such as ethanol or isopropanol, followed by a detergent wash is recommended.
-
Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and excess reagent, in a clearly labeled, sealed waste container designated for halogenated or non-halogenated organic waste, in accordance with your institution's waste disposal guidelines.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. |
Storage and Disposal: Long-Term Safety
Proper storage and disposal are fundamental to laboratory safety and environmental responsibility.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[5]
Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1] Never dispose of this chemical down the drain.[2]
By integrating these safety protocols and understanding the rationale behind them, you can handle this compound with the confidence and care required in a professional laboratory setting. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity of your research.
References
-
PubChem. Compound Summary for this compound. [Link]
-
Safety Data Sheet. Food Grade All Purpose C 150. [Link]
-
Angene Chemical. Safety Data Sheet for 1-(3-(Benzyloxy)phenyl)propan-1-one. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
